molecular formula C14H13N3O3 B7889475 N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide CAS No. 1201080-09-2

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Cat. No.: B7889475
CAS No.: 1201080-09-2
M. Wt: 271.27 g/mol
InChI Key: OVURAHRGGCJNEB-UHFFFAOYSA-N
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Description

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-3-20-13-5-11-10(4-12(13)17-8(2)18)14(19)9(6-15)7-16-11/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVURAHRGGCJNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466621
Record name N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide
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Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1201080-09-2, 848133-75-5
Record name N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide
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Record name N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-CYANO-7-ETHOXY-1,4-DIHYDRO-4-OXOQUINOLIN-6-IL)ACETAMIDE
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Record name N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide
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Foundational & Exploratory

"N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Introduction

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a key intermediate in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors, holds significant importance in the development of targeted cancer therapies.[1][2] Its derivatives, such as EKB-569 and neratinib, are dual irreversible inhibitors of EGFR and human epidermal growth factor receptor-2 (HER-2) protein tyrosine kinases.[1][2] The quinoline scaffold is a versatile pharmacophore with a wide range of biological activities, making it a focal point in medicinal chemistry.[3][4][5][6][7] This guide provides a comprehensive overview of the synthetic pathways for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, detailing both traditional and modern methodologies.

Traditional Synthesis Pathway: A High-Temperature Cyclization Approach

The initial reported synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide involves a multi-step process culminating in a high-temperature thermal cyclization.[1] While foundational, this method is often hampered by harsh reaction conditions and modest yields.

Retrosynthetic Analysis

The traditional approach commences with the commercially available 2-amino-5-nitrophenol. The synthesis strategy involves the sequential introduction of the acetamide and ethoxy groups, followed by reduction of the nitro group to an amine. This intermediate aniline then undergoes condensation with an appropriate three-carbon electrophile, followed by a thermal cyclization to construct the quinoline ring system.

Synthesis Workflow

Traditional_Synthesis_Pathway A 2-Amino-5-nitrophenol B Acetylation, Ethylation, Reduction A->B C 4-Acetamido-3-ethoxyaniline B->C D Condensation with ethyl (E)-2-cyano-3-ethoxypropenoate C->D E Intermediate Adduct D->E F Thermal Cyclization (Dowtherm A, 260 °C) E->F G N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide F->G

Caption: Traditional synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetamido-3-ethoxyaniline

  • Acetylation: 2-Amino-5-nitrophenol is acetylated using acetic anhydride in acetic acid.

  • Ethylation: The resulting phenolic hydroxyl group is ethylated using ethyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

  • Reduction: The nitro group is reduced to an amine via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like THF.

Step 2: Condensation and Cyclization

  • Condensation: The synthesized 4-acetamido-3-ethoxyaniline is reacted with ethyl (E)-2-cyano-3-ethoxypropenoate in a solvent like toluene at elevated temperatures (e.g., 90 °C).[1]

  • Thermal Cyclization: The resulting intermediate is subjected to high-temperature thermal cyclization in a high-boiling solvent such as Dowtherm A at approximately 260 °C for an extended period (e.g., 20 hours).[1][8]

Causality and Experimental Choices
  • High-Temperature Cyclization: The Gould-Jacobs reaction is a classic method for quinoline synthesis.[8] The high temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent elimination to form the aromatic quinoline ring. However, these harsh conditions often lead to the formation of tars and other byproducts, complicating purification and reducing the overall yield.[8]

Quantitative Data
StepReagents and ConditionsYieldReference
CondensationToluene, 90 °C, 16 h90%[1]
Thermal CyclizationDowtherm A, 260 °C, 20 h35%[1]

Improved Synthesis Pathway: A Milder Reductive Cyclization Approach

To circumvent the issues associated with the high-temperature cyclization, a more efficient and milder synthetic route has been developed.[1] This method utilizes a reductive cyclization strategy, which avoids the harsh thermal conditions and generally provides higher yields.

Retrosynthetic Analysis

This improved route begins with 3-amino-4-hydroxybenzoic acid. The core strategy involves the construction of a substituted o-nitrophenyl ethanone intermediate, which then undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a nitroenamine. The key step is the subsequent reductive cyclization of this intermediate to form the desired 4-hydroxyquinoline ring system.

Synthesis Workflow

Improved_Synthesis_Pathway A 3-Amino-4-hydroxybenzoic acid B Multi-step conversion A->B C Substituted o-nitrophenylethanone B->C D Condensation with DMF-DMA C->D E Nitroenamine intermediate D->E F Reductive Cyclization (Zn, AcOH, EtOH-H2O) E->F G N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide F->G

Caption: Improved synthesis via reductive cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of the Key Nitroenamine Intermediate

  • Esterification and Acetylation: 3-Amino-4-hydroxybenzoic acid is first esterified and then acetylated.

  • Ethylation and Hydrolysis: The phenolic hydroxyl group is ethylated, followed by hydrolysis of the ester to the corresponding benzoic acid.

  • Nitration: The substituted benzoic acid is nitrated using fuming nitric acid.

  • Acylation: The resulting nitrobenzoic acid is converted to its acid chloride with thionyl chloride and then reacted with the sodium salt of ethyl cyanoacetate.

  • Decarboxylation: The product is then decarboxylated to yield the substituted o-nitrophenylethanone.

  • Condensation with DMF-DMA: The o-nitrophenylethanone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to afford the nitroenamine intermediate.[1]

Step 2: Reductive Cyclization

  • The nitroenamine intermediate is subjected to reductive cyclization using a zinc-acetic acid-ethanol system.[1] This one-pot reaction reduces the nitro group to an amine, which then spontaneously cyclizes to form the 4-hydroxyquinoline ring.

Causality and Experimental Choices
  • Reductive Cyclization: This method avoids the high temperatures required for thermal cyclization. The use of zinc and acetic acid provides a mild and efficient system for the reduction of the nitro group and subsequent intramolecular cyclization. This approach is generally higher yielding and produces a cleaner product.[1]

  • DMF-DMA: N,N-dimethylformamide dimethyl acetal serves as a one-carbon synthon, reacting with the active methylene group of the o-nitrophenylethanone to form the enamine necessary for the cyclization.

Quantitative Data
StepReagents and ConditionsYieldReference
Reductive CyclizationZn, AcOH, EtOH-H2O, 70-80 °C85%[1]
Overall Yield (from 3-amino-4-hydroxybenzoic acid)Ten steps~31%[1]

Conclusion

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide can be achieved through multiple pathways. While the traditional high-temperature cyclization method is historically significant, the modern reductive cyclization approach offers a more practical, efficient, and scalable alternative for the production of this vital pharmaceutical intermediate. The choice of synthetic route will depend on factors such as scale, available starting materials, and desired purity. The improved methodology, with its milder conditions and higher yields, represents a significant advancement in the synthesis of this important quinoline derivative.

References

  • Asif, M. (2025). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Bentham Science.
  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851.
  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Jadhav, S. B., & Gaikwad, N. D. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Patel, D. J., et al. (2023).
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. (n.d.).
  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. (2025).

Sources

An In-depth Technical Guide to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a quinoline derivative of significant interest in pharmaceutical sciences. It is recognized not only as a key intermediate in the synthesis of potent tyrosine kinase inhibitors like Neratinib and EKB-569 but also as a process-related impurity in the manufacturing of Lenvatinib.[1][2] This dual identity underscores the critical need for a comprehensive understanding of its chemical properties, synthesis, and characterization. The control and monitoring of such compounds are paramount to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the compound's physicochemical properties, outlines robust synthetic and analytical methodologies, and discusses its relevance in drug development, serving as a vital resource for researchers in organic synthesis and pharmaceutical quality assurance.

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the fundamental properties of a compound is the foundation of all subsequent research and development.

Nomenclature and Structure
  • IUPAC Name: N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide[]

  • Synonyms: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, Lenvatinib Impurity 21[4][5][6]

  • CAS Number: 848133-75-5[7]

  • Molecular Formula: C₁₄H₁₃N₃O₃[]

  • Molecular Weight: 271.27 g/mol []

Chemical Structure: The molecule features a 4-hydroxyquinoline core, which is a privileged scaffold in medicinal chemistry. Key functional groups include an ethoxy group at position 7, an acetamide group at position 6, and a nitrile (cyano) group at position 3. The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-oxo form, which is often the dominant species.

Physicochemical Data

A summary of the key physicochemical properties is crucial for designing experimental conditions, from synthesis to formulation and analysis.

PropertyValueSource
Appearance White to pale yellow solid[8]
Boiling Point 481.4 ± 45.0 °C (at 760 mmHg)[]
Density 1.3 ± 0.1 g/cm³[]
Solubility Soluble in DMSO, ethanol, dichloromethane; low solubility in water.[8]

Synthesis and Mechanism of Formation

Understanding the synthetic pathways is essential both for producing the compound as a reference standard and for controlling its formation as an impurity. An improved, scalable synthesis avoids the harsh thermal cyclization conditions (260 °C in Dowtherm A) used in earlier methods, which often led to low yields and impurities.[1][9]

Recommended Synthetic Workflow

A robust and scalable synthesis involves a base-mediated cyclization, which is more efficient and provides a higher purity product.[9] The key transformation is the intramolecular cyclization of an ortho-aminobenzoate precursor.

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Optional Derivatization A o-Aminobenzoate Precursor (e.g., o-[(2-cyanovinyl)amino]benzoate) B Base-Mediated Cyclization (t-BuONa / t-BuOH, reflux) A->B Key Cyclization Step C N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide (Product 7) B->C Acidic Workup (pH ~4) D Chlorination (POCl₃) C->D Intermediate for Neratinib/EKB-569 E N-(4-Chloro-3-cyano-7- ethoxyquinolin-6-yl)acetamide (Intermediate 1) D->E

Sources

A Technical Guide to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide: A Pivotal Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized the treatment of various cancers. Small molecule kinase inhibitors, in particular, have demonstrated significant efficacy by targeting specific signaling pathways that drive tumor growth and proliferation. Within this context, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, with CAS number 848133-75-5, emerges as a compound of critical importance. While not an active pharmaceutical ingredient (API) itself, it serves as a key intermediate in the synthesis of potent, irreversible tyrosine kinase inhibitors (TKIs) such as Neratinib and EKB-569 (Pelitinib).[1][2] These drugs have made a substantial impact in the treatment of HER2-positive breast cancer and other solid tumors.[1]

This technical guide provides an in-depth exploration of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, focusing on its chemical properties, synthesis methodologies, and its crucial role in the production of next-generation anticancer agents. The narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of this vital chemical entity.

Chemical Properties and Characterization

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a complex organic molecule featuring a quinoline core substituted with cyano, ethoxy, hydroxyl, and acetamide functional groups.[3] This intricate structure imparts specific chemical properties that are essential for its role as a pharmaceutical intermediate.

PropertyValue
Molecular Formula C₁₄H₁₃N₃O₃
Molecular Weight 271.27 g/mol
CAS Number 848133-75-5
Appearance White to pale yellow solid
Melting Point >250°C
Boiling Point 481.433°C at 760 mmHg
Density 1.331 g/cm³
Solubility Soluble in ethanol, dimethyl sulfoxide, and dichloromethane; low solubility in water.

Table 1: Physicochemical Properties of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.[3][4]

The presence of both hydrogen bond donors (hydroxyl and amide groups) and acceptors (cyano, carbonyl, and ether oxygens) influences its solubility and reactivity. The quinoline scaffold provides a rigid framework for the subsequent elaboration into the final drug molecules.

Synthesis Methodologies: A Step-by-Step Protocol

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide can be achieved through various routes, with newer methods focusing on improved yield, milder reaction conditions, and scalability for industrial production.[1][5] Below is a detailed, self-validating protocol based on an efficient and practical synthetic route.

Experimental Protocol: Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

This protocol outlines a multi-step synthesis starting from commercially available precursors.

Step 1: Synthesis of the Precursor Amine

The initial steps involve the synthesis of the appropriately substituted aniline precursor. This typically starts from a readily available nitrophenol derivative, which undergoes acetylation, ethylation, and reduction of the nitro group to an amine.

Step 2: Condensation Reaction

  • Reactants: The synthesized aniline precursor is reacted with ethyl 2-cyano-3-ethoxyacrylate.

  • Solvent: Toluene is used as the solvent.

  • Conditions: The reaction mixture is heated at 90°C for 16 hours.

  • Rationale: This condensation reaction forms a key intermediate by adding the cyano-acrylate moiety to the aniline. The choice of toluene and elevated temperature facilitates the reaction kinetics.

Step 3: Thermal Cyclization

  • Reactant: The product from the condensation step.

  • Solvent/Medium: A high-boiling point solvent such as Dowtherm A is traditionally used.

  • Conditions: The reaction mixture is heated to high temperatures (e.g., 260°C) for an extended period (e.g., 20 hours).

  • Rationale: This is a critical ring-closing step that forms the quinoline core. The high temperature provides the necessary activation energy for the intramolecular cyclization. However, this step can lead to the formation of tars and reduce the overall yield.[5]

Step 4: Improved Cyclization Method (Alternative to Step 3)

To overcome the harsh conditions of thermal cyclization, a base-mediated cyclization has been developed.[5]

  • Reactant: A suitably designed o-[(2-cyanovinyl)amino]benzoate intermediate.

  • Base/Solvent System: Sodium tert-butoxide (tBuONa) in tert-butanol (tBuOH).

  • Conditions: The reaction mixture is heated to reflux for 3 hours.

  • Rationale: This base-catalyzed cyclization proceeds under much milder conditions, leading to a cleaner reaction and higher yields, making it more suitable for large-scale synthesis.[5]

  • Work-up: The reaction mixture is cooled, concentrated, and diluted with water. The pH is adjusted to ~4 with concentrated HCl to precipitate the product. The resulting solid is filtered, washed, and dried.

Synthesis_Workflow A Substituted Aniline Precursor C Condensation A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D Cyclization Precursor C->D Formation of Intermediate E Base-Mediated Cyclization (tBuONa/tBuOH) D->E Ring Closure F N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide E->F Product Formation

Caption: A simplified workflow for the synthesis of the target intermediate.

Role in the Synthesis of Irreversible EGFR/HER-2 Inhibitors

The primary significance of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide lies in its role as a direct precursor to the 4-chloroquinoline derivative, which is then used to synthesize Neratinib and EKB-569.[5]

Conversion to the 4-Chloroquinoline Intermediate
  • Reactants: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide and a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Catalyst: A catalytic amount of dimethylaminopyridine (DMAP) can be used.

  • Solvent: A suitable solvent like ethyl acetate is employed.

  • Conditions: The mixture is heated to reflux.

  • Rationale: The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group. This chlorine atom is a good leaving group, which is essential for the subsequent nucleophilic aromatic substitution reaction with the respective anilino side chains of Neratinib and EKB-569.

Synthetic_Progression A N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide B Chlorination (POCl3) A->B C N-(4-Chloro-3-cyano-7- ethoxyquinolin-6-yl)acetamide B->C D Coupling with Aniline Derivatives C->D E Neratinib / EKB-569 D->E

Caption: Synthetic progression from the intermediate to the final APIs.

Biological Context: Mechanism of Action of Downstream Products

To fully appreciate the importance of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, it is crucial to understand the mechanism of action of the final drugs derived from it. Neratinib and EKB-569 are both irreversible pan-ErbB tyrosine kinase inhibitors.[1][6]

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which includes HER1 (EGFR), HER2, HER3, and HER4, plays a central role in cell proliferation, survival, and differentiation.[3] Overexpression or mutation of these receptors, particularly HER2, is a key driver in several cancers, most notably breast cancer.[1]

Upon ligand binding (for EGFR, HER3, and HER4) or through heterodimerization (especially with HER2), the receptors form dimers, leading to the autophosphorylation of their intracellular kinase domains. This phosphorylation event triggers the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[3][7] These pathways promote cell cycle progression, inhibit apoptosis, and enhance cell migration and angiogenesis.[3]

Neratinib and EKB-569 function by covalently binding to a specific cysteine residue (Cys-805 in HER2 and Cys-773 in EGFR) within the ATP-binding pocket of the kinase domain.[3] This irreversible binding permanently blocks the receptor's kinase activity, thereby inhibiting autophosphorylation and the subsequent activation of the downstream signaling pathways.[1][8] The result is a potent and sustained inhibition of tumor cell proliferation and survival.[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimer PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Neratinib Neratinib / EKB-569 Neratinib->HER2 Irreversible Inhibition

Caption: Mechanism of action of Neratinib/EKB-569 on the HER2 signaling pathway.

Conclusion

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide stands as a testament to the intricate and often behind-the-scenes work that underpins modern drug discovery and development. While it does not possess the therapeutic activity of the final drugs it helps create, its role is indispensable. The synthetic routes to this key intermediate have been optimized to ensure efficient and scalable production, paving the way for the manufacture of life-saving cancer therapies like Neratinib. A thorough understanding of its chemistry and synthesis is therefore of paramount importance for medicinal chemists and process development scientists working at the forefront of oncology research. The continued refinement of synthetic methodologies for such crucial intermediates will undoubtedly accelerate the development of next-generation targeted therapies, offering new hope to cancer patients worldwide.

References

  • LookChem. (n.d.). Cas 848133-75-5,Acetamide, N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)-. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. Retrieved from [Link]

  • Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., Jiang, X., & Shen, J. (2011). Synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851.
  • Conference Correspondent. (n.d.). Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development. Retrieved from [Link]

  • Segovia-Mendoza, M., et al. (2015). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. American journal of cancer research, 5(8), 2531–2561.
  • PubChem. (n.d.). Pelitinib. Retrieved from [Link]

  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851-2856.
  • National Cancer Institute. (n.d.). Definition of EKB-569. Retrieved from [Link]

  • Wang, Y., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(10), 1686-1691.

Sources

An In-Depth Technical Guide to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Architecture of a Key Pharmaceutical Building Block

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the design and synthesis of complex molecular architectures that can interact with biological targets with high specificity and efficacy. This guide delves into the technical intricacies of one such molecule: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. While not a therapeutic agent itself, this quinoline derivative is a critical intermediate, a linchpin in the synthesis of potent kinase inhibitors that have shown significant promise in oncology.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular structure, synthesis, and physicochemical properties, thereby facilitating its application in the development of next-generation therapeutics.

Physicochemical Properties and Molecular Identification

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a white to pale yellow solid, a characteristic that is typical for many organic compounds of its class.[2][3] Its solubility profile is marked by good solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, while exhibiting low solubility in water.[2][3] This differential solubility is a key consideration in its purification and subsequent reactions.

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃O₃[4]
Molecular Weight 271.27 g/mol [4]
CAS Number 848133-75-5[5]
Appearance White to pale yellow solid[2][3]
Melting Point >300 °C[6]
Solubility Soluble in ethanol, DMSO, dichloromethane; low solubility in water[2][3]
SMILES CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C[4]
InChI Key OVURAHRGGCJNEB-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insights: A Strategic Approach to a Complex Scaffold

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. An improved and practical synthetic route has been developed that avoids the harsh conditions of traditional methods, making it more amenable to scale-up for industrial production.[1][7]

Retrosynthetic Analysis and Strategic Considerations

The core of the synthetic strategy revolves around the construction of the substituted quinoline ring system. A logical retrosynthetic approach identifies simpler, commercially available precursors from which the target molecule can be assembled in a convergent manner.

G Target Molecule N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Quinoline Ring Formation Quinoline Ring Formation (Cyclization) Target Molecule->Quinoline Ring Formation Precursor o-[(2-cyanovinyl)amino]benzoate derivative Quinoline Ring Formation->Precursor Starting Materials Substituted Aniline Derivative Precursor->Starting Materials Reagent Cyanovinyl Reagent Precursor->Reagent

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

The following protocol is a synthesis of established methods, providing a robust pathway to the target compound.

Step 1: Synthesis of the o-[(2-cyanovinyl)amino]benzoate intermediate

The initial step involves the condensation of a substituted aniline with a cyanovinyl reagent. The choice of a benzoate protecting group on the aniline is strategic, as it can be readily removed in a subsequent step. The reaction is typically carried out in a suitable organic solvent and may be catalyzed by a mild acid.

Step 2: Base-Mediated Cyclization to form the 4-hydroxyquinoline core

The key step in this synthesis is the intramolecular cyclization of the o-[(2-cyanovinyl)amino]benzoate intermediate.[1] This reaction is efficiently achieved under strongly basic conditions, with a tert-butoxide/tert-butanol system being particularly effective.[1][6] This method is preferable to older thermal cyclization techniques which often lead to decomposition and lower yields.[1] The basic conditions facilitate the deprotonation of the amino group, which then attacks the cyano group, leading to the formation of the quinoline ring.

Step 3: Purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

The crude product from the cyclization reaction is purified through recrystallization. A mixture of ethanol and ethyl acetate has been shown to be an effective solvent system for this purpose, yielding the final product as a pale solid with high purity.[6]

Caption: Simplified workflow for the synthesis of the target molecule.

Analytical Characterization: Confirming the Molecular Identity

The structural elucidation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, δ): The proton NMR spectrum exhibits characteristic signals that correspond to the different protons in the molecule. The ethoxy group is identified by a triplet around 1.45 ppm (CH₃) and a quartet around 4.20 ppm (CH₂). The acetamide methyl group appears as a singlet at approximately 2.14 ppm. The aromatic and quinoline protons resonate in the downfield region, with distinct signals for the protons on the quinoline core.[6]

  • ¹³C NMR (DMSO-d₆, δ): The carbon NMR spectrum provides further confirmation of the molecular structure. The ethoxy carbons are observed at approximately 14.1 ppm (CH₃) and 64.6 ppm (CH₂). The acetamide methyl carbon is found at around 23.9 ppm. The spectrum also shows signals for the cyano group carbon (around 117.0 ppm) and the carbonyl carbons of the quinoline and acetamide groups (around 173.5 and 168.7 ppm, respectively), along with the various aromatic and quinoline carbons.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight of the compound. The analysis typically shows peaks corresponding to the protonated molecule [M+H]⁺ at m/z 272.2 and the deprotonated molecule [M-H]⁻ at m/z 270.2, which is consistent with the calculated molecular weight of 271.27 g/mol .[6]

Infrared (IR) Spectroscopy

Biological Significance and Therapeutic Context

The primary significance of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide lies in its role as a key intermediate in the synthesis of irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinase inhibitors, such as Neratinib (HKI-272) and EKB-569.[1]

The Quinoline Scaffold in Medicinal Chemistry

The quinoline core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][4] The planar nature of the quinoline ring allows it to intercalate into DNA or bind to the active sites of enzymes.

Role as a Precursor to EGFR/HER-2 Inhibitors

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide serves as a crucial building block for the synthesis of potent anticancer agents. The 4-hydroxy group can be readily converted to a 4-chloro group, which then acts as a leaving group for the introduction of various amine-containing side chains.[1][6] This modularity allows for the systematic modification of the final drug molecule to optimize its binding affinity and pharmacokinetic properties.

G Intermediate N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Chlorination Chlorination (e.g., POCl₃) Intermediate->Chlorination Chloro_Intermediate N-(4-Chloro-3-cyano-7- ethoxyquinolin-6-yl)acetamide Chlorination->Chloro_Intermediate Coupling Nucleophilic Aromatic Substitution (SNAr) Chloro_Intermediate->Coupling Final_Drug EGFR/HER-2 Inhibitor (e.g., Neratinib) Coupling->Final_Drug Side_Chain Amine-containing Side Chain Side_Chain->Coupling

Caption: Conversion of the intermediate to a final drug molecule.

Direct Biological Activity: An Area for Future Investigation

While the role of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide as a synthetic intermediate is well-documented, there is a notable absence of studies on its direct biological activity in the current literature. Given the known pharmacological activities of the quinoline scaffold, it is plausible that this compound may possess some intrinsic biological effects.[2][4] However, without specific experimental data from in vitro or in vivo studies, any discussion of its direct mechanism of action would be speculative. This represents a potential area for future research, as even synthetic intermediates can sometimes exhibit unexpected and interesting biological profiles.

Conclusion and Future Perspectives

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a molecule of significant interest to the pharmaceutical industry, not for its direct therapeutic effects, but for its crucial role as a versatile intermediate in the synthesis of targeted cancer therapies. Its well-defined chemical properties, coupled with an optimized and scalable synthetic route, make it an invaluable tool for medicinal chemists. The detailed analytical characterization provides the necessary quality control benchmarks for its use in drug development pipelines.

Future research may focus on exploring the potential direct biological activities of this compound and its close analogs. A deeper understanding of its pharmacological profile could reveal new therapeutic applications or inform the design of even more potent and selective kinase inhibitors. As our understanding of the molecular basis of disease continues to grow, the importance of well-characterized and readily accessible chemical building blocks like N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide will only increase.

References

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Unraveling the Multi-Faceted Mechanism of Action of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (ACTB-1003): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, also identified as ACTB-1003, is an orally bioavailable small molecule kinase inhibitor that has demonstrated significant potential in preclinical cancer models. Its anti-neoplastic activity stems from a multi-targeted mechanism of action, concurrently inhibiting key signaling pathways involved in tumor proliferation, angiogenesis, and survival. This technical guide provides an in-depth exploration of the molecular mechanisms of ACTB-1003, detailing its primary kinase targets, the downstream consequences of their inhibition, and standardized protocols for its in vitro evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction: The Rationale for a Multi-Targeted Kinase Inhibitor

The complexity and heterogeneity of cancer have underscored the limitations of therapies targeting a single signaling pathway. Tumor cells often develop resistance by activating alternative survival pathways. Consequently, multi-targeted kinase inhibitors that simultaneously block several key oncogenic drivers represent a promising therapeutic strategy.

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (ACTB-1003) is a quinoline derivative designed to inhibit multiple receptor and intracellular kinases critical for tumor progression. Its chemical structure, featuring a 3-cyano-4-hydroxyquinoline core, provides the scaffold for its potent inhibitory activity. This guide will dissect the intricate mechanism of action of ACTB-1003, focusing on its validated molecular targets.

Core Mechanism of Action: A Triad of Anti-Cancer Activity

ACTB-1003 exerts its anti-tumor effects by targeting key kinases involved in three fundamental aspects of cancer biology: cell proliferation, angiogenesis, and apoptosis.[1]

Inhibition of Proliferation via Fibroblast Growth Factor Receptor (FGFR) Targeting

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in normal development and has been implicated in the pathogenesis of numerous cancers.[2][3] Dysregulation of this pathway, often through FGFR amplification or mutation, can lead to uncontrolled cell proliferation, survival, and migration.[4][5][6] ACTB-1003 potently inhibits FGFR-1, thereby attenuating downstream signaling cascades that promote tumorigenesis.

Blockade of Angiogenesis through VEGFR-2 and TIE-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. ACTB-1003 targets two critical receptor tyrosine kinases involved in this process:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As the primary mediator of VEGF-A-driven angiogenesis, VEGFR-2 activation is essential for endothelial cell proliferation, migration, and survival.[7][8][9][10] Inhibition of VEGFR-2 by ACTB-1003 directly impedes the formation of new tumor vasculature.

  • Angiopoietin-1 Receptor (TIE-2): The angiopoietin-TIE-2 signaling axis is a key regulator of vascular maturation and stability.[11][12][13] While Angiopoietin-1 (Ang-1) promotes vessel stabilization, Angiopoietin-2 (Ang-2) can act as a context-dependent antagonist or agonist, often promoting angiogenesis in the presence of VEGF.[13][14] By inhibiting TIE-2, ACTB-1003 further disrupts the complex signaling network governing tumor angiogenesis.

Induction of Apoptosis by Targeting RSK-1 and P70S6K1

To overcome the inherent survival advantages of cancer cells, ACTB-1003 also targets two key intracellular serine/threonine kinases that lie downstream of major oncogenic pathways:

  • Ribosomal Protein S6 Kinase Alpha-1 (RSK-1): RSK family members are downstream effectors of the Ras-MAPK pathway and are involved in regulating cell proliferation, survival, and motility.[15][16][17] Overexpression and activation of RSK are associated with several cancers.[16][17]

  • Ribosomal Protein S6 Kinase Beta-1 (P70S6K1): As a key downstream effector of the PI3K/Akt/mTOR pathway, P70S6K1 plays a central role in protein synthesis, cell growth, and proliferation.[18] Its dysregulation is a common feature in many human cancers.[18]

Inhibition of both RSK-1 and P70S6K1 by ACTB-1003 disrupts these critical pro-survival signals, leading to the induction of apoptosis in tumor cells.[1]

Quantitative Inhibitory Activity

The potency of ACTB-1003 against its primary kinase targets has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)Primary Biological Process
VEGFR-22Angiogenesis
TIE-24Angiogenesis
RSK-15Proliferation, Survival
FGFR-16Proliferation, Angiogenesis
P70S6K135Proliferation, Cell Growth
Data sourced from BioWorld.[1]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the compound's mechanism, the following diagrams illustrate the targeted signaling pathways and a general workflow for its in vitro characterization.

ACTB1003_Pathway cluster_proliferation Proliferation & Survival cluster_angiogenesis Angiogenesis FGFR1 FGFR-1 RAS_RAF_MEK_ERK Ras/Raf/MEK/ERK Pathway FGFR1->RAS_RAF_MEK_ERK RSK1 RSK-1 RAS_RAF_MEK_ERK->RSK1 Proliferation_Survival Cell Proliferation & Survival RSK1->Proliferation_Survival PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway P70S6K1 P70S6K1 PI3K_AKT_mTOR->P70S6K1 P70S6K1->Proliferation_Survival VEGFR2 VEGFR-2 Angiogenesis_Node Angiogenesis VEGFR2->Angiogenesis_Node TIE2 TIE-2 TIE2->Angiogenesis_Node ACTB1003 ACTB-1003 ACTB1003->FGFR1 inhibits ACTB1003->RSK1 inhibits ACTB1003->P70S6K1 inhibits ACTB1003->VEGFR2 inhibits ACTB1003->TIE2 inhibits

Figure 1: Simplified signaling pathways targeted by ACTB-1003.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Inhibition Assay IC50 Determine IC50 Values Kinase_Assay->IC50 Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Cellular_Effects Evaluate Anti-proliferative, Anti-angiogenic, and Pro-apoptotic Effects Proliferation_Assay->Cellular_Effects Xenograft Tumor Xenograft Models Angiogenesis_Assay In Vitro Angiogenesis Assay (e.g., Tube Formation) Angiogenesis_Assay->Cellular_Effects Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Apoptosis_Assay->Cellular_Effects Efficacy Assess Anti-tumor Efficacy Xenograft->Efficacy

Figure 2: General experimental workflow for characterizing ACTB-1003.

Experimental Protocols for In Vitro Characterization

The following protocols provide a framework for the in vitro evaluation of ACTB-1003. These are generalized methods and should be optimized for specific cell lines and experimental conditions.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human kinases (VEGFR-2, TIE-2, FGFR-1, RSK-1, P70S6K1)

  • Kinase-specific substrates

  • ATP

  • ACTB-1003

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of ACTB-1003 in DMSO. A 10-point, 3-fold serial dilution is recommended.

  • Kinase Reaction: a. In a multiwell plate, add the diluted ACTB-1003 or DMSO (vehicle control). b. Add the kinase enzyme to each well and incubate for 10-20 minutes at room temperature to allow for compound binding. c. Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP. d. Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[19]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ACTB-1003

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of ACTB-1003 for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20][21] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • ACTB-1003

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C.[22][23]

  • Cell Seeding and Treatment: Seed HUVECs onto the solidified matrix in the presence of various concentrations of ACTB-1003. Include a vehicle control and a positive control (e.g., VEGF).

  • Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

  • Imaging and Analysis: a. Visualize the tube-like structures using an inverted microscope. b. Capture images of multiple fields for each condition. c. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[24][25]

Preclinical Evidence of Anti-Tumor Activity

The multi-targeted mechanism of ACTB-1003 translates into significant anti-tumor activity in preclinical models. Studies have shown that ACTB-1003 can reduce tumor burden and increase survival in an FGFR-driven murine pro-B leukemia xenograft model and an FGFR3-mutated multiple myeloma model.[1] Furthermore, in vivo inhibition of P70S6K1, inhibition of RSK-1, induction of apoptosis, and anti-angiogenic activity have been observed in H460 non-small cell lung cancer xenografts.[1] The compound has also demonstrated tumor regression in MDA-MB-231 breast cancer xenografts and synergistic effects when combined with standard chemotherapeutic agents like paclitaxel and 5-fluorouracil.[1]

Conclusion and Future Directions

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (ACTB-1003) is a potent, orally bioavailable multi-kinase inhibitor with a well-defined mechanism of action that converges on the critical pathways of tumor cell proliferation, angiogenesis, and survival. Its ability to simultaneously inhibit FGFR, VEGFR-2, TIE-2, RSK-1, and P70S6K1 provides a strong rationale for its continued investigation as a cancer therapeutic.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to ACTB-1003. Further exploration of its efficacy in combination with other targeted therapies and immunotherapies is also warranted to fully realize its therapeutic potential in the clinical setting. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the nuanced activities of this promising anti-cancer agent.

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Technical Guide: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide as a Pivotal Intermediate in the Synthesis of EKB-569 (Pelitinib)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted cancer therapy, irreversible protein kinase inhibitors represent a significant advancement, offering durable enzymatic inhibition. EKB-569 (Pelitinib) is a potent, second-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a 3-cyanoquinoline derivative that covalently binds to EGFR, including mutations resistant to first-generation inhibitors, making it a subject of substantial interest in oncology research.[3][4] The intricate molecular architecture of Pelitinib necessitates a multi-step synthesis, the efficiency of which is critically dependent on the strategic construction of key intermediates.

This technical guide provides an in-depth examination of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide , a cornerstone intermediate in the synthesis of EKB-569 and the related dual EGFR/HER-2 inhibitor, Neratinib.[5][6] We will explore the evolution of its synthetic methodologies, from challenging early routes to optimized, scalable processes, providing researchers and drug development professionals with a comprehensive understanding of the causality behind the experimental choices and the protocols for its successful preparation.

The Strategic Importance of the Quinoline Core

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous pharmaceuticals due to its versatile biological activities and synthetic accessibility.[7][8][9] In the context of EKB-569, the substituted 4-hydroxyquinoline core of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide serves two primary functions:

  • Structural Framework : It provides the rigid bicyclic system necessary for proper orientation and binding within the ATP-binding pocket of the EGFR kinase domain.

  • Synthetic Handle : The hydroxyl group at the C4 position is not the final functionality. Instead, it is a precursor to a more reactive leaving group, typically a chlorine atom. This subsequent chlorination step is critical for activating the molecule for the final nucleophilic aromatic substitution (SNAr) reaction that introduces the aniline side chain of Pelitinib.

The overall synthetic strategy for Pelitinib hinges on the efficient construction of this key 4-hydroxyquinoline intermediate.

A Starting Materials (e.g., Substituted Anilines) B N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (Key Intermediate) A->B Cyclization C N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (Activated Intermediate) B->C Chlorination (POCl₃) D EKB-569 (Pelitinib) (Final Active Pharmaceutical Ingredient) C->D S_NAr Coupling

Figure 1: High-level synthetic pathway for EKB-569.

Synthetic Methodologies: An Evolutionary Perspective

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide has evolved significantly, moving from harsh, low-yield methods to milder, more efficient processes suitable for large-scale production.

The Classical Approach: Thermal Cyclization

Early syntheses, often based on the Gould-Jacobs reaction, involved the condensation of a substituted aniline with an acrylate derivative, followed by a high-temperature thermal cyclization.[5][6] For instance, N-(5-amino-2-ethoxyphenyl)acetamide would be reacted with ethyl (E)-2-cyano-3-ethoxypropenoate, followed by cyclization in a high-boiling solvent like Dowtherm A at temperatures reaching 260 °C for extended periods (e.g., 20 hours).[5]

Causality and Limitations:

  • Mechanism: This reaction relies on extreme thermal energy to drive the intramolecular cyclization and elimination of ethanol to form the quinolone ring.

  • Drawbacks: The primary limitation of this approach is its severity. The high temperatures often lead to significant decomposition of starting materials and products, resulting in the formation of tar-like resins. This makes purification difficult and dramatically reduces the overall yield, often to as low as 35%.[5][6] Such conditions and outcomes are unacceptable for cost-effective and environmentally friendly kilogram-scale manufacturing.

Improved Synthesis: Base-Catalyzed Intramolecular Cyclization

To overcome the limitations of thermal cyclization, a more refined and scalable process was developed. This route features a base-catalyzed intramolecular cyclization under significantly milder conditions.[6] It has been successfully applied on a kilogram scale, demonstrating its commercial viability.[6]

The key step involves the cyclization of an o-[(2-cyanovinyl)amino]benzoate intermediate using a strong, non-nucleophilic base like sodium tert-butoxide (tBuONa) in tert-butanol (tBuOH).[6]

Causality and Advantages:

  • Mechanism: The strong base deprotonates the aniline nitrogen, forming an amide anion. This highly nucleophilic anion then attacks the internal carbon of the cyanovinyl group in an intramolecular fashion, leading to ring closure. Subsequent protonation and tautomerization yield the stable 4-hydroxyquinoline product.

  • Advantages: This base-catalyzed pathway avoids the need for extreme temperatures, minimizing decomposition and side reactions. The reaction is cleaner, leading to higher yields and a product with greater purity, simplifying the subsequent workup and purification steps.[6] This makes it a cost-effective and robust process for industrial scale-up.

cluster_0 Experimental Workflow A 1. Charge Reactor (Benzoate Intermediate, tBuONa, tBuOH) B 2. Heat to Reflux (~3 hours) A->B C 3. Cool & Concentrate (Remove tBuOH) B->C D 4. Dilute with Water C->D E 5. Acidify with HCl (pH ~4) D->E F 6. Stir & Heat (40-50 °C, 1 hour) E->F G 7. Filter & Wash (Collect Solid Product) F->G H 8. Dry & Analyze (HPLC for Purity) G->H

Figure 2: Workflow for the base-catalyzed synthesis.

Experimental Protocol: Kilogram-Scale Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

This protocol is adapted from the improved, base-catalyzed cyclization methodology described in the literature.[6]

Materials & Reagents:

Reagent/SolventQuantity (Example Scale)Molar Eq.Purpose
o-[(2-cyanovinyl)amino]benzoate (14)2.0 kg1.0Starting Material
Sodium tert-butoxide (tBuONa)1.3 kg~2.05Base Catalyst
tert-Butanol (tBuOH)20 L-Solvent
Deionized Water15 L-Quenching/Precipitation
Concentrated HClAs needed-Acidification

Procedure:

  • Reaction Setup: To a suitable reactor, charge the benzoate starting material (2.0 kg) and sodium tert-butoxide (1.3 kg) with tert-butanol (20 L).

  • Cyclization: Stir the reaction mixture and heat to reflux. Maintain reflux for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., HPLC).

  • Solvent Removal: Once the reaction is complete, cool the clear solution to approximately 40 °C. Concentrate the mixture under reduced pressure to a volume of about 8 L to remove a significant portion of the tBuOH.

  • Workup and Precipitation: Dilute the concentrated reaction mixture with water (15 L). Carefully adjust the pH of the aqueous solution to ~4 by the slow addition of concentrated HCl. The product will precipitate out of the solution.

  • Granulation: Stir the resulting suspension at a temperature of 40–50 °C for an additional hour to ensure complete precipitation and improve the filterability of the solid.

  • Isolation: Filter the solid product. Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Drying: Dry the isolated solid under vacuum to yield N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

Expected Outcome: This process provides the target intermediate with high purity (>98% by HPLC) and is reported to be part of a 7-step synthesis with a 49% overall yield.[6]

From Intermediate to Activated Precursor: The Chlorination Step

With the 4-hydroxyquinoline core successfully constructed, the next critical step is the activation of the C4 position for the final fragment coupling. This is achieved by converting the hydroxyl group into a chloro group.

Reagent and Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[6] It is a powerful dehydrating and chlorinating agent that efficiently converts the 4-quinolone tautomer into the 4-chloroquinoline aromatic system.

Protocol Glimpse:

  • The intermediate, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, is suspended in a solvent like ethyl acetate.[6]

  • POCl₃ is added slowly, often in the presence of a catalyst like DMAP.[6]

  • The mixture is heated to reflux for several hours until the reaction is complete, yielding a clear solution.[6]

  • A careful aqueous workup is required to quench the excess POCl₃, after which the product, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, is isolated as a solid.[6]

This chlorinated intermediate is now primed for the final SNAr reaction with the side chain that ultimately forms Pelitinib.

Physicochemical and Analytical Data

PropertyDataSource
IUPAC Name N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide-
Alternate Name N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide[5][10]
Molecular Formula C₁₄H₁₃N₃O₃Calculated
Molecular Weight 271.27 g/mol Calculated
Purity (as reported) >99% (HPLC)[11]
Appearance Solid[6]

Analytical Characterization: The identity and purity of the synthesized intermediate must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to monitor reaction progress.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the nitrile (C≡N), amide (C=O), and hydroxyl (O-H) groups.

Conclusion

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is more than just a step in a synthetic sequence; it is a critical juncture where the core scaffold of a potent anti-cancer agent is forged. The progression from high-temperature thermal cyclizations to mild, base-catalyzed methods underscores a key principle in modern process chemistry: the pursuit of efficiency, scalability, and safety. The robust and high-yielding synthesis of this intermediate is a direct enabler for the development and potential commercialization of EKB-569 (Pelitinib), providing a tangible link between elegant synthetic chemistry and advanced therapeutic applications.

References

[12] Selleck Chemicals. Pelitinib (EKB-569) EGFR inhibitor. [5] HETEROCYCLES, Vol. 83, No. 12, 2011. synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. [13] National Cancer Institute. Definition of EKB-569 - NCI Dictionary of Cancer Terms. [3] National Institutes of Health. Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PMC. [7] International Journal for Multidisciplinary Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [8] Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [6] ACS Publications. A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [1] APExBIO. Pelitinib (EKB-569) - Potent Irreversible EGFR Inhibitor. [9] PubMed. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. [14] Abcam. Pelitinib (EKB-569), Irreversible EGFR inhibitor (CAS 257933-82-7). [15] Chemicalbook. (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(diMethylaMino)but-2-enaMide synthesis. [16] National Institutes of Health. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [17] ResearchGate. A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. [18] Guidechem. How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? [19] Google Patents. CN103275002A - Preparation method of pelitinib. [10] Crossref. Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. [11] ResearchGate. New and Practical Synthesis of N -(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. [4] PubChem. Pelitinib. [2] ResearchGate. Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2).

Sources

The Lynchpin of Modern EGFR Inhibitors: A Technical Guide to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pivotal role of the quinoline derivative, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide , in the synthesis of advanced Epidermal Growth Factor Receptor (EGFR) inhibitors. This document provides not only a detailed elucidation of the synthetic pathways but also delves into the underlying chemical principles and strategic considerations that underscore its significance in the landscape of targeted cancer therapeutics.

Introduction: The Quinoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Quinoline-based molecules have emerged as a highly successful class of EGFR inhibitors due to their structural resemblance to the adenine region of ATP, allowing them to competitively bind to the ATP-binding pocket of the EGFR kinase domain and disrupt its downstream signaling cascade.[3][4]

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (herein referred to as the "quinoline core intermediate") has been identified as a critical building block in the synthesis of potent and selective EGFR inhibitors, including the clinically significant drug Neratinib and the investigational agent EKB-569.[2] Its strategically positioned functional groups—the cyano, ethoxy, and acetamido moieties—provide a versatile platform for the construction of complex molecular architectures with enhanced binding affinity and pharmacokinetic properties.

Table 1: Physicochemical Properties of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

PropertyValueReference
CAS Number 848133-75-5[CAS Registry]
Molecular Formula C₁₄H₁₃N₃O₃[PubChem]
Molecular Weight 271.27 g/mol [PubChem]
Appearance White to pale yellow solid[Supplier Data]
Solubility Soluble in DMSO and DMF[Supplier Data]

The Strategic Synthesis of the Quinoline Core Intermediate

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. Several synthetic routes have been reported, with the Gould-Jacobs reaction and subsequent modifications being a cornerstone of many approaches.[5]

The Gould-Jacobs Reaction: A Classic Approach to Quinoline Synthesis

The Gould-Jacobs reaction is a powerful method for the construction of the 4-hydroxyquinoline ring system.[5] The reaction typically involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[6]

Causality Behind the Choice of Method: The Gould-Jacobs reaction is favored for its reliability and its ability to introduce key substituents onto the quinoline ring. The high temperatures required for the cyclization step, however, can lead to decomposition of sensitive substrates, necessitating the development of milder, more efficient protocols.[7]

Caption: Generalized workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

A Modern, Optimized Synthetic Protocol

More recent synthetic strategies employ a convergent approach, often utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) to facilitate the cyclization under milder conditions, thereby avoiding the harsh thermal requirements of the traditional Gould-Jacobs reaction.[2]

Expert Insight: The use of DMF-DMA as a one-carbon synthon allows for the construction of the quinoline ring at significantly lower temperatures, which is crucial for preserving the integrity of the functional groups on the aniline precursor. The choice of a strong, non-nucleophilic base such as sodium tert-butoxide (tBuONa) in a polar aprotic solvent like tert-butanol (tBuOH) is critical for promoting the intramolecular cyclization while minimizing side reactions.[8]

Step-by-Step Experimental Protocol:

  • Preparation of the Anilinoacrylate Intermediate: A suitably substituted aniline is reacted with an acrylonitrile derivative to form the corresponding anilinoacrylate. This reaction is typically carried out in a polar solvent such as ethanol or acetic acid at room temperature.

  • Cyclization to the 4-Hydroxyquinoline Core: The anilinoacrylate intermediate is then subjected to base-mediated cyclization. A common and effective system involves the use of sodium tert-butoxide in tert-butanol, heated to reflux.[8] The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion of the reaction, the mixture is cooled and quenched with water. The pH is adjusted to precipitate the crude product, which is then collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide of high purity.

Caption: Workflow for the optimized synthesis of the quinoline core intermediate.

Chlorination: Activation for Nucleophilic Substitution

The 4-hydroxy group of the quinoline core intermediate is a poor leaving group. To facilitate the subsequent introduction of the anilino side chain, it must be converted to a more reactive species. Chlorination using phosphorus oxychloride (POCl₃) is the most common and effective method for this transformation.[9][10]

Mechanism of Chlorination: The reaction proceeds via the formation of a phosphate ester intermediate. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic phosphorus atom of POCl₃. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline derivative.[9]

Experimental Protocol for Chlorination:

  • Reaction Setup: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is suspended in an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine, may be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) for several hours. The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Workup and Isolation: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with water to remove any remaining acid, and dried to afford N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.[11]

Synthesis of EGFR Inhibitors from the Chlorinated Intermediate

The 4-chloro-3-cyano-7-ethoxyquinoline core is a versatile precursor for a variety of EGFR inhibitors. The chlorine atom at the 4-position is readily displaced by nucleophiles, allowing for the introduction of various substituted anilines that are crucial for binding to the EGFR kinase domain.

Synthesis of Neratinib

Neratinib is an irreversible inhibitor of EGFR and HER2. Its synthesis involves the nucleophilic aromatic substitution of the 4-chloroquinoline intermediate with 3-amino-4-(pyridin-2-ylmethoxy)benzonitrile, followed by acylation of the 6-amino group with (E)-4-(dimethylamino)but-2-enoyl chloride.[12]

Sources

Unlocking the Quinoline Core: A Technical Guide to Investigating N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide as a Novel Antimalarial Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous search for novel antimalarial agents. The quinoline scaffold remains a cornerstone in antimalarial chemotherapy, with a well-established mechanism targeting heme detoxification.[1][2][3][4] This whitepaper presents a comprehensive technical guide for the investigation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a compound of interest due to its structural relation to known kinase inhibitors and its quinoline core. While primarily synthesized as an intermediate for anticancer agents, its potential as an antimalarial has yet to be explored.[5][6] This document provides a strategic framework for researchers, scientists, and drug development professionals to systematically evaluate its antimalarial efficacy, from initial in vitro screening to mechanism of action studies.

Introduction: The Imperative for New Antimalarial Quinolines

Malaria remains a significant global health threat, with the efficacy of current treatments continuously challenged by the emergence of drug-resistant parasite strains.[7] Quinoline-based drugs, such as chloroquine and quinine, have been pivotal in malaria treatment for decades.[4][8] Their primary mechanism of action involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][9][10] This interference leads to the buildup of free heme, which is lethal to the parasite.[11] The structural motif of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, possessing the critical 4-hydroxyquinoline core, presents a compelling starting point for antimalarial drug discovery.

Compound Profile: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a heterocyclic compound that has been synthesized as a key intermediate in the development of irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinase inhibitors, such as EKB-569 and neratinib.[5]

Chemical Structure:

Caption: Chemical structure of the compound.

Synthesis: Several synthetic routes for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide have been reported, often starting from substituted anilines and involving cyclization reactions to form the quinoline core.[5][12] A practical, scalable synthesis is crucial for further development and can be achieved through established methods.[13]

Proposed Research Workflow: A Phased Approach

A systematic evaluation of the antimalarial potential of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide should follow a phased approach, beginning with in vitro screening and progressing to mechanism of action and cytotoxicity studies.

G cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: Selectivity & Cytotoxicity cluster_2 Phase 3: Mechanism of Action a Compound Synthesis & Purity Analysis c In Vitro Antiplasmodial Assay (IC50 Determination) a->c b P. falciparum Culture b->c e Cytotoxicity Assay (CC50 Determination) c->e Promising IC50 f Selectivity Index (SI) Calculation c->f g Hemozoin Inhibition Assay c->g h Time-of-Death Assay c->h i Stage-Specificity Assay c->i d Mammalian Cell Culture d->e e->f f->g Favorable SI

Caption: Proposed research workflow.

Detailed Experimental Protocols

In Vitro Antiplasmodial Activity

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.

Protocol:

  • P. falciparum Culture:

    • Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.[14][15]

    • Incubate cultures at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[14]

    • Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[15]

  • Drug Susceptibility Assay (SYBR Green I-based):

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well plate, perform serial dilutions of the compound.

    • Add synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit to each well.

    • Incubate the plates for 72 hours under the same conditions as the culture.

    • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

    • Measure fluorescence using a microplate reader.

    • Calculate IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Cytotoxicity Assessment

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against a mammalian cell line (e.g., HEK293 or HepG2) to assess its selectivity.[16][17]

Protocol (MTT Assay):

  • Cell Culture:

    • Culture mammalian cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum and antibiotics.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to serial dilutions of the test compound for 48 hours.[18][19]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.[18]

    • Calculate CC50 values from the dose-response curve.

Selectivity Index (SI): The SI is a crucial parameter to evaluate the therapeutic potential of a compound. It is calculated as the ratio of the CC50 of a mammalian cell line to the IC50 of the parasite. A higher SI value indicates greater selectivity for the parasite.

SI = CC50 (Mammalian Cells) / IC50 (P. falciparum)

Mechanism of Action: Hemozoin Inhibition Assay

Objective: To investigate if the compound's antimalarial activity is due to the inhibition of hemozoin formation, a key mechanism for many quinoline drugs.[3][9]

Protocol (β-Hematin Formation Assay):

  • Reaction Setup:

    • In a microplate, add a solution of hemin (the precursor of hemozoin) dissolved in a suitable solvent.

    • Add the test compound at various concentrations.

    • Initiate the polymerization of hemin to β-hematin (synthetic hemozoin) by adding an acetate solution and incubating at an elevated temperature (e.g., 60°C).[20][21]

  • Quantification:

    • After incubation, centrifuge the plate to pellet the β-hematin.

    • Wash the pellet to remove unreacted hemin.

    • Quantify the amount of β-hematin formed, for example, by dissolving it in NaOH and measuring the absorbance.

    • Chloroquine should be used as a positive control.[20]

G cluster_0 Parasite Food Vacuole cluster_1 Drug Action Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (Non-toxic) Heme->Hz Polymerization T Parasite Death Heme->T Toxicity Drug N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide Drug->Heme Binding/Complexation

Caption: Putative mechanism of action via hemozoin inhibition.

Data Interpretation and Next Steps

The following table provides a hypothetical framework for interpreting the experimental results:

Parameter Chloroquine-Sensitive (3D7) Chloroquine-Resistant (K1) Mammalian Cells (HEK293) Interpretation
IC50 < 1 µM< 1 µMN/APotent antiplasmodial activity. Lack of cross-resistance with chloroquine would be advantageous.
CC50 N/AN/A> 50 µMLow cytotoxicity to mammalian cells.
Selectivity Index (SI) > 50> 50N/AHigh selectivity for the parasite, indicating a favorable therapeutic window.
Hemozoin Inhibition > 80%> 80%N/ASuggests the primary mechanism of action is similar to other quinoline antimalarials.

A promising candidate would exhibit low nanomolar to low micromolar IC50 values against both parasite strains, a high CC50 value against mammalian cells (resulting in a high SI), and significant inhibition of hemozoin formation. Positive results would warrant further investigation, including in vivo efficacy studies in animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize the lead compound.

Conclusion

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide represents a novel, yet unexplored, chemical entity in the context of antimalarial drug discovery. Its quinoline core provides a strong rationale for its investigation. The systematic approach outlined in this guide, from initial screening to mechanism of action studies, provides a robust framework for elucidating its potential as a new antimalarial agent. The discovery of a new, effective, and safe quinoline-based antimalarial would be a significant contribution to the global fight against malaria.

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  • Wang, X., et al. (2012). New and Practical Synthesis of N -(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide.
  • Tripathi, R., et al. (2004). Targeting the Hemozoin Synthesis Pathway for New Antimalarial Drug Discovery: Technologies for In Vitro β-Hematin Formation Assay.
  • Nuroho, F. A., et al. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga.
  • Rebelo, M., et al. (2013). A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. PLOS ONE, 8(4), e61606.
  • Gellis, A., et al. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules, 29(1), 1-13.
  • Abbott, B. M., et al. (2016). Antimalarial activity of novel 4-cyano-3-methylisoquinoline inhibitors against Plasmodium falciparum: design, synthesis and biological evaluation. Organic & biomolecular chemistry, 14(20), 4646–4657.
  • MacRaild, C. A., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of medicinal chemistry, 68(16), 12451–12467.
  • Tukulula, M., & Parkinson, J. (2014). Recent progress in the development of anti-malarial quinolones. Bioorganic & medicinal chemistry letters, 24(19), 4599–4604.
  • Singh, K., et al. (2017). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS medicinal chemistry letters, 8(11), 1181–1185.
  • Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of medicinal chemistry, 57(11), 4859–4871.

Sources

A Technical Guide to the Starting Materials for the Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a pivotal intermediate in the synthesis of highly selective and potent therapeutic agents, most notably as a precursor to irreversible epidermal growth factor receptor (EGFR) kinase inhibitors. The inherent value of this quinoline scaffold in medicinal chemistry necessitates a robust and well-understood synthetic strategy. This guide provides a detailed examination of the requisite starting materials and their synthesis, focusing on the scientifically sound and field-proven modified Gould-Jacobs reaction pathway. The narrative is structured to provide not just procedural steps, but the underlying chemical principles and strategic considerations that govern the synthesis, ensuring a comprehensive understanding for the practicing scientist.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy rooted in the classical Gould-Jacobs reaction for 4-hydroxyquinoline formation. The primary disconnection occurs at the bonds forming the quinoline ring, identifying two key synthons: a substituted aniline and an activated cyanoacetate derivative.

graph Retrosynthesis { layout=dot; rankdir="RL"; splines=true; overlap=false; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Target [label=<Target MoleculeN-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide>, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label=<IntermediateEthyl 2-cyano-3-(4-acetamido-2-ethoxyphenylamino)acrylate>, fillcolor="#FFFFFF", fontcolor="#202124"]; Aniline [label=<Starting Material 1N-(5-amino-2-ethoxyphenyl)acetamide>, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malonate [label=<Starting Material 2Ethyl (ethoxymethylene)cyanoacetate>, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aniline_Precursor [label=<PrecursorN-(2-ethoxy-5-nitrophenyl)acetamide>, fillcolor="#FFFFFF", fontcolor="#202124"]; Malonate_Precursor1 [label=<PrecursorEthyl cyanoacetate>, fillcolor="#FFFFFF", fontcolor="#202124"]; Malonate_Precursor2 [label=<PrecursorTriethyl orthoformate>, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Target -> Intermediate [label="Thermal Cyclization\n(Gould-Jacobs)"]; Intermediate -> Aniline [label="Condensation"]; Intermediate -> Malonate [label="Condensation"]; Aniline -> Aniline_Precursor [label="Nitro Reduction"]; Malonate -> Malonate_Precursor1 [label="Condensation"]; Malonate -> Malonate_Precursor2 [label="Condensation"]; }

Caption: Retrosynthetic pathway for the target quinoline.

This analysis identifies two primary starting materials whose preparation is critical for the overall success of the synthesis:

  • N-(5-amino-2-ethoxyphenyl)acetamide (The Aniline Component)

  • Ethyl (ethoxymethylene)cyanoacetate (The C3 Fragment Component)

Part 1: The Aniline Component - Synthesis of N-(5-amino-2-ethoxyphenyl)acetamide

This key substituted aniline is not commonly available commercially and must be prepared in a multi-step sequence. The most logical and cost-effective route begins with 2-Amino-5-nitrophenol. The synthesis involves three critical transformations: protection of the existing amine, etherification of the phenol, and reduction of the nitro group.

graph Aniline_Synthesis { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label=<2-Amino-5-nitrophenol>, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label=<N-(2-hydroxy-5-nitrophenyl)acetamide>, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label=<N-(2-ethoxy-5-nitrophenyl)acetamide>, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label=<N-(5-amino-2-ethoxyphenyl)acetamide>, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label="Acetylation\n(Ac₂O, AcOH)"]; Step1 -> Step2 [label="Ethylation\n(EtBr, K₂CO₃, DMF)"]; Step2 -> End [label="Reduction\n(H₂, Pd/C, THF)"]; }

Caption: Synthetic workflow for the aniline component.
Starting Material: 2-Amino-5-nitrophenol

This compound serves as the foundational building block. While its synthesis is possible via nitration of 2-aminophenol, it is readily available from commercial suppliers.[1]

ParameterValue
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
CAS Number 121-88-0
Role Aromatic core providing the N1, C6, C5, and C8 atoms of the quinoline ring and the substituents at positions 6 and 7.
Step I: Acetylation (Amine Protection)

Causality: The initial amino group must be protected as an acetamide. This serves a dual purpose: it prevents unwanted side reactions during the subsequent ethylation step and installs the required N-acetyl group present in the final target molecule. Acetic anhydride in an acidic medium is a standard and highly efficient method for this transformation.[2]

Experimental Protocol: Synthesis of N-(2-hydroxy-5-nitrophenyl)acetamide

  • Suspend 2-amino-5-nitrophenol (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1-1.2 eq) to the suspension with stirring.

  • Heat the mixture gently (e.g., to 60 °C) until a clear solution is formed and the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step II: Ethylation (Williamson Ether Synthesis)

Causality: The phenolic hydroxyl group is converted to an ethoxy group via the Williamson ether synthesis.[3][4] This is a classic SN2 reaction where the phenoxide, generated in situ by a mild base like potassium carbonate, acts as a nucleophile attacking an ethyl halide.[5][6] A polar aprotic solvent such as Dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.

Experimental Protocol: Synthesis of N-(2-ethoxy-5-nitrophenyl)acetamide

  • Dissolve N-(2-hydroxy-5-nitrophenyl)acetamide (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq) to the solution.

  • Add ethyl bromide (EtBr) or ethyl iodide (EtI) (1.1-1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC).

  • After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ether.

Step III: Reduction (Nitro to Amine Conversion)

Causality: The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice.[7] It is highly efficient and clean, and proceeds under mild conditions that will not affect the ether, amide, or aromatic ring. The hydrogen gas is the reductant, and the palladium surface catalyzes the reaction.

Experimental Protocol: Synthesis of N-(5-amino-2-ethoxyphenyl)acetamide

  • Dissolve N-(2-ethoxy-5-nitrophenyl)acetamide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously until hydrogen uptake ceases and TLC analysis indicates complete conversion.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the final aniline product, which is often used directly in the next step without further purification.

Part 2: The C3 Component - Synthesis of Ethyl (ethoxymethylene)cyanoacetate

This reagent, also known as ethyl 2-cyano-3-ethoxyacrylate, provides the C2, C3, and C4 atoms of the quinoline ring, along with the crucial cyano group at the C3 position. It is prepared via a condensation reaction.

ParameterValue
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
CAS Number 94-05-3
Role Provides the C2-C3-C4 backbone of the quinoline ring. The cyano and ester groups facilitate cyclization.
Synthesis via Knoevenagel-type Condensation

Causality: This molecule is synthesized by reacting ethyl cyanoacetate with triethyl orthoformate. The reaction is driven to completion by the addition of acetic anhydride. The orthoformate provides the "ethoxymethylene" fragment (=CH-OEt). The acetic anhydride serves as a dehydrating agent, reacting with the ethanol byproduct formed during the condensation, which, according to Le Châtelier's principle, drives the equilibrium towards the product.[8]

Experimental Protocol: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

  • In a reaction vessel equipped with a distillation head, combine ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.5-2.0 eq).

  • Add acetic anhydride (2.0-2.5 eq) to the mixture.

  • Heat the mixture (e.g., 120-140 °C) and allow the low-boiling byproducts (ethyl acetate) to distill off.

  • Monitor the reaction by observing the cessation of distillation.

  • After cooling, the excess reagents and acetic anhydride can be removed by vacuum distillation to yield the crude product, which often solidifies upon cooling and can be used without further purification.

Part 3: The Core Directive - The Gould-Jacobs Reaction

With both key starting materials in hand, the final steps involve their condensation followed by a high-temperature thermal cyclization to construct the 4-hydroxyquinoline core.[9][10]

Step IV: Condensation

Causality: This is a nucleophilic addition-elimination reaction. The newly synthesized aniline, N-(5-amino-2-ethoxyphenyl)acetamide, acts as a nucleophile, attacking the electron-deficient double bond of ethyl (ethoxymethylene)cyanoacetate. This is followed by the elimination of an ethanol molecule to form the stable enamine intermediate, ethyl 2-cyano-3-(4-acetamido-2-ethoxyphenylamino)acrylate.

Step V: Thermal Cyclization

Causality: This is the key ring-forming step. It is a 6-electron electrocyclic reaction, a type of pericyclic reaction that requires significant thermal energy to overcome the activation barrier. This is why extremely high temperatures (often >250 °C) are necessary. High-boiling, inert solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are used to achieve these temperatures safely and effectively.[10] The reaction proceeds via an intramolecular attack of a carbon atom of the benzene ring onto the cyano-activated double bond, followed by tautomerization to the aromatic 4-hydroxyquinoline system.

Consolidated Experimental Protocol: Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

  • Condensation: Combine N-(5-amino-2-ethoxyphenyl)acetamide (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0-1.1 eq) in a suitable solvent like toluene or ethanol. Heat the mixture at reflux (e.g., 90-110 °C) for several hours until TLC shows the formation of the intermediate is complete. Remove the solvent under reduced pressure.

  • Cyclization: Add the crude intermediate to a high-boiling solvent such as Dowtherm A. Heat the mixture to a high temperature (e.g., 250-260 °C) with stirring for an extended period (e.g., 10-20 hours).

  • Cool the reaction mixture significantly, which should cause the product to begin precipitating.

  • Dilute the cooled mixture with a non-polar solvent like hexane or heptane to fully precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the Dowtherm A, and dry under vacuum to yield the final product.

Summary of Starting Materials

CompoundRoleKey Synthesis Precursors
N-(5-amino-2-ethoxyphenyl)acetamide Aniline Component2-Amino-5-nitrophenol, Acetic Anhydride, Ethyl Bromide
Ethyl (ethoxymethylene)cyanoacetate C3 Fragment ComponentEthyl Cyanoacetate, Triethyl Orthoformate

References

  • Jain, S., & Kumar, A. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 17933–17942. [Link]

  • Rains, R. K. (1981). Stepwise reduction of p-nitrophenol. U.S. Patent No. 4,264,525. Washington, DC: U.S.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Kohout, M. (2014). Response to "Can anyone help me with a Williamson ether synthesis?". ResearchGate. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. [Link]

  • Zhang, L., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Journal of Cleaner Production, 259, 120853. [Link]

  • Bhujel, M. (2021). Dear all, Is there any simple method to make n acetylation of 2-amino phenol?. ResearchGate. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 3), 277–280. [Link]

  • Fuji Photo Film Co Ltd. (1988). Process for preparing 2-amino-5-nitrophenol derivatives. U.S. Patent No. 4,743,595. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Löser, C., et al. (2015). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Applied Microbiology and Biotechnology, 99(3), 1131–1144. [Link]

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886-893. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]

  • Hines, J. V., et al. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 6), 543–546. [Link]

  • Uppu, R. M., et al. (2023). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 1), 75–78. [Link]

  • SIELC Technologies. (2018). Acetamide, N-(2-methoxy-5-nitrophenyl)-. [Link]

  • He, Y., et al. (1993). The Selective Catalytic Hydrogenation of 2‐(4‐Nitrophenyl) ‐4 (5)‐Nitroimidazole. Synthetic Communications, 23(15), 2115-2121. [Link]

  • Reddit. (2020). Is it possible to use ethyl acetate or methyl acetate instead of acetic anhydride when producing aspirin?. r/chemistry. [Link]

  • Scribd. (n.d.). Acetic Anhydride Production Guide. [Link]

  • The Organic Chemistry Tutor. (2018). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

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Spectroscopic data of "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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An In-depth Technical Guide on the Solubility and Stability of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a quinoline derivative with a complex substitution pattern that suggests its potential as a pharmacologically active agent. As with any compound in the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical framework for the systematic evaluation of two of the most critical of these properties: solubility and stability. We will delve into the rationale behind experimental design, present detailed, field-tested protocols, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a strategic approach to generating a robust and reliable data package for this promising molecule.

Introduction: The Significance of the Quinoline Scaffold and its Physicochemical Profile

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs, including antimalarials, anticancer agents, and antibiotics. The specific functional groups appended to the quinoline ring of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide—namely the cyano, ethoxy, hydroxyl, and acetamido moieties—each contribute to its overall molecular properties. The interplay of these groups governs the compound's solubility and stability, which in turn are critical determinants of its ultimate therapeutic success.

Poor aqueous solubility can severely limit a drug's oral bioavailability, leading to suboptimal therapeutic exposure and increased variability between patients. Chemical instability, on the other hand, can result in a shortened shelf-life, the formation of potentially toxic degradation products, and a loss of potency. A comprehensive and early-stage characterization of these properties is therefore not merely a box-ticking exercise for regulatory submission, but a cornerstone of a successful drug development program.

Solubility Characterization: From Prediction to Empirical Determination

A compound's solubility is not a single, fixed value but is highly dependent on the nature of the solvent system. A thorough solubility profile is therefore essential for predicting its behavior in a variety of contexts, from in vitro assays to in vivo absorption and formulation.

Theoretical Framework and Predictive Approaches

Prior to initiating wet lab experiments, computational tools can be employed to provide an initial estimate of solubility. Models based on a compound's structure, such as those utilizing LogP and melting point data, can offer a preliminary assessment. However, given the multiple functional groups in N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, which can participate in hydrogen bonding and ionization, these in silico predictions should be treated as a guide and must be substantiated by empirical data. The quinoline nitrogen is weakly basic, and its solubility may be enhanced in acidic conditions due to protonation.[1][2]

Experimental Protocols for Comprehensive Solubility Profiling

The following workflows are designed to provide a robust and reproducible assessment of both thermodynamic and kinetic solubility.

G cluster_0 Solubility Assessment Workflow A Compound Weighing (N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide) C Thermodynamic (Equilibrium) Solubility (Shake-Flask Method, 24-48h @ 25°C) A->C D Kinetic Solubility (DMSO Stock Dilution Method) A->D Prepare DMSO Stock B Solvent/Buffer Selection (Biorelevant Buffers, Organic Solvents) B->C B->D E Sample Analysis (HPLC-UV, LC-MS) C->E Analyze Supernatant D->E Analyze Solution F Data Interpretation & Reporting E->F

Figure 1: A generalized workflow for the comprehensive solubility assessment of a target compound.

Rationale: The shake-flask method is widely considered the "gold standard" for determining thermodynamic solubility.[3][4] It measures the saturation concentration of a compound in a given solvent at equilibrium. The use of buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) is crucial for simulating the physiological environments of the gastrointestinal tract.

Protocol:

  • Preparation: Add an excess amount of solid N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide to vials containing the selected buffers or organic solvents.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a chemically inert filter.[6]

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

Rationale: Kinetic solubility is a high-throughput method often used in early drug discovery to rank compounds.[7][8] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[9][10] This method can be more representative of the conditions in many in vitro biological assays.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[11]

  • Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer.[7][9]

  • Incubation and Detection: Incubate the plate for a specified time (e.g., 1-2 hours) and then measure the amount of precipitate formed, typically by nephelometry (light scattering) or turbidimetry.[9][12]

  • Quantification: The highest concentration at which no precipitate is detected is reported as the kinetic solubility.

Data Presentation: A Framework for Reporting

The solubility data should be summarized in a clear and concise table.

Solvent/Buffer System Method Temperature (°C) Solubility (µg/mL) Solubility (µM) USP Classification
pH 1.2 Buffer (SGF)Equilibrium25[Insert Data][Insert Data][e.g., Sparingly soluble]
pH 4.5 Acetate BufferEquilibrium25[Insert Data][Insert Data][e.g., Slightly soluble]
pH 6.8 Phosphate Buffer (SIF)Equilibrium25[Insert Data][Insert Data][e.g., Very slightly soluble]
pH 7.4 Phosphate BufferEquilibrium25[Insert Data][Insert Data][e.g., Practically insoluble]
WaterEquilibrium25[Insert Data][Insert Data][e.g., Practically insoluble]
EthanolEquilibrium25[Insert Data][Insert Data][e.g., Soluble]
DMSOEquilibrium25[Insert Data][Insert Data][e.g., Freely soluble]
pH 7.4 Phosphate BufferKinetic25[Insert Data][Insert Data][e.g., Slightly soluble]

Note: USP (United States Pharmacopeia) classification provides a standardized terminology for solubility.

Stability Evaluation: Ensuring Molecular Integrity Over Time

A thorough stability assessment is crucial for identifying potential degradation pathways, developing a stability-indicating analytical method, and determining appropriate storage conditions and shelf-life.

Forced Degradation (Stress Testing): A Predictive Tool

Rationale: Forced degradation studies are a regulatory requirement (ICH Q1A(R2)) and a scientific necessity.[13][14] They involve exposing the drug substance to conditions more severe than those used for accelerated stability testing to identify likely degradation products and pathways.[13][15] A degradation of 5-20% is typically targeted to ensure that the analytical methods can reliably detect the degradation products.[16]

G cluster_0 Forced Degradation Workflow A N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (in solution and as solid) B Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Sampling at Time Intervals B->C D Analysis by Stability-Indicating Method (e.g., HPLC-UV/DAD, LC-MS) C->D E Data Evaluation (Mass Balance, Peak Purity) D->E F Degradation Pathway Elucidation E->F

Figure 2: A systematic workflow for conducting forced degradation studies.

Rationale: To assess the susceptibility of the molecule, particularly the acetamido group, to hydrolysis under acidic and basic conditions. Quinoline compounds can be unstable in both acidic and basic environments.[17]

Protocol:

  • Conditions: Incubate solutions of the compound in 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C). A neutral control in water should also be included.[17]

  • Sampling: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.[17]

Rationale: The electron-rich quinoline ring system and the hydroxyl group may be susceptible to oxidation.

Protocol:

  • Conditions: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[14][17]

  • Sampling and Analysis: Follow a similar sampling and analysis schedule as for the hydrolysis studies.

Rationale: To determine if the compound is degraded upon exposure to light, as mandated by ICH guideline Q1B.[18][19][20][21]

Protocol:

  • Exposure: Expose both the solid compound and a solution of the compound to a light source that emits both UV and visible light. The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[22]

  • Control: Protect a parallel set of samples from light to serve as dark controls.

  • Analysis: Compare the chromatograms of the exposed and dark control samples to assess the extent of photodegradation.

Long-Term and Accelerated Stability Studies

Rationale: These studies are performed under defined storage conditions as per ICH guidelines to predict the shelf-life of the drug substance.

Protocol:

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Analyze samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: Use a validated stability-indicating method to test for assay, appearance, and degradation products.

Stability Data Summary

A clear summary of the forced degradation data is essential for understanding the compound's liabilities.

Stress Condition Conditions Duration % Assay Remaining Major Degradants (m/z or RRT)
Acid Hydrolysis0.1 M HCl, 60°C24 h[Insert Data][Insert Data]
Base Hydrolysis0.1 M NaOH, 60°C24 h[Insert Data][Insert Data]
Oxidation3% H₂O₂, RT24 h[Insert Data][Insert Data]
Thermal (Solid)80°C48 h[Insert Data][Insert Data]
PhotolyticICH Q1B-[Insert Data][Insert Data]

Conclusion and Strategic Implications

The comprehensive solubility and stability data generated through the protocols outlined in this guide will provide a solid foundation for the continued development of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. These data are not only crucial for regulatory filings but also provide invaluable insights that will guide formulation development, inform the selection of packaging and storage conditions, and ultimately, de-risk the entire development program. A proactive and systematic approach to characterizing these fundamental physicochemical properties is a hallmark of sound scientific practice in the pharmaceutical industry.

References

  • Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Journal of Pharmaceutical and Biomedical Analysis.
  • Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • ResolveMass Laboratories Inc.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubMed. In vitro solubility assays in drug discovery.
  • Studylib.
  • Enamine. Shake-Flask Solubility Assay.
  • Pharmaceutical Sciences.
  • BenchChem. Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline.
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • Pharmaceutical Outsourcing.
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  • ResolveMass Laboratories Inc.
  • Journal of Pharmaceutical Sciences. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Journal of Analytical & Pharmaceutical Research.

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Discovery and history of "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm starting by thoroughly researching "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide." My goal is to determine its known aliases and intended area of study. From there, I plan to delve deeper to identify when it was first discovered, important steps in its development, and who contributed to its origins.

Defining Research Scope

Now, I'm focusing my search to refine my understanding. I'm investigating the compound's mechanism of action, synthesis pathways, and any existing preclinical or clinical studies. I'm also hunting for detailed experimental protocols and quantitative data like IC50 values. I'm beginning to structure the information for my guide, starting with an introduction and historical overview.

Identifying the Discrepancy

I've hit a snag. My initial search for "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" is pulling up a ton of info on Elesclomol, STA-4. This looks like a significant divergence from the query; I must be missing something crucial in my approach. This is an unusual situation; I need to refine the parameters of the search.

Narrowing the Focus

I've clarified the core issue. The search initially veered towards Elesclomol, but now it's clear the interest lies in "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" as a synthetic intermediate, crucial for compounds like EKB-569 and neratinib. I now have its CAS number and synthesis details. This shift enables targeted research, rather than a general overview. My next step will be to curate and detail its specific role in the synthesis.

Refining the Research

My understanding has solidified. The user's prompt directed me toward "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide," which I now recognize as a crucial synthetic intermediate, distinct from Elesclomol (STA-4). The search brought forward synthesis methods and the CAS number, which I can use to hone my focus. However, I still need the full discovery story. Specifically, I am now interested in how "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" was first made, and how the synthetic routes evolved.

Defining Key Intermediate Roles

I've confirmed that N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a critical intermediate. It's essential for synthesizing irreversible EGFR and HER-2 kinase inhibitors. Specifically, it's used in the creation of neratinib (HKI-272) and EKB-569 (pelitinib), which supports the initial hypothesis.

Structuring the Technical Guide

I'm now structuring the guide around the evolution of the intermediate's synthesis in relation to neratinib and EKB-569 development. I've found multiple synthetic routes, starting from low-yield thermal cyclizations to milder, scalable processes. I am focusing on detailing the different reaction conditions, starting materials, and reagents for each synthetic approach. I'm also confirming that the intermediate's discovery is intrinsically linked to the development of the EGFR inhibitors it makes.

Charting Synthesis Evolution

I've gathered that the discovery of this intermediate is intertwined with EGFR inhibitor development. I'm structuring the technical guide to reflect this. I will detail the different synthetic routes chronologically, including reaction conditions, starting materials, and reagents, from low-yield thermal cyclizations to scalable processes. I'll focus on neratinib and EKB-569 to illustrate improvements. I believe I have the needed information to generate the guide now.

Methodological & Application

Synthesis Protocol for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a critical intermediate in the development of selective and irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER2) protein tyrosine kinases.[1][2] This document details a modern, efficient, and milder synthetic route, moving away from harsh thermal cyclization methods to a more controlled reductive cyclization approach. The protocol is intended for researchers and scientists in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, and troubleshooting guidance.

Introduction: The Significance of the Quinoline Scaffold

The quinoline motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[3][4][5][6][7] The functionalization of the quinoline ring allows for the fine-tuning of a compound's biological activity.[5] Specifically, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide serves as a key building block for targeted cancer therapeutics such as EKB-569 and neratinib, which are potent irreversible inhibitors of EGFR and HER2.[1][2] The cyano group at the C3 position and the acetamide substituent on the benzene ring are crucial for the desired pharmacological profile.

Historically, the synthesis of this intermediate involved a high-temperature thermal cyclization (260 °C) which often resulted in low yields (around 35%) and challenging purification.[1] This note details an improved methodology that avoids these harsh conditions, leading to a more efficient and scalable process.

Comparative Synthetic Strategies

Two primary synthetic routes for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide have been reported. Understanding both provides context for the advantages of the recommended protocol.

Route 1: High-Temperature Thermal Cyclization

This earlier approach begins with 2-amino-5-nitrophenol and involves acetylation, ethylation, and reduction, followed by reaction with ethyl (E)-2-cyano-3-ethoxypropenoate.[1] The final step is a thermal cyclization in Dowtherm A at 260 °C for 20 hours.[1]

  • Disadvantages:

    • Extremely high temperatures are required.

    • Low yield (35%).[1]

    • Formation of tar and byproducts, complicating purification.[8]

    • Poor scalability and safety concerns.

Route 2: Reductive Cyclization (Recommended)

The improved method utilizes a reductive cyclization strategy, which proceeds under much milder conditions.[1] This approach builds the quinolone ring system from a substituted o-nitrobenzaldehyde derivative. This method offers significant advantages in terms of yield, purity, and operational simplicity.

Detailed Synthesis Protocol (Reductive Cyclization Route)

This protocol is based on the efficient synthesis route reported by Jiang et al. (2011).[1][9]

Materials and Reagents
ReagentPuritySupplierNotes
3-Amino-4-hydroxybenzoic acid≥98%Commercially availableStarting material
Thionyl chloride (SOCl₂)≥99%Commercially availableUse in a fume hood
Methanol (MeOH)AnhydrousCommercially available
Acetic anhydride (Ac₂O)≥99%Commercially available
Acetic acid (AcOH)GlacialCommercially available
Ethyl bromide (C₂H₅Br)≥98%Commercially available
Potassium carbonate (K₂CO₃)AnhydrousCommercially available
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Sodium hydroxide (NaOH)≥97%Commercially available
Fuming nitric acid (HNO₃)≥90%Commercially availableHandle with extreme care
Ethyl cyanoacetate≥98%Commercially available
Sodium methoxide (NaOMe)≥95%Commercially available
Dimethyl sulfoxide (DMSO)AnhydrousCommercially available
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)≥95%Commercially available
Zinc dust (Zn)Fine powderCommercially available
Dichloromethane (CH₂Cl₂)AnhydrousCommercially available
Ethanol (EtOH)AnhydrousCommercially available
Reaction Pathway Overview

The synthesis is a multi-step process starting from 3-amino-4-hydroxybenzoic acid. The key steps involve protection of functional groups, nitration, construction of the side chain, and the final reductive cyclization.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Protection & Ethylation cluster_intermediate2 Hydrolysis & Nitration cluster_intermediate3 Side Chain Formation cluster_intermediate4 Decarboxylation & Enamine Formation cluster_final Final Product A 3-Amino-4-hydroxybenzoic acid B Methyl 3-acetamido-4-ethoxybenzoate A->B Esterification, Acetylation, Ethylation C 4-Ethoxy-3-acetamido-5-nitrobenzoic acid B->C Hydrolysis, Nitration D Ethyl 2-cyano-3-(4-ethoxy-3-acetamido-5-nitrophenyl)-3-oxopropanoate C->D SOCl₂, Ethyl cyanoacetate E (E)-3-(dimethylamino)-1-(4-ethoxy-3-acetamido-5-nitrophenyl)prop-2-en-1-one D->E Decarboxylation, DMF-DMA F N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide E->F Reductive Cyclization (Zn/AcOH)

Caption: Reductive cyclization synthesis pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-acetamido-4-ethoxybenzoate

  • Esterification: To a suspension of 3-amino-4-hydroxybenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4-6 hours. Monitor by TLC. After completion, remove the solvent under reduced pressure.

  • Acetylation: Dissolve the crude ester in acetic acid and add acetic anhydride. Heat the mixture to 60 °C for 1-2 hours.

  • Ethylation: After cooling, add DMF, potassium carbonate, and ethyl bromide. Heat the mixture to 60 °C and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the product.

Step 2: Synthesis of 4-Ethoxy-3-acetamido-5-nitrobenzoic acid

  • Hydrolysis: Dissolve the product from Step 1 in a mixture of methanol and 1M NaOH solution. Stir at room temperature until the hydrolysis is complete (TLC monitoring). Acidify the mixture with HCl to precipitate the carboxylic acid.

  • Nitration: Suspend the carboxylic acid in acetic acid. Add fuming nitric acid dropwise at a controlled temperature (0-5 °C). Stir for 2-3 hours.

  • Work-up: Pour the reaction mixture onto ice. Filter the resulting precipitate, wash with cold water, and dry to obtain the nitrated product.

Step 3: Synthesis of Ethyl 2-cyano-3-(4-ethoxy-3-acetamido-5-nitrophenyl)-3-oxopropanoate

  • To a solution of the nitrated benzoic acid from Step 2 in dichloromethane, add thionyl chloride and a catalytic amount of DMF. Reflux for 2-4 hours. Concentrate under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, prepare a solution of ethyl cyanoacetate and sodium methoxide in methanol at 0 °C.

  • Add the crude acid chloride solution dropwise to the ethyl cyanoacetate solution at 0 °C. Stir for 3-5 hours.

  • Work-up: Quench the reaction with water and extract with dichloromethane. Dry the organic layer and concentrate to give the desired propanoate derivative.

Step 4: Synthesis of (E)-3-(dimethylamino)-1-(4-ethoxy-3-acetamido-5-nitrophenyl)prop-2-en-1-one

  • Decarboxylation: Dissolve the propanoate from Step 3 in a mixture of DMSO and water. Heat the solution to 100-110 °C for 4-6 hours.

  • Enamine Formation: After cooling, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the reaction mixture. Stir at room temperature for 8-12 hours.

  • Work-up: Pour the mixture into water to precipitate the product. Filter, wash with water, and dry.

Step 5: Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

  • Reductive Cyclization: Suspend the enamine from Step 4 in a mixture of ethanol and water. Add acetic acid, followed by the portion-wise addition of zinc dust at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 6-8 hours. Monitor the reaction by HPLC or TLC.

  • Work-up and Purification: Upon completion, filter the hot reaction mixture through celite to remove excess zinc. Cool the filtrate. The product may precipitate upon cooling. The pH can be adjusted to induce further precipitation. Filter the solid, wash with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or a suitable solvent system to achieve high purity (>99% by HPLC).[1]

Experimental Workflow Diagram

Workflow start Start: 3-Amino-4-hydroxybenzoic acid step1 Step 1: Esterification, Acetylation, Ethylation start->step1 step2 Step 2: Hydrolysis & Nitration step1->step2 step3 Step 3: Side Chain Formation step2->step3 step4 Step 4: Decarboxylation & Enamine Formation step3->step4 step5 Step 5: Reductive Cyclization (Zn/AcOH) step4->step5 purification Purification: Filtration & Recrystallization step5->purification end Final Product: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide purification->end

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Ethylation) Incomplete reaction; moisture in reagents/solvents.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check the activity of ethyl bromide.
Incomplete Nitration (Step 2) Insufficient nitrating agent; temperature too high.Maintain low temperature (0-5 °C) during addition. Use fresh fuming nitric acid. Increase reaction time if necessary, monitoring by TLC.
Side reactions in Step 3 Acid chloride instability; reaction temperature.Use the crude acid chloride immediately. Maintain low temperature during addition to the ethyl cyanoacetate solution.
Low yield in Reductive Cyclization (Step 5) Inactive zinc dust; incomplete reaction.Use activated zinc dust. Ensure sufficient acetic acid is present. Increase reaction time and monitor closely by HPLC until starting material is consumed.
Product Purity Issues Incomplete reaction; inefficient purification.Monitor each step for completion to minimize impurities carried forward. Optimize the recrystallization solvent system for the final product.

Conclusion

The detailed protocol herein describes a robust and efficient synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. By employing a reductive cyclization strategy, this method successfully circumvents the challenges associated with high-temperature thermal cyclization, offering improved yields, higher purity, and greater scalability. This makes the synthesis more amenable to the demands of pharmaceutical research and development, facilitating the production of this key intermediate for the next generation of targeted cancer therapies.

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 15(11), 932–957.
  • Jiang, X., Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., & Shen, J. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851.
  • Solomon, V. R., & Lee, H. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18519-18537.
  • Sharma, P., et al. (2022). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Letters in Drug Design & Discovery, 19(9), 838-854.
  • Patel, K. M., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(2).
  • Mizuno, T., et al. (2015). Regioselective direct oxidative C-H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids.
  • Al-Ostath, et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Sun, Z., et al. (2019). Strategies for C2‐cyanation of quinolines. Asian Journal of Organic Chemistry, 8(9), 1469-1485.
  • Cui, J., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(11), 1854-1858.
  • Mizuno, T., et al. (2015). ChemInform Abstract: Regioselective Direct Oxidative C-H Cyanation of Quinoline and Its Derivatives Catalyzed by Vanadium-Containing Heteropoly Acids. ChemInform, 46(45).
  • Cui, J., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.
  • Kulinich, A. V., & Ishchenko, A. A. (2020).
  • Wikipedia. (n.d.).
  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. Crossref.

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Step-by-step synthesis of neratinib from "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Step-by-Step Synthesis of Neratinib from N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Neratinib, a potent irreversible pan-ErbB tyrosine kinase inhibitor, starting from the advanced intermediate N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol is divided into two primary stages: the chlorination of the 4-hydroxyquinoline core and the subsequent nucleophilic aromatic substitution (SNAr) to introduce the active side-chain. Each step is accompanied by detailed experimental procedures, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction to Neratinib

Neratinib, marketed under the brand name Nerlynx, is an oral medication used for the extended adjuvant treatment of early-stage HER2-positive breast cancer.[1] Its chemical structure, (E)-N-[4-[[3-chloro-4-[(pyridin-2-yl)methoxy]phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide, features a quinoline core which is crucial for its therapeutic activity.[2] Neratinib functions as an irreversible inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, including HER1, HER2, and HER4, by covalently binding to a cysteine residue in the ATP-binding pocket of the receptor.[3] This action blocks downstream signaling pathways and inhibits the proliferation of cancer cells.[3]

The synthesis of Neratinib involves several key transformations. This guide focuses on a convergent synthetic route starting from a pre-formed quinoline scaffold, providing a practical and efficient pathway to the final active pharmaceutical ingredient (API).

Overall Synthetic Scheme

The synthesis is a two-step process starting from N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. The first step involves the conversion of the 4-hydroxy group to a more reactive 4-chloro group. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloroquinoline intermediate is coupled with 3-chloro-4-(pyridin-2-ylmethoxy)aniline. This is followed by deacetylation to yield the 6-aminoquinoline, which is then acylated with (E)-4-(dimethylamino)but-2-enoyl chloride to produce Neratinib.

Neratinib Synthesis Workflow start N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide intermediate1 N-(4-Chloro-3-cyano-7- ethoxyquinolin-6-yl)acetamide start->intermediate1  POCl3, DMAP, EtOAc, Reflux   intermediate2 6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy) -phenylamino)-7-ethoxyquinoline-3-carbonitrile intermediate1->intermediate2  1. 3-chloro-4-(pyridin-2-ylmethoxy)aniline, EtOH, 78°C  2. Hydrolysis (e.g., K2CO3 in MeOH/H2O)   final_product Neratinib intermediate2->final_product  (E)-4-(dimethylamino)but-2-enoyl chloride HCl,  Base (e.g., K2CO3), THF/H2O, 0-10°C  

Caption: Overall workflow for the synthesis of Neratinib.

Materials and Instrumentation

Reagents and Solvents Instrumentation
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamideMagnetic stirrers with heating
Phosphorus oxychloride (POCl₃)Rotary evaporator
N,N-Dimethylacetamide (DMAc)High-performance liquid chromatography (HPLC)
3-chloro-4-(pyridin-2-ylmethoxy)anilineNuclear magnetic resonance (NMR) spectrometer
Potassium carbonate (K₂CO₃)Mass spectrometer (MS)
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloridepH meter
Tetrahydrofuran (THF)Standard laboratory glassware
Methanol (MeOH)Filtration apparatus
Ethyl acetate (EtOAc)Vacuum oven
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Deionized water

Experimental Protocols

Step 1: Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

This step involves the chlorination of the 4-hydroxy group of the quinoline ring, which is a critical activation step for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Protocol:

  • Suspend N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP) (0.05 eq) in ethyl acetate (EtOAc).[4]

  • Slowly add phosphorus oxychloride (POCl₃) (4.0 eq) to the suspension at room temperature over a period of 1 hour.[4]

  • Heat the reaction mixture to reflux and maintain for 2 hours, during which the solution should become clear.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.[4]

  • Stir the resulting suspension for 2 hours.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.[4]

Scientific Rationale: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The lone pair of electrons on the oxygen atom can be protonated or, in this case, activated by the Lewis acidic phosphorus of POCl₃. The nitrogen of the quinoline ring withdraws electron density, making the C4 position electrophilic and susceptible to nucleophilic attack. The hydroxyl group is a poor leaving group; however, its reaction with POCl₃ forms a phosphoryl intermediate, which is an excellent leaving group, facilitating the substitution by a chloride ion.

Step 2: Synthesis of 6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile

This step involves a Nucleophilic Aromatic Substitution (SNAr) reaction to couple the chloro-quinoline intermediate with the aniline side chain, followed by the deprotection of the acetamido group to reveal the free amine.

Protocol:

  • Combine N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (1.0 eq) and 3-chloro-4-(pyridin-2-ylmethoxy)aniline (1.1 eq) in ethanol.[5]

  • Heat the mixture to 78°C and stir until the reaction is complete as monitored by TLC or HPLC.[5]

  • Cool the reaction mixture and add a solution of 10% potassium carbonate in a mixture of methanol and water.[3][2]

  • Stir the mixture for a minimum of 2.5 hours at room temperature to facilitate the hydrolysis of the acetamide group.[3][2]

  • Monitor the deacetylation by TLC or HPLC.

  • Collect the precipitated product by filtration, wash with a 1:1 methanol/water mixture, and dry under vacuum at 45-50°C.[3][2]

Scientific Rationale: The SNAr reaction is facilitated by the electron-withdrawing nature of the quinoline ring system and the cyano group, which stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack by the aniline derivative.[6][7] The subsequent hydrolysis of the acetamide group under basic conditions is a standard deprotection step to liberate the 6-amino group for the final acylation.

SNAr_Mechanism reactants 4-Chloroquinoline + Aniline Nucleophile meisenheimer Meisenheimer Complex (Stabilized Intermediate) reactants->meisenheimer Nucleophilic Attack product 4-Anilinoquinoline Product + Cl- meisenheimer->product Loss of Leaving Group (Cl-)

Caption: General mechanism for the SNAr reaction.

Step 3: Synthesis of Neratinib

The final step is the acylation of the 6-amino group with (E)-4-(dimethylamino)but-2-enoyl chloride.

Protocol:

  • Suspend 6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of tetrahydrofuran (THF) and a small amount of water.[8]

  • Cool the suspension to 0-10°C.[8]

  • Slowly add a solution of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride (1.0 eq) in THF.[8]

  • Stir the reaction mixture for 1 hour at 0-10°C.[8]

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add water to the residue and adjust the pH to 8-9 with dilute hydrochloric acid.[8]

  • Stir for 30 minutes to precipitate the crude Neratinib.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system such as acetonitrile/THF to yield pure Neratinib.[9]

Scientific Rationale: This is a standard nucleophilic acyl substitution reaction. The 6-amino group of the quinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base (potassium carbonate) is required to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt of the acyl chloride starting material.

Data Analysis and Expected Results

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.

Compound Expected Molecular Weight Analytical Techniques Expected Purity (HPLC)
N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide291.72 g/mol ¹H NMR, ¹³C NMR, MS>98%
6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile445.91 g/mol ¹H NMR, ¹³C NMR, MS>98%
Neratinib557.04 g/mol ¹H NMR, ¹³C NMR, MS>99%

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acyl chlorides: Corrosive and moisture-sensitive. Handle with care in a dry environment.

  • Solvents: Many of the solvents used are flammable and/or toxic. Avoid inhalation and contact with skin.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • CN103588755B - The preparation method of Neratinib - Google P
  • CN105330646A - Preparation method of antineoplastic drug maleic acid neratinib - Google P
  • CN103265530A - Preparation method of neratinib - Google P
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate. (URL: [Link])

  • NERATINIB, HKI 272, ..
  • EP2537843A2 - Preparation of maleate salt of neratininb and its use - Google P
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  • NERATINIB - API SYNTHESIS INTERN
  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide - ACS Publications. (URL: [Link])

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (URL: [Link])

  • (E)-4-(Dimethylamino)but-2-enamide | C6H12N2O | CID - PubChem - NIH. (URL: [Link])

  • SNAr (Cl) - Aromatic Amines - Common Organic Chemistry. (URL: [Link])

  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Neratinib Impurity 7 | CAS No. 915941-95-6 - SynZeal. (URL: [Link])

  • Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem - NIH. (URL: [Link])

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (URL: [Link])

  • 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline - Chemdad. (URL: [Link])

  • Method for dehydrating substituted 4-dimethylamino-2-aryl-butan-2-ol compounds and method for producing substituted dimethyl-(3-aryl-butyl)
  • Method for preparing 4-chlorine-3-nitroanisole - Google P
  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • (Z)-4-(dimethylamino)but-2-en-1-ol - PubChem. (URL: [Link])

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Application Note: Characterizing N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide as a Potential EGFR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to evaluating the inhibitory activity of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a quinoline-based compound, against the Epidermal Growth Factor Receptor (EGFR) kinase. We detail the scientific rationale, compound handling, and provide step-by-step protocols for both biochemical and cell-based assays. These methodologies are designed to enable researchers to determine key potency metrics such as IC50 values and to validate compound activity in a relevant cellular context, forming a critical part of the early-stage drug discovery process.

Introduction: The Rationale for Targeting EGFR with Quinoline Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2][3] This phosphorylation cascade initiates downstream signaling through key pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell growth and survival.[1][4]

In numerous cancers, including non-small-cell lung cancer (NSCLC), glioblastoma, and breast cancer, the EGFR signaling pathway is dysregulated due to receptor overexpression or activating mutations.[4][5][6][7] This aberrant signaling drives uncontrolled tumor growth, making EGFR a validated and highly attractive target for anticancer therapies.[2]

The quinoline molecular structure has emerged as a privileged scaffold in medicinal chemistry, forming the core of several approved tyrosine kinase inhibitors.[8] Its rigid, bicyclic nature allows for precise orientation of functional groups to interact with the ATP-binding pocket of kinases like EGFR. This guide focuses on N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS 848133-75-5), a compound possessing this key quinoline core, as a representative molecule for inhibitory screening.[9][][11][12] We present robust protocols to quantitatively assess its inhibitory effect on EGFR, providing a framework for the characterization of novel small-molecule drug candidates.

Scientific Principles

The EGFR Signaling Cascade

Activation of EGFR triggers a complex network of intracellular events. The diagram below illustrates the canonical signaling pathways initiated by ligand-induced receptor phosphorylation. The goal of an inhibitor like N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is to block the initial autophosphorylation step, thereby preventing the activation of these downstream pro-survival pathways.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., ELK-1, CREB) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation TF->Proliferation Ligand EGF Ligand Ligand->EGFR Binds & Activates

Figure 1. Simplified EGFR Signaling Pathway.
Mechanism of ATP-Competitive Kinase Inhibition

The intracellular domain of EGFR contains an ATP-binding pocket that is essential for its kinase activity. Small-molecule inhibitors, such as those based on the quinoline scaffold, are typically designed to function as ATP mimetics. They occupy this pocket, preventing the binding and hydrolysis of ATP. This directly blocks the transfer of a phosphate group to tyrosine residues on substrate proteins, thereby inhibiting the entire downstream signaling cascade. The potency of such an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50).

Compound Profile and Preparation

Before initiating any assay, it is critical to understand the physicochemical properties of the test compound and to prepare it correctly.

Table 1: Properties of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

PropertyValueReference(s)
CAS Number 848133-75-5[9][][11]
Molecular Formula C₁₄H₁₃N₃O₃[9][]
Molecular Weight 271.27 g/mol [][11]
Appearance White to pale yellow solid[9]
Solubility Soluble in DMSO, ethanol, dichloromethane. Low solubility in water.[9]
Protocol 1: Preparation of Compound Stock Solution
  • Objective: To prepare a high-concentration stock solution for serial dilution.

  • Materials:

    • N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide powder.

    • Anhydrous Dimethyl Sulfoxide (DMSO).

    • Sterile microcentrifuge tubes.

    • Calibrated analytical balance.

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh out approximately 2.71 mg of the compound into the tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. This yields a 10 mM stock solution .

    • Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

    • Scientist's Note: DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[9] However, high concentrations of DMSO (>1%) can affect enzyme activity and cell viability. All subsequent dilutions should be planned to keep the final DMSO concentration in the assay well below this limit, typically at 0.1-0.5%.

Biochemical Assay: In Vitro EGFR Kinase Inhibition

This assay directly measures the compound's ability to inhibit purified, recombinant EGFR kinase in a cell-free system. We describe a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Principle & Workflow

The assay quantifies the amount of ATP remaining after a kinase reaction. The amount of ADP produced is directly proportional to the kinase activity. A proprietary reagent is added to deplete the remaining ATP, followed by a second reagent that converts the ADP back into ATP. This newly synthesized ATP is then detected using a luciferase/luciferin reaction, generating a luminescent signal that correlates with EGFR activity. A potent inhibitor will result in less ATP consumption and thus a lower luminescent signal.

Biochemical_Assay_Workflow start Start prep Prepare Reagents: - Kinase Buffer - Recombinant EGFR - ATP/Substrate Mix start->prep plate_compound Plate Serial Dilutions of Test Compound in 384-well Plate prep->plate_compound add_enzyme Add Diluted EGFR Enzyme to Each Well plate_compound->add_enzyme pre_incubate Pre-incubate (e.g., 20 min at RT) to Allow Compound Binding add_enzyme->pre_incubate start_reaction Initiate Reaction: Add ATP/Substrate Mix pre_incubate->start_reaction incubate_reaction Incubate (e.g., 60 min at 30°C) start_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate (e.g., 40 min at RT) stop_reaction->incubate_stop detect Detect ADP: Add Kinase Detection Reagent incubate_stop->detect incubate_detect Incubate (e.g., 30 min at RT) detect->incubate_detect read_plate Read Luminescence on Plate Reader incubate_detect->read_plate end End read_plate->end

Figure 2. Workflow for a Luminescence-Based Biochemical Kinase Assay.
Protocol 2: IC50 Determination using ADP-Glo™ Kinase Assay
  • Objective: To determine the concentration of the test compound that inhibits 50% of EGFR kinase activity.

  • Materials:

    • Recombinant Human EGFR (BPS Bioscience, #40187 or similar).[3][13]

    • Poly-(Glu,Tyr) 4:1 peptide substrate.[3]

    • ATP solution.

    • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[14]

    • ADP-Glo™ Kinase Assay Kit (Promega, #V6930 or similar).[3]

    • White, opaque 384-well assay plates.

    • Compound stock solution (10 mM in DMSO).

  • Procedure:

    • Compound Dilution:

      • Prepare an 11-point, 3-fold serial dilution of the 10 mM compound stock in DMSO. This will be your 100X plate.

      • Further dilute this series 1:25 in kinase buffer to create a 4X intermediate plate (final DMSO concentration will be 0.4%).

    • Reaction Setup (in a 384-well plate):

      • Add 2.5 µL of 4X compound dilution to the appropriate wells.

      • Add 2.5 µL of 4% DMSO in kinase buffer to positive (100% activity) and negative (0% activity) control wells.

      • Add 5 µL of 2X EGFR enzyme solution (e.g., 4 ng/µL in kinase buffer) to all wells except the negative control ("no enzyme") wells. Add 5 µL of kinase buffer to negative control wells.

      • Pre-incubate for 20 minutes at room temperature.

      • Initiate the reaction by adding 2.5 µL of 4X Substrate/ATP mix (e.g., 20 µM ATP, 0.8 mg/mL substrate in kinase buffer).

      • Final reaction volume is 10 µL.

    • Kinase Reaction & Detection:

      • Seal the plate and incubate for 60 minutes at 30°C.

      • Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature, protected from light.

      • Read luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the "no enzyme" control wells from all other wells.

    • Calculate Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO_Control))

    • Plot % Inhibition versus log[Compound Concentration].

    • Fit the data to a four-parameter logistic (variable slope) model using software like GraphPad Prism to determine the IC50 value.[15]

Cell-Based Assay: Cellular EGFR Phosphorylation Inhibition

This assay validates the findings from the biochemical assay in a more physiologically relevant environment. It measures the compound's ability to penetrate the cell membrane and inhibit EGFR autophosphorylation in response to ligand stimulation.

Principle & Workflow

Human A431 epidermoid carcinoma cells, which naturally overexpress EGFR, are used.[7][15] The cells are first serum-starved to minimize basal receptor activation. They are then pre-treated with the test compound before being stimulated with EGF. After stimulation, the cells are fixed, and a cell-based ELISA is performed using two primary antibodies: one that specifically detects EGFR phosphorylated at a key tyrosine residue (e.g., Tyr1068) and another that detects total EGFR protein, allowing for normalization.[16][17]

Protocol 3: Cell-Based ELISA for Phospho-EGFR (Tyr1068)
  • Objective: To determine the compound's IC50 for inhibiting EGF-induced EGFR phosphorylation in intact cells.

  • Materials:

    • A431 cell line (ATCC).

    • DMEM media with 10% FBS and 1% Penicillin-Streptomycin.[15]

    • Recombinant Human EGF.

    • Cell-Based ELISA Kit for Phospho-EGFR (Tyr1068) (e.g., RayBiotech #PEL-EGFR-Y1068-T, Assay Genie #CBCAB01418).[16][17]

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 20,000-30,000 cells per well. Incubate overnight to allow for adherence.[17]

    • Serum Starvation: Gently wash the cells with PBS and replace the media with serum-free DMEM. Incubate for 18-24 hours.

      • Rationale: This step is crucial to lower the baseline level of EGFR activity, ensuring a robust signal window upon EGF stimulation.[15]

    • Compound Treatment: Prepare serial dilutions of the test compound in serum-free media. Add them to the wells and incubate for 1-2 hours at 37°C. Include DMSO-only control wells.

    • EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells except the "unstimulated" controls. Incubate for 5-10 minutes at 37°C.[15]

    • Fixing and Permeabilization: Immediately aspirate the media and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes. Wash the wells and add Quenching/Permeabilization buffer as per the kit manufacturer's instructions.[17]

    • Immunodetection:

      • Block the wells with Blocking Buffer for 1 hour.

      • Add either the anti-phospho-EGFR (Tyr1068) antibody or the anti-total-EGFR antibody to the appropriate wells. Incubate for 2 hours.

      • Wash, then add the HRP-conjugated secondary antibody. Incubate for 1 hour.

      • Wash, then add TMB substrate and incubate until color develops (approx. 30 min).

      • Add Stop Solution and read the absorbance at 450 nm.[17]

  • Data Analysis:

    • For each treatment condition, calculate the normalized phospho-EGFR signal: (Absorbance_pEGFR / Absorbance_TotalEGFR).

    • Calculate the Percent Inhibition of phosphorylation relative to the stimulated DMSO control.

    • Determine the cellular IC50 value by plotting the results and fitting to a dose-response curve as described in Protocol 2.

Data Interpretation and Advanced Insights

Data_Analysis_Pipeline cluster_0 Data Acquisition cluster_1 Normalization cluster_2 Modeling cluster_3 Result raw_data Raw Assay Data (Luminescence or Absorbance) norm_data Calculate % Inhibition raw_data->norm_data plot_data Plot % Inhibition vs. log[Inhibitor] norm_data->plot_data fit_curve Non-linear Regression (4-Parameter Fit) plot_data->fit_curve ic50 Determine IC₅₀ Value fit_curve->ic50

Figure 3. General Data Analysis Pipeline for IC50 Determination.

A successful characterization will yield both a biochemical and a cellular IC50 value. It is common for the cellular IC50 to be higher than the biochemical IC50. This discrepancy can be attributed to factors such as cell membrane permeability, compound metabolism, efflux pump activity, and intracellular ATP concentrations, which are much higher in cells than typically used in biochemical assays.

Table 2: Example Data Summary

Assay TypeParameterResult
Biochemical EGFR Kinase IC5035 nM
Cell-Based p-EGFR (Y1068) IC50250 nM

A potent compound will typically have an IC50 in the nanomolar to low micromolar range. The data gathered from these protocols provides a strong foundation for further studies, including:

  • Kinase Selectivity Profiling: Testing the compound against a panel of other kinases to determine its specificity.

  • Mutant EGFR Testing: Evaluating inhibitory activity against clinically relevant EGFR mutants (e.g., L858R, Del19, T790M) that confer altered sensitivity to inhibitors.[18][19]

  • Cell Viability Assays: Determining the compound's effect on cancer cell proliferation and survival (e.g., GI50 determination).[15][20]

Conclusion

The protocols outlined in this application note provide a robust and validated framework for assessing the EGFR inhibitory potential of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide or other novel quinoline-based compounds. By systematically progressing from a direct biochemical assay to a more complex cell-based model, researchers can confidently determine compound potency and gain crucial insights into its mechanism of action, paving the way for further preclinical development.

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Application Notes & Protocols: Characterizing N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a quinoline derivative that serves as a key intermediate in the synthesis of potent irreversible kinase inhibitors, such as Neratinib (EKB-569), which target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] The dysregulation of these receptor tyrosine kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide and similar small molecule inhibitors in cancer cell line studies.[3] The protocols outlined herein are designed to facilitate the investigation of the compound's anti-cancer properties, including its effects on cell viability, apoptosis, and cell cycle progression.

I. Compound Handling and Preparation

Proper handling and preparation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide are crucial for obtaining reliable and reproducible experimental results.

A. Material Information:

PropertyDetailsSource
IUPAC Name N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide[]
Molecular Formula C₁₄H₁₃N₃O₃[]
Molecular Weight 271.27 g/mol []
Appearance White to pale yellow solid[5]
Solubility Soluble in DMSO and ethanol; low solubility in water[5]

B. Storage and Stability:

C. Stock Solution Preparation:

  • Primary Stock (10 mM):

    • Accurately weigh the desired amount of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing or gentle warming.

    • Centrifuge briefly to pellet any undissolved particulates.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate cell culture medium.

    • The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[7]

II. Experimental Workflow for In Vitro Characterization

The following workflow provides a systematic approach to evaluating the anti-cancer potential of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

experimental_workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Studies cluster_data Phase 4: Data Analysis & Interpretation prep Compound Preparation (Stock & Working Solutions) viability Cell Viability Assay (e.g., MTT/XTT) prep->viability cell_culture Cell Line Selection & Culture (e.g., HER2+ Breast Cancer) cell_culture->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle analysis Statistical Analysis & Interpretation apoptosis->analysis cell_cycle->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor Ligand->EGFR Inhibitor N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide Inhibitor->EGFR

Caption: Hypothetical inhibition of the EGFR/HER2 signaling pathway.

V. Trustworthiness and Self-Validation

To ensure the integrity of the experimental findings, the following controls and validation steps should be integrated into the protocols:

  • Positive and Negative Controls: Always include appropriate controls, such as a known EGFR/HER2 inhibitor (e.g., Gefitinib, Lapatinib) as a positive control and a vehicle-treated group as a negative control.

  • Dose-Response and Time-Course Studies: Evaluate the effects of the compound over a range of concentrations and time points to establish a clear dose-response relationship and understand the kinetics of the cellular response.

  • Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, if a decrease in cell viability is observed, corroborate this with evidence of apoptosis (e.g., caspase activation assays) and/or cell cycle arrest. * Cell Line Specificity: Test the compound in a panel of cell lines with varying expression levels of the target protein (e.g., HER2-positive and HER2-negative breast cancer cell lines) to assess target-specific effects.

By adhering to these rigorous protocols and validation strategies, researchers can confidently characterize the in vitro anti-cancer properties of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide and similar novel chemical entities, thereby contributing to the development of next-generation targeted cancer therapies.

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Purification Protocols for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a key intermediate in the synthesis of various pharmacologically active molecules, including potent tyrosine kinase inhibitors used in targeted cancer therapies.[1] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side products, lower yields in subsequent synthetic steps, and potential toxicological concerns in the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, offering a selection of robust protocols tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in fundamental chemical principles and are designed to be self-validating systems for achieving high purity.

Physicochemical Properties and Strategic Considerations for Purification

A thorough understanding of the physicochemical properties of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is the cornerstone of developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValue/ObservationImplication for Purification
Appearance White to pale yellow solid.[2]Color may indicate the presence of impurities; successful purification should yield a consistently white solid.
Molecular Formula C₁₄H₁₃N₃O₃[3]---
Molecular Weight 271.27 g/mol [3]---
Boiling Point 481.4±45.0 °C at 760 mmHg[3]High boiling point makes distillation an unsuitable purification method.
Solubility Soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; low solubility in water.[2]This solubility profile is ideal for recrystallization, particularly from alcoholic or mixed aqueous-organic solvent systems.
Acidity/Basicity The 4-hydroxyquinoline moiety imparts acidic character, allowing for the formation of a sodium salt.[1] The quinoline nitrogen is weakly basic.The ability to form a salt can be exploited for a highly specific acid-base extraction/precipitation purification method.

The presence of multiple polar functional groups—a hydroxyl, a cyano, and an acetamide group—on a relatively rigid aromatic core dictates the compound's polarity and solubility. These features make it amenable to purification by techniques that exploit differences in polarity and solubility, such as recrystallization and column chromatography.

Purification Methodologies

Based on the compound's properties and established laboratory practices, three primary methods are recommended for the purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. The choice of method will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds on a moderate to large scale, provided a suitable solvent can be identified.[4] The principle lies in the differential solubility of the compound and its impurities in a solvent at different temperatures.[1][4]

This protocol is a good starting point for general purification, leveraging the compound's known solubility in ethanol and insolubility in water.

Step-by-Step Protocol:

  • Solvent Selection and Preparation: Prepare a mixture of ethanol and deionized water. The optimal ratio will need to be determined empirically but a good starting point is a high ethanol concentration (e.g., 80-90% ethanol in water).

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. Add a minimal amount of the hot ethanol/water solvent mixture to the flask while heating on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1] This step is crucial to remove insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

This advanced recrystallization technique takes advantage of the acidic 4-hydroxyl group and is reported to achieve high purity (>99% by HPLC).[1]

Step-by-Step Protocol:

  • Salt Formation: Suspend the crude product in a mixture of ethanol and water. Add a stoichiometric amount of aqueous sodium hydroxide to deprotonate the 4-hydroxyl group, forming the soluble sodium salt.

  • Filtration of Insolubles: Filter the resulting solution to remove any impurities that are not soluble under these basic conditions.

  • Acidification and Precipitation: Cool the filtrate and slowly add an acid (e.g., acetic acid or dilute HCl) with stirring. As the pH decreases, the protonated, less soluble N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide will precipitate out of the solution.

  • Crystal Collection and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with deionized water to remove any residual salts, followed by a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum.

Troubleshooting Recrystallization:

  • No Crystals Form: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration.[2] Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Oiling Out: This occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute.[1] To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]

Method 2: Flash Column Chromatography

For small-scale purification or for separating the target compound from impurities with similar solubility, flash column chromatography is a powerful technique.[6] This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Protocol:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good starting point for a polar compound like this is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[8] Aim for a solvent system that gives the target compound an Rf value of approximately 0.2-0.35.[6][9]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a glass column.[10] Allow the silica to settle, ensuring a uniform, crack-free stationary phase. A small layer of sand can be added to the top to prevent disruption of the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a more polar solvent (like dichloromethane) and carefully apply it to the top of the silica gel. Alternatively, for compounds with limited solubility in the mobile phase, use the "dry loading" method: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and then add the resulting free-flowing powder to the top of the column.[11]

  • Elution and Fraction Collection: Carefully add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column. Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

Expert Tip: The basic nitrogen on the quinoline ring can sometimes interact with the acidic silica gel, leading to "tailing" or poor separation. If this is observed, adding a small amount (0.5-1%) of a basic modifier like triethylamine to the mobile phase can significantly improve the chromatography.[7]

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest possible purity, especially on a smaller scale or for separating very closely related impurities, preparative HPLC is the method of choice.[5][12] This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and collect purified compounds.[4][13]

Logical Flow for Prep HPLC Method Development

G A 1. Analytical Method Development (e.g., C18 column, MeCN/H₂O gradient) B 2. Overload Study on Analytical Column (Determine maximum sample load) A->B C 3. Scale-Up Calculation (Adjust flow rate and injection volume for prep column) B->C D 4. Preparative Run (Inject scaled-up sample) C->D E 5. Fraction Collection (Triggered by UV detection) D->E F 6. Purity Analysis of Fractions (Analytical HPLC) E->F G 7. Pooling and Solvent Removal (Combine pure fractions and lyophilize or evaporate) F->G

Caption: From Analytical to Preparative HPLC.

General Protocol Outline:

  • Analytical Method Development: First, develop a robust analytical HPLC method, typically using a reversed-phase column (e.g., C18). The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid modifier (e.g., formic acid or TFA) to ensure good peak shape.

  • Scale-Up: Once a good analytical separation is achieved, the method is scaled up for the preparative column. This involves adjusting the flow rate, gradient, and sample injection volume based on the dimensions of the preparative column.

  • Sample Preparation and Injection: Dissolve the crude N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in a suitable solvent (e.g., DMSO or a solvent from the mobile phase) and inject it onto the preparative HPLC system.

  • Fraction Collection: As the compounds elute from the column, an automated fraction collector, triggered by a UV detector, collects the separated peaks into different vessels.

  • Post-Purification Processing: The fractions containing the pure product are combined, and the solvent is removed, often by lyophilization (freeze-drying) or rotary evaporation, to yield the final, highly pure compound.

Conclusion

The purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a critical step in the synthesis of advanced pharmaceutical intermediates. The choice of purification method—recrystallization, flash column chromatography, or preparative HPLC—should be guided by the scale of the synthesis, the nature of the impurities, and the required final purity. The protocols and insights provided in this application note offer a comprehensive framework for achieving high-purity material, ensuring the quality and integrity of downstream processes in drug discovery and development.

References

  • Zhang, Q., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851-2856. Available at: [Link]

  • ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Shimadzu. Preparative HPLC Systems. Available at: [Link]

  • Agilent. What is Preparative HPLC. Available at: [Link]

  • Teledyne ISCO. The Power of Preparative HPLC Systems. Available at: [Link]

  • Wired Chemist. Recrystallization. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • SupremeScience. (2018). Top 6 Steps to Run The PERFECT Column Chromatography. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • Recrystallization1. (n.d.). Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • HBCSE. Recrystallization. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a key intermediate in the synthesis of advanced pharmaceutical compounds, including selective EGFR kinase inhibitors.[1] The described methodology utilizes preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels essential for downstream applications in drug discovery and development. The protocol details the rationale behind column selection, mobile phase optimization, and post-purification processing, offering a robust framework for researchers and scientists.

Introduction

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a structurally complex quinoline derivative that serves as a critical building block in medicinal chemistry.[2] Its synthesis can result in various impurities, including starting materials, by-products, and isomers, which must be removed to ensure the integrity of subsequent research and the quality of active pharmaceutical ingredients (APIs). High-purity samples are paramount for accurate biological evaluation and drug development.

This guide is designed to provide a detailed, step-by-step protocol for the efficient purification of this compound using preparative HPLC. The narrative emphasizes the scientific principles underpinning the methodological choices, ensuring that the protocol is not just a series of instructions, but a self-validating system grounded in established chromatographic theory.

Compound Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃O₃[3]
Molecular Weight 271.27 g/mol [3]
Appearance White to pale yellow solid[4]
Solubility Soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; low solubility in water.[4]
Boiling Point 481.4±45.0 °C at 760 mmHg[3]

The presence of both hydrophobic (quinoline core, ethoxy group) and polar (cyano, hydroxyl, acetamide groups) moieties suggests that reversed-phase chromatography is a suitable purification technique.[5]

HPLC Method Development and Rationale

The purification strategy is centered around reversed-phase HPLC, which separates compounds based on their hydrophobicity.[5] The non-polar stationary phase interacts with the hydrophobic regions of the analyte, while the polar mobile phase facilitates elution.

Column Selection

For preparative purification, a C18 column is the recommended stationary phase due to its broad applicability and effectiveness in retaining a wide range of organic molecules, including aromatic and moderately polar compounds.

  • Rationale: The C18 stationary phase provides strong hydrophobic interactions with the quinoline backbone of the target molecule, which is essential for achieving good retention and separation from more polar impurities. The choice of a preparative column with a larger internal diameter and particle size is crucial for accommodating higher sample loads.

ParameterSpecificationRationale
Stationary Phase C18 (Octadecyl Silane)Provides strong hydrophobic retention for the quinoline core.
Particle Size 5-10 µmA good compromise between efficiency and backpressure for preparative scale.
Pore Size 100-120 ÅSuitable for small molecules like the target compound.
Column Dimensions 21.2 x 250 mmAllows for sample loading in the range of tens to hundreds of milligrams per injection.
Mobile Phase Optimization

The composition of the mobile phase is a critical parameter that dictates the retention and selectivity of the separation. A gradient elution method is proposed to ensure efficient elution of the target compound while providing adequate separation from impurities.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water

    • Rationale: The addition of an acidifier like formic acid is crucial for suppressing the ionization of acidic silanol groups on the silica-based stationary phase, which helps to minimize peak tailing.[2] It also ensures that the target molecule, which has basic nitrogen atoms, is protonated, leading to more consistent retention times. Formic acid is volatile, making it compatible with mass spectrometry and easy to remove during post-purification workup.

  • Mobile Phase B (Organic): Acetonitrile

    • Rationale: Acetonitrile is a common choice for reversed-phase HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.[6] While methanol is a viable alternative, acetonitrile often provides different selectivity and can be more effective for separating complex mixtures.[2]

The following diagram illustrates the logical workflow for developing the HPLC purification method:

HPLC_Method_Development cluster_Analyte Analyte Characterization cluster_Method Method Development cluster_Purification Purification Workflow Analyte N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Properties: Polar & Non-polar moieties Solubility: Soluble in organic solvents, low in water Strategy Purification Strategy Reversed-Phase HPLC Analyte->Strategy Informs Column Column Selection Stationary Phase: C18 Dimensions: Preparative Scale Strategy->Column MobilePhase Mobile Phase Optimization Aqueous: Water + 0.1% Formic Acid Organic: Acetonitrile Elution: Gradient Column->MobilePhase SamplePrep Sample Preparation Dissolve in DMSO/Methanol Filter MobilePhase->SamplePrep Defines Injection HPLC Injection Load onto equilibrated column SamplePrep->Injection Fractionation Fraction Collection Collect peaks based on UV signal Injection->Fractionation Analysis Purity Analysis Analytical HPLC of fractions Fractionation->Analysis PostProcess Post-Processing Pool pure fractions Solvent Evaporation Analysis->PostProcess Purification_Workflow Start Crude Product Dissolve Dissolve in DMSO/Methanol Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Preparative HPLC Filter->Inject Separate Gradient Elution Inject->Separate Collect Collect Fractions Separate->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate End Purified Product (>99%) Evaporate->End

Caption: Step-by-step purification workflow.

Conclusion

The protocol outlined in this application note provides a robust and scientifically grounded method for the preparative HPLC purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. By following the detailed steps for method development, sample preparation, and purification, researchers can consistently obtain this key pharmaceutical intermediate at high purity levels. The principles and rationale discussed herein can also be adapted for the purification of other quinoline derivatives and similarly structured molecules.

References

  • ChemBK. (2024, April 9). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. Retrieved from [Link]

  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851.
  • GL Sciences. (n.d.). Choosing Preparative Columns. Retrieved from [Link]

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Waters Corporation. (n.d.). Preparative Columns | HPLC Purification Columns. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the NMR Structural Elucidation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, demanding rigorous and unambiguous characterization.[1][2] This application note provides an in-depth technical guide for the complete Nuclear Magnetic Resonance (NMR) characterization of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a polysubstituted quinoline derivative. We move beyond a simple listing of parameters to explain the causality behind experimental choices, offering a robust strategy that ensures data integrity and confident structural assignment. This guide details a multi-tiered approach, beginning with sample preparation and 1D NMR acquisition (¹H, ¹³C) and progressing to advanced 2D NMR techniques (COSY, HSQC, HMBC) essential for resolving complex structural questions. The protocols and interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals seeking to establish a self-validating system for the characterization of complex heterocyclic molecules.

Introduction: The Imperative for Unambiguous Characterization

The quinoline ring system is a cornerstone in the synthesis of pharmacologically active agents, with derivatives exhibiting a wide range of biological activities.[1] The specific substitution pattern on the quinoline core dictates its chemical properties and biological function. Consequently, definitive structural verification is a non-negotiable checkpoint in the synthesis and drug development pipeline.

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a molecule of interest, likely as a key intermediate in the synthesis of more complex drug candidates.[3][4][5][6] Its structure presents several challenges for characterization: a dense substitution pattern on the aromatic core, multiple heteroatoms, and exchangeable protons (-OH, -NH). While 1D ¹H NMR is a fundamental starting point, the overlapping signals and complex coupling patterns inherent to such molecules necessitate a more sophisticated, multi-dimensional NMR approach for complete and unambiguous assignment.[1][7] This guide provides the strategic framework and detailed protocols to achieve this.

Foundational Strategy: Why a Multi-dimensional NMR Approach is Essential

A robust characterization workflow is built on a logical progression of experiments, where each step provides a new layer of information that resolves ambiguities from the previous one.

The Rationale for Solvent Selection

The choice of a deuterated solvent is the first critical decision. For N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent over others like Chloroform-d (CDCl₃).

  • Expertise-Driven Choice: The molecule contains two key exchangeable protons: the amide N-H and the hydroxyl O-H. In aprotic solvents like CDCl₃, these protons often yield broad, indistinct signals that may not show clear coupling. DMSO-d₆, however, is a hydrogen-bond acceptor, which slows down the rate of proton exchange. This typically results in sharper -NH and -OH signals that display observable couplings, providing valuable structural information.[8][9]

  • Solubility: Polysubstituted quinolines with polar functional groups often exhibit better solubility in polar aprotic solvents like DMSO-d₆.

The NMR Experiment Hierarchy

Our strategy employs a sequence of experiments designed for maximum efficiency and confidence in assignment.

  • ¹H NMR: Provides the initial map of proton environments, including chemical shifts, integration (proton count), and coupling constants (connectivity).

  • ¹³C NMR: Identifies the number of unique carbon environments and their hybridization state (sp³, sp², sp). Quaternary carbons, which have no attached protons, are often revealed by their characteristically lower signal intensity.[10]

  • 2D COSY (COrrelation SpectroscopY): Resolves proton-proton coupling networks. A cross-peak between two proton signals confirms they are coupled, typically through 2 or 3 bonds (e.g., H-C-H or H-C-C-H).[11] This is invaluable for tracing out spin systems, such as the ethoxy group and adjacent protons on the quinoline core.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to.[11][12] This experiment is a powerful tool for resolving overlapping proton signals by spreading them across the much wider ¹³C chemical shift range.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons over longer ranges (typically 2 to 3 bonds).[2][11][12] It is the key to connecting disparate fragments, such as linking the acetamide group to a specific position on the quinoline ring or confirming the location of the ethoxy group.

The overall workflow is visualized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation A Dissolve 10-15 mg of sample in ~0.7 mL DMSO-d6 B Add TMS as internal standard A->B C Transfer to 5mm NMR tube B->C D Acquire 1D ¹H Spectrum (Initial Structural Map) C->D E Acquire 1D ¹³C{¹H} Spectrum (Carbon Skeleton) D->E F Acquire 2D ¹H-¹H COSY (¹H-¹H Connectivity) E->F G Acquire 2D ¹H-¹³C HSQC (Direct C-H Bonds) F->G H Acquire 2D ¹H-¹³C HMBC (Long-Range C-H Bonds) G->H I Process & Reference Spectra H->I J Assign Spin Systems (COSY) (e.g., -OCH2CH3) I->J K Assign Direct C-H Pairs (HSQC) J->K L Connect Molecular Fragments (HMBC) K->L M Final Structure Verification L->M

Figure 1: Comprehensive workflow for NMR characterization.

Detailed Experimental Protocols

These protocols are based on a standard 400 or 500 MHz NMR spectrometer.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of purified N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of high-purity DMSO-d₆.

  • Referencing: Add a small drop of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, the residual solvent peak of DMSO-d₆ can be used for referencing (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[2]

  • Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. The solution should be clear and free of particulates.

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

Protocol 2: Data Acquisition

A self-validating system requires proper instrument setup before acquisition. Ensure the spectrometer is locked, tuned, and shimmed on the sample to achieve optimal resolution and lineshape.

Experiment Key Parameters Rationale / Senior Scientist Insight
1D ¹H Pulse Program: zg30• Spectral Width: ~16 ppm• Acquisition Time: ~3-4 s• Relaxation Delay (d1): 2 s• Number of Scans (ns): 8-16A 30° pulse angle is used to allow for a shorter relaxation delay, improving throughput without significantly compromising signal for routine scans. The delay is crucial for quantitative accuracy.
1D ¹³C{¹H} Pulse Program: zgpg30• Spectral Width: ~220-240 ppm• Acquisition Time: ~1-2 s• Relaxation Delay (d1): 2 s• Number of Scans (ns): 1024-4096Proton decoupling is used to simplify the spectrum to singlets and provide a sensitivity enhancement (NOE). A large number of scans is required due to the low natural abundance of ¹³C.[13]
2D COSY Pulse Program: cosygpqf• Spectral Width: ~16 ppm in F1/F2• Data Points: 2048 (F2) x 256-512 (F1)• Number of Scans (ns): 2-4Gradient-selected (gp) and phase-cycled experiments provide cleaner spectra with fewer artifacts. The number of increments in the F1 dimension determines the resolution of the indirect dimension.
2D HSQC Pulse Program: hsqcedetgpsisp2.3• ¹H Width (F2): ~16 ppm• ¹³C Width (F1): ~160-180 ppm• ¹J(CH) Coupling: Set to ~145 HzThis editing sequence allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing an extra layer of structural data. The ¹J(CH) value is optimized for one-bond correlations.
2D HMBC Pulse Program: hmbcgpndqf• ¹H Width (F2): ~16 ppm• ¹³C Width (F1): ~220-240 ppm• Long-Range Coupling: Set to 8-10 HzThis is a non-uniform sampling experiment. The long-range coupling delay is optimized for ⁿJ(CH) where n=2 or 3. A value of 8 Hz is a robust starting point for correlations across aromatic systems and to quaternary carbons.
Protocol 3: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation. For 2D data, apply a sine-bell window function before transformation in both dimensions.[11]

  • Phasing and Baseline Correction: Manually phase all spectra to ensure pure absorption lineshapes. Apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm (or the residual DMSO peak to 2.50 ppm). Calibrate the ¹³C and 2D spectra using the referenced ¹H spectrum.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum to determine relative proton ratios.

Data Interpretation and Structural Elucidation

Predicted Chemical Environments

While exact chemical shifts require experimental data, we can predict the expected regions for each signal based on established principles of NMR spectroscopy for quinoline systems.[1][11][13][14][15]

Group / Proton Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key Expected Correlations (COSY, HMBC)
-OH (C4) 10.0 - 14.0 (broad or sharp)N/AHMBC to C4, C3, C4a
-NH (amide) 9.0 - 11.0N/AHMBC to C6, C=O (amide)
Quinoline H2/H5/H8 7.5 - 9.0 (singlets)120 - 145H5 with H6-NH; H8 with H7-OEt
-O-CH₂-CH₃ ~4.2 (quartet)~64COSY with -CH₃; HMBC to C7
-O-CH₂-CH₃ ~1.4 (triplet)~15COSY with -O-CH₂-
-NH-C(=O)-CH₃ ~2.1 (singlet)~24HMBC to C=O (amide)
-NH-C(=O)-CH₃ N/A168 - 172HMBC from -NH and -CH₃
-C≡N (C3) N/A115 - 120HMBC from H2
Quinoline Quaternary C N/A100 - 160Key HMBC correlations will define their positions
Strategy for Piecing the Structure Together

The following diagram illustrates the key long-range HMBC correlations that would be used to assemble the molecular structure from its constituent parts.

Figure 2: Key expected HMBC correlations for structural assembly.
  • Identify Spin Systems (COSY): The most obvious spin system will be the ethoxy group. A triplet (~1.4 ppm) will show a COSY cross-peak to a quartet (~4.2 ppm).

  • Assign One-Bond C-H Pairs (HSQC): Connect every proton to its attached carbon. For example, the singlet at ~2.1 ppm will correlate to a carbon at ~24 ppm, identifying the acetamide methyl group. The aromatic protons (H2, H5, H8) will correlate to their respective carbons in the 120-145 ppm range.

  • Connect the Fragments (HMBC):

    • Position the Acetamide Group: A strong HMBC correlation from the amide proton (-NH) to a quinoline carbon (C6) and from the acetamide methyl protons (-CH₃) to the amide carbonyl carbon (C=O) will confirm the N-acetyl fragment and its attachment point.

    • Position the Ethoxy Group: An HMBC correlation from the methylene protons (-OCH₂-) to a quinoline carbon (C7) will definitively place the ethoxy group.

    • Confirm the Quinoline Core: Long-range correlations from the isolated aromatic protons will stitch the core together. For instance, H5 should show correlations to C4, C7, and the bridgehead carbon C8a. H2 should show correlations to C4 and the cyano carbon C3.

    • Verify Substituent Positions: The presence of the hydroxyl group at C4 and the cyano group at C3 is confirmed by HMBC correlations from remaining protons (e.g., H2 and the -OH proton) to C4, C3, and the quaternary cyano carbon.

Troubleshooting and Advanced Considerations

  • Concentration Dependence: Quinoline systems are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking.[11] If assignments are ambiguous, acquiring spectra at a different concentration can sometimes resolve overlapping signals.

  • Poorly Resolved Signals: If coupling constants are difficult to measure due to signal overlap, a 1D TOCSY experiment can be used to selectively irradiate one proton in a spin system and reveal all other coupled partners.

  • No -OH or -NH Signals: If the exchangeable protons are not visible, adding a drop of D₂O to the NMR tube will cause them to exchange and disappear, confirming their identity.

References

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • Gorgos, L. M., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank. Available at: [Link]

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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a novel quinoline derivative, using Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of complex small molecules. We present detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. A significant focus is placed on the elucidation of the compound's fragmentation pathways through Collision-Induced Dissociation (CID), supported by accurate mass measurements. This guide serves as a robust framework for the structural verification and impurity profiling of this and structurally related compounds.

Introduction

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. Accurate characterization of such novel compounds is a critical step in the drug discovery and development pipeline. High-Resolution Mass Spectrometry (HRMS) offers unparalleled precision in molecular weight determination, enabling the confident assignment of elemental compositions.[1][2][3] When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for detailed structural elucidation by analyzing fragmentation patterns.[4][5]

This document outlines an optimized workflow for the analysis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. We will explore the utility of Electrospray Ionization (ESI) for generating intact molecular ions and the subsequent use of Collision-Induced Dissociation (CID) to produce structurally informative fragment ions.[6][7][8] The principles and protocols described are grounded in established mass spectrometry practices for small molecule analysis and are intended to be readily adaptable for various research applications.[9][10][11]

Experimental Workflow

The overall analytical strategy involves sample preparation, chromatographic separation to isolate the analyte of interest, and subsequent analysis by high-resolution mass spectrometry to determine its mass, elemental composition, and structure.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Stock Solution Preparation Dilution Working Solution Dilution Prep->Dilution Dilute with mobile phase-like solvent LC HPLC Separation (C18 Column) Dilution->LC MS Full Scan MS (HRMS) LC->MS Elution & Ionization (ESI) MSMS Tandem MS (MS/MS) (CID Fragmentation) MS->MSMS Precursor Ion Selection Formula Elemental Formula Determination MSMS->Formula Fragments Fragmentation Pathway Analysis MSMS->Fragments Structure Structural Confirmation Formula->Structure Fragments->Structure

Caption: Overall experimental workflow for the analysis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

Materials and Methods

Sample Preparation

A systematic approach to sample preparation is crucial for reproducible and accurate results.

Protocol 1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide standard and place it in a 1 mL volumetric flask. Dissolve the compound in methanol or a suitable solvent and bring it to volume. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to obtain a 10 µg/mL intermediate solution. Further, dilute 100 µL of this intermediate solution into 900 µL of the initial mobile phase to achieve a final concentration of 1 µg/mL.

Liquid Chromatography (LC)

Chromatographic separation is essential for isolating the analyte from potential impurities and matrix components.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
High-Resolution Mass Spectrometry (HRMS)

Analysis was performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with a heated electrospray ionization (ESI) source.[2][3]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp. 350 °C
Desolvation Gas Flow 800 L/hr
MS Scan Range (m/z) 50 - 500
MS/MS Acquisition Data-Dependent Acquisition (DDA)
Collision Energy (CID) Ramped (e.g., 15-40 eV)
Collision Gas Argon
Resolution > 30,000 FWHM

Results and Discussion

Molecular Formula Determination

The primary objective of the full scan HRMS analysis is the accurate mass measurement of the protonated molecular ion, [M+H]⁺. The theoretical monoisotopic mass of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (C₁₄H₁₃N₃O₃) is 271.0957 Da. The protonated molecule, [C₁₄H₁₄N₃O₃]⁺, has a theoretical m/z of 272.1030.

Table 3: Expected HRMS Data

ParameterExpected Value
Chemical Formula C₁₄H₁₃N₃O₃
Theoretical Mass [M] 271.0957 Da
Adduct [M+H]⁺
Theoretical m/z 272.1030
Mass Accuracy < 5 ppm

High-resolution instruments can readily achieve mass accuracy below 5 ppm, which provides strong evidence for the proposed elemental composition.[1][2]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Collision-Induced Dissociation (CID) of the selected precursor ion (m/z 272.1030) provides structural insights. The fragmentation pattern is dictated by the molecule's functional groups, including the ethoxy, acetyl, and cyano moieties, as well as the quinoline core.

Key Fragmentation Pathways:

  • Loss of Ketene (CH₂CO): The N-acetyl group is a common site for fragmentation, often resulting in the neutral loss of ketene (42.0106 Da).[12] This is a characteristic fragmentation for N-acetylated compounds.[13]

  • Loss of Ethylene (C₂H₄): The ethoxy group can undergo a neutral loss of ethylene (28.0313 Da) via a McLafferty-type rearrangement or similar process, leaving a hydroxyl group.

  • Cleavage of the Acetyl Group: Direct cleavage of the C-N bond can lead to the loss of the entire acetamide group or parts thereof.

  • Quinoline Ring Fragmentation: At higher collision energies, the stable quinoline ring system may undergo cleavage, although this typically requires more energy than the fragmentation of the substituents.

Table 4: Proposed Major Fragments for [M+H]⁺ of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Observed m/zProposed FormulaMass DifferenceProposed Neutral LossProposed Fragment Structure
230.0924[C₁₂H₁₀N₂O₃]⁺-42.0106CH₂CO (Ketene)Loss of ketene from the N-acetyl group.
244.0713[C₁₂H₁₀N₃O₂]⁺-28.0313C₂H₄ (Ethylene)Loss of ethylene from the ethoxy group.
215.0696[C₁₂H₉N₃O]⁺-57.0334C₂H₃NO (Acetamide)Cleavage of the acetamide group.
187.0736[C₁₀H₇N₂O₂]⁺-85.0294C₂H₄ + C₂H₂OSequential loss of ethylene and ketene.

digraph "Fragmentation" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#EA4335"];

// Node definitions Precursor [label="[M+H]⁺\nm/z 272.1030\nC₁₄H₁₄N₃O₃⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag230 [label="m/z 230.0924\nC₁₂H₁₀N₂O₃⁺", fillcolor="#FBBC05", fontcolor="#202124"]; Frag244 [label="m/z 244.0713\nC₁₂H₁₀N₃O₂⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; Frag187 [label="m/z 187.0736\nC₁₀H₇N₂O₂⁺", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge definitions Precursor -> Frag230 [label="- CH₂CO (Ketene)"]; Precursor -> Frag244 [label="- C₂H₄ (Ethylene)"]; Frag230 -> Frag187 [label="- C₂H₄ (Ethylene)"]; Frag244 -> Frag187 [label="- CH₂CO (Ketene)"]; }

Caption: Proposed major fragmentation pathways for protonated N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

Conclusion

The combination of liquid chromatography with high-resolution tandem mass spectrometry provides a powerful and definitive method for the characterization of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. The protocols and data presented in this application note demonstrate a clear workflow for obtaining high-quality data suitable for confirming molecular formula and elucidating key structural features. Accurate mass measurements of both the precursor and product ions lend high confidence to the assignments. This approach is broadly applicable to the analysis of other novel small molecule drug candidates, playing a vital role in ensuring their identity and purity throughout the development process.

References

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Cell-based Assays for EGFR Inhibitors Using "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: Targeting EGFR in Oncology with Novel Quinoline-Based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a pivotal member of the receptor tyrosine kinase (RTK) family, playing a crucial role in regulating essential cellular processes such as proliferation, survival, and differentiation.[1] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2] This phosphorylation cascade initiates downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[3]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4] This has made EGFR an attractive target for anticancer therapies.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have shown significant clinical efficacy.[7][8]

Quinoline-based molecules have emerged as a promising class of EGFR inhibitors.[9][10] This application note focuses on derivatives of "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide," a scaffold with potential for potent and selective EGFR inhibition. To evaluate the efficacy of these novel compounds, robust and reliable cell-based assays are indispensable.[11] These assays provide critical insights into the compound's biological activity within a cellular context, assessing its impact on cell viability, its ability to induce apoptosis, and its direct engagement with the EGFR signaling pathway.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing key cell-based assays to characterize the activity of "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" derivatives as EGFR inhibitors.

I. Foundational Concepts: The EGFR Signaling Pathway

A thorough understanding of the EGFR signaling cascade is fundamental to designing and interpreting experiments aimed at its inhibition. Upon activation, EGFR initiates a complex network of intracellular signaling events.

EGFR_Signaling

II. Experimental Design: Materials and General Procedures

A. Cell Line Selection

The choice of cell lines is critical for accurately assessing the activity of EGFR inhibitors. It is recommended to use a panel of cell lines with varying EGFR status.

Cell LineCancer TypeEGFR StatusRationale for Use
A549 Non-Small Cell Lung CancerWild-Type (WT)Represents tumors with WT EGFR, useful for assessing off-target effects and general cytotoxicity.
NCI-H1975 Non-Small Cell Lung CancerL858R and T790M MutationsCarries both an activating mutation (L858R) and a resistance mutation (T790M), crucial for evaluating next-generation inhibitors.[12][13]
PC-9 Non-Small Cell Lung CancerExon 19 DeletionHighly sensitive to first-generation EGFR TKIs, serving as a positive control for EGFR-dependent proliferation.[14]
MCF-7 Breast CancerLow EGFR expressionCan be used as a negative control to assess EGFR-independent effects.
B. Reagents and Materials
  • Cell Culture: DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Test Compounds: "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" derivatives dissolved in DMSO to create stock solutions.

  • Assay Kits:

    • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[15][16]

    • Caspase-Glo® 3/7 Assay (Promega).[17]

  • Western Blotting:

    • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, PVDF membranes.

    • Primary Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total EGFR, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, and Mouse anti-β-actin.

    • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

    • ECL Chemiluminescent Substrate.

III. Core Protocols: Step-by-Step Methodologies

A. Cell Viability/Proliferation Assay (MTS or CellTiter-Glo®)

This assay determines the effect of the test compounds on cell proliferation and viability. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[18][19] The CellTiter-Glo® assay quantifies ATP, a direct indicator of metabolically active cells.[20][21][22]

Protocol Workflow:

Cell_Viability_Workflow

Detailed Steps (MTS Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.[18]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

B. Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[23][24] An increase in caspase 3/7 activity is a hallmark of apoptosis.

Protocol Workflow:

Apoptosis_Workflow

Detailed Steps:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the cell viability protocol. Treat cells with the test compounds at concentrations around their determined IC50 values (e.g., 1x, 5x, 10x IC50).

  • Incubation: Incubate the plate for a shorter duration, typically 24 to 48 hours.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix by gentle shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control.

C. Target Engagement and Downstream Signaling (Western Blotting)

Western blotting is used to directly assess the inhibitory effect of the compounds on EGFR phosphorylation and its downstream signaling pathways (PI3K/Akt and MAPK/ERK).[25][26]

Protocol Workflow:

Western_Blot_Workflow

Detailed Steps:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12-24 hours. Pre-treat the cells with the quinoline derivatives for 2 hours, followed by stimulation with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-protein detection).[26] Incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

IV. Data Interpretation and Expected Outcomes

AssayExpected Outcome for an Effective EGFR InhibitorInterpretation
Cell Viability Potent IC50 values in EGFR-dependent cell lines (e.g., PC-9, NCI-H1975) and significantly higher IC50 values in EGFR-independent lines (e.g., MCF-7).The compound selectively inhibits the proliferation of cancer cells that rely on EGFR signaling.
Apoptosis A dose-dependent increase in caspase 3/7 activity in sensitive cell lines.The compound induces programmed cell death in cancer cells.
Western Blot A dose-dependent reduction in the levels of phosphorylated EGFR, Akt, and ERK upon EGF stimulation, with no significant change in total protein levels.The compound effectively inhibits EGFR kinase activity and its downstream signaling pathways.

V. Troubleshooting and Best Practices

  • Compound Solubility: Ensure complete dissolution of the quinoline derivatives in DMSO and further dilution in culture medium to avoid precipitation.

  • Cell Health: Regularly monitor cell morphology and viability to ensure the observed effects are not due to general toxicity.

  • Assay Controls: Always include appropriate positive (e.g., a known EGFR inhibitor like Gefitinib) and negative (vehicle) controls in every experiment.

  • Reproducibility: Perform all experiments in at least triplicate to ensure the statistical significance of the results.

  • Western Blotting: Optimize antibody concentrations and incubation times. Stripping and re-probing the same membrane for total and phosphorylated proteins can improve accuracy.[25]

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" derivatives as potential EGFR inhibitors. By systematically assessing their impact on cell viability, apoptosis, and target-specific signaling pathways, researchers can effectively characterize their potency, selectivity, and mechanism of action. These cell-based assays are a critical step in the drug discovery pipeline, providing the necessary data to advance promising candidates toward further development.

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Application Note: A Framework for In Vitro Evaluation of Novel N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Derivatives in PC-9 Lung Adenocarcinoma Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Principles

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of cases driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] These mutations lead to the constitutive activation of downstream pro-survival signaling pathways, making EGFR a critical therapeutic target.[3][4] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved tyrosine kinase inhibitors (TKIs) that effectively target EGFR.[5][6][7] This has spurred the development of novel quinoline derivatives, such as those based on "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide," aimed at improving efficacy and overcoming resistance.

The PC-9 human NSCLC cell line is an exemplary model for evaluating such compounds. PC-9 cells harbor an activating deletion in exon 19 of the EGFR gene (ΔE746-A750), rendering them highly dependent on EGFR signaling for proliferation and survival.[8][9] This "oncogene addiction" makes them exquisitely sensitive to EGFR-TKIs and an ideal platform for primary efficacy screening.[8][9]

This guide provides a comprehensive framework for the in vitro characterization of novel N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide derivatives using the PC-9 cell line. The protocols herein detail methods to quantify cytotoxic effects, elucidate the mode of cell death, and confirm the on-target mechanism of action by probing key nodes of the EGFR signaling pathway.

The EGFR Signaling Cascade

Upon ligand binding or mutational activation, EGFR dimerizes and autophosphorylates key tyrosine residues. This initiates two major downstream cascades: the PI3K/AKT/mTOR pathway, which primarily governs cell survival and metabolism, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation.[10][11] Effective EGFR inhibitors are expected to suppress the phosphorylation of EGFR itself and key downstream effectors like AKT and ERK.[12][13]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K pY RAS RAS EGFR->RAS pY AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline Derivative Inhibitor->EGFR

Caption: EGFR signaling pathways targeted by quinoline derivatives.

Experimental Workflow Overview

The evaluation process follows a logical progression from broad cytotoxicity screening to specific mechanistic validation.

Workflow cluster_assays Primary & Secondary Assays start Start: PC-9 Cell Culture compound_prep Compound Preparation (Stock & Dilution Series) start->compound_prep treatment Cell Seeding & Compound Treatment compound_prep->treatment viability Protocol 3: Cell Viability Assay (MTT) (Determine IC50) treatment->viability apoptosis Protocol 4: Apoptosis Assay (Annexin V/PI) (Confirm Cell Death Mechanism) viability->apoptosis western Protocol 5: Western Blot Analysis (Confirm On-Target Effect) apoptosis->western analysis Data Analysis & Interpretation western->analysis end End: Candidate Selection analysis->end

Caption: High-level workflow for compound evaluation.

Materials and Reagents

  • Cell Line: PC-9 Human Lung Adenocarcinoma Cells (ATCC® CRL-3059™ or equivalent)

  • Base Medium: RPMI-1640 Medium

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Reagents for Cell Culture: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO)

  • Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent[14][15]

  • Apoptosis Assay: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)[16][17][18]

  • Western Blotting:

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Primary Antibodies: Rabbit anti-EGFR, anti-phospho-EGFR (Tyr1068), anti-AKT, anti-phospho-AKT (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), and anti-β-Actin.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG

    • ECL Chemiluminescent Substrate

Detailed Experimental Protocols

Protocol 1: PC-9 Cell Culture and Maintenance

Rationale: Establishing and maintaining a healthy, consistent cell culture is the foundation for reproducible results. Sub-culturing at 70-80% confluency ensures cells remain in the logarithmic growth phase.

  • Thawing: Rapidly thaw a cryopreserved vial of PC-9 cells in a 37°C water bath. Transfer to a sterile tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • Initial Culture: Centrifuge at 125 x g for 5 minutes to pellet the cells.[19] Discard the supernatant containing residual DMSO and resuspend the pellet in 10-15 mL of complete medium. Transfer to a T-75 flask.

  • Incubation: Culture at 37°C in a humidified atmosphere with 5% CO2.[19]

  • Sub-culturing: When cells reach 70-80% confluency, aspirate the medium. Wash the cell monolayer once with 5 mL of sterile PBS.

  • Dissociation: Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[19]

  • Neutralization: Add 6-8 mL of complete growth medium to neutralize the trypsin. Gently pipette to create a single-cell suspension.

  • Passage: Transfer a fraction of the cell suspension (typically a 1:8 ratio) to a new flask containing fresh medium.[19]

Protocol 2: Compound Preparation and Dilution

Rationale: DMSO is used to solubilize hydrophobic compounds. A serial dilution series is necessary to determine the dose-response relationship and calculate the IC50 value.

  • Stock Solution: Prepare a 10 mM stock solution of each "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" derivative in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions in complete growth medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the culture well should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 3: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[20] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15]

  • Cell Seeding: Seed 5,000 PC-9 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with 100 µL of medium containing the desired concentrations of the compound derivatives. Include a "vehicle control" (0.5% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14][21]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: Apoptosis Analysis (Annexin V/PI Staining)

Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[18][23] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[16][23]

  • Cell Seeding & Treatment: Seed 1 x 10^6 PC-9 cells in 6-well plates. After 24 hours, treat with compounds at their respective IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using trypsin and pooled with the floating cells.[23]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 400 x g for 5 minutes.[24]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[24]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[18]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[17][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Protocol 5: Mechanistic Analysis via Western Blotting

Rationale: Western blotting allows for the quantification of specific proteins to confirm that the compound inhibits the intended target. A decrease in the ratio of phosphorylated EGFR, AKT, and ERK to their total protein levels provides direct evidence of on-target pathway inhibition.[12][25]

  • Cell Lysis: Treat PC-9 cells in 6-well plates with the compounds (at IC50 concentration) for 6-24 hours. Wash cells with cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[25]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[25]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-antibody detection.[25]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[25][26]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[25]

  • Detection: Wash the membrane again and apply an ECL substrate.[25] Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (Total EGFR, Total AKT, Total ERK) and a loading control (β-Actin).[12][25]

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for Quinoline Derivatives on PC-9 Cells

Compound IDDerivative StructureIC50 (µM) ± SDMax Inhibition (%)
Q-Lead-01(Parent Compound)0.52 ± 0.0895.4
Q-Deriv-02-Methyl substitution0.18 ± 0.0398.1
Q-Deriv-03-Fluoro substitution0.09 ± 0.0197.6
Gefitinib(Positive Control)0.05 ± 0.0199.2
  • Interpretation: A lower IC50 value indicates higher potency. In this example, Q-Deriv-03 is the most potent derivative. Western blot results for the most potent compounds would then be analyzed. A marked decrease in the p-EGFR/Total EGFR ratio would confirm that the observed cytotoxicity is mediated through the inhibition of the EGFR pathway. Flow cytometry data showing a significant increase in the Annexin V-positive cell population would confirm that the compounds induce apoptosis.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Khattab, M., et al. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. Retrieved from [Link]

  • Ibrahim, T. S., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Cytion. (n.d.). Product sheet PC-9 Cells | 305045. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Lin, J. J., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristics of PC-9-derived cell lines with acquired EGFR-T790M.... Retrieved from [Link]

  • PeerJ. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved from [Link]

  • GO2 for Lung Cancer. (n.d.). EGFR Mutation and Lung Cancer: What is it and how is it treated?. Retrieved from [Link]

  • La Monica, S., & Tiseo, M. (2022). EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. International Journal of Molecular Sciences. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Human EGFR-Del19/T790M/C797S Stable Cell Line - PC-9. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Plath, J., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway,.... Retrieved from [Link]

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In vitro testing of "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" derivatives on A549 cells

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Evaluation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Derivatives on Human Lung Carcinoma (A549) Cells

Abstract

This document provides a comprehensive framework and detailed protocols for the initial preclinical evaluation of novel N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide derivatives against the A549 human non-small cell lung cancer (NSCLC) cell line. Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1] This guide outlines an integrated series of in vitro assays designed to systematically characterize the cytotoxic effects of these novel compounds and elucidate their underlying mechanisms of action, including apoptosis induction, cell cycle arrest, and modulation of key signaling pathways. The methodologies are presented to ensure robust, reproducible data generation for researchers in oncology and drug development.

Introduction: Scientific Rationale & Experimental Strategy

The A549 cell line, derived from a human lung adenocarcinoma, is a cornerstone model in respiratory and cancer research.[2] These cells are adenocarcinomic human alveolar basal epithelial cells and serve as an excellent in vitro system for screening potential lung cancer therapeutics.[3][4] Our objective is to assess a novel series of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide derivatives. The core quinoline structure is a well-established pharmacophore, and modifications at various positions can significantly alter biological activity.[5]

The experimental strategy is designed as a logical funnel, starting with a broad assessment of cytotoxicity to identify promising lead compounds and their effective concentration range. Subsequent, more focused assays then dissect the specific cellular mechanisms responsible for the observed cytotoxic effects. This multi-pronged approach provides a holistic understanding of the compound's potential as an anticancer agent.

Essential Materials & Reagents

  • Cell Line: A549 (Human lung carcinoma, ATCC® CCL-185™).

  • Base Media: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12K Medium.

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin solution.

  • Test Compounds: Stock solutions of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide derivatives dissolved in sterile DMSO (typically 10-20 mM).

  • Reagents for Cytotoxicity Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • Reagents for Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Reagents for Cell Cycle Analysis: RNase A, Propidium Iodide (PI), 70% Ethanol (ice-cold).

  • Reagents for Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membranes, 5% non-fat dry milk or BSA in TBST, Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3, anti-β-actin), HRP-conjugated secondary antibodies, ECL Chemiluminescence Substrate.

  • General Supplies: 96-well and 6-well cell culture plates, cell culture flasks, serological pipettes, filter tips, centrifuge tubes, flow cytometry tubes.

Experimental Protocols & Methodologies

Protocol 1: Determination of Cytotoxicity and IC50 via MTT Assay

Causality: The foundational step in evaluating any potential therapeutic is to determine its dose-dependent effect on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6][7] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter that defines the compound's potency and informs the concentrations used in all subsequent mechanistic assays.[8][9]

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed 1. Seed A549 cells in 96-well plate (e.g., 5x10³ cells/well) incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat 3. Treat with serial dilutions of quinoline derivatives incubate1->treat incubate2 4. Incubate for 24, 48, or 72 hours treat->incubate2 add_mtt 5. Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 dissolve 7. Solubilize formazan crystals with DMSO incubate3->dissolve read 8. Measure absorbance at 570 nm dissolve->read

Caption: Distinguishing cell populations via Annexin V/PI assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the quinoline derivatives at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using trypsin and pooled with the supernatant. Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. At least 10,000 events should be acquired per sample.

Hypothetical Data Summary: Apoptosis Analysis

Treatment (48h)Viable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.51.80.6
Compound B (IC50)48.325.722.53.5
Compound B (2xIC50)15.238.941.14.8
Protocol 3: Cell Cycle Analysis

Causality: Uncontrolled proliferation is a defining feature of cancer, driven by a dysregulated cell cycle. Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), thereby preventing DNA replication and cell division. [10][11]By staining DNA with a stoichiometric dye like Propidium Iodide (PI) and analyzing with flow cytometry, we can quantify the DNA content of each cell and determine the distribution of the cell population across the different cycle phases. [12][13][14] Workflow for Cell Cycle Analysis

CellCycle_Workflow start 1. Culture & Treat A549 cells (e.g., in 6-well plates) harvest 2. Harvest & wash cells with PBS start->harvest fix 3. Fix cells in ice-cold 70% ethanol (overnight) harvest->fix wash 4. Wash to remove ethanol fix->wash stain 5. Stain with PI/RNase A solution (30 min, dark) wash->stain analyze 6. Analyze on flow cytometer (Linear scale) stain->analyze model 7. Model data to quantify G0/G1, S, G2/M phases analyze->model

Caption: Workflow for propidium iodide-based cell cycle analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat A549 cells in 6-well plates as described in the apoptosis protocol.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet and, while vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of ~1x10⁶ cells/mL. Fix overnight or for at least 2 hours at -20°C. This permeabilizes the cells and preserves their DNA. [15]4. Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA. [15]5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for the fluorescence channel to properly resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.

Hypothetical Data Summary: Cell Cycle Distribution

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.422.112.5
Compound B (IC50)35.215.849.0
Protocol 4: Mechanistic Insights via Western Blotting

Causality: To move beyond phenotypic observations, we must investigate the molecular machinery driving the observed apoptosis or cell cycle arrest. Western blotting allows for the detection and semi-quantification of specific proteins. [16][17]For apoptosis, a key regulatory point is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. [18]An increase in the Bax/Bcl-2 ratio often leads to the activation of executioner caspases, such as Caspase-3, which is a definitive marker of apoptosis. [19][20] Hypothetical Apoptotic Signaling Pathway

Apoptosis_Pathway compound Quinoline Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrial Permeability Increase bcl2->mito bax->mito casp3 Cleaved Caspase-3 (Executioner) mito->casp3 Cytochrome c release & Apoptosome formation apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by the test compounds.

Step-by-Step Methodology:

  • Cell Lysis: Treat A549 cells with the test compounds for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size by loading 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, and anti-β-actin as a loading control) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.

References

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. MDPI. [Link]

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Preprints.org. [Link]

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  • Total A549 cell lysates analyzed by western blot with antibodies... ResearchGate. [Link]

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  • Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol. NIH National Center for Biotechnology Information. [Link]

  • Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models. PubMed. [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Semantic Scholar. [Link]

  • Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis. NIH National Center for Biotechnology Information. [Link]

  • Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT. NIH National Center for Biotechnology Information. [Link]

  • Cell line profile: A549. Public Health England. [Link]

  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. REPROCELL. [Link]

  • Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism. PubMed. [Link]

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  • A549 Cell Line Transfection Protocol. Altogen Biosystems. [Link]

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Topic: Western Blot Protocol for Assessing p-EGFR Inhibition by Neratinib Synthesized from "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane tyrosine kinase that governs critical processes such as cell proliferation, survival, and differentiation.[1] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation event triggers the recruitment of adaptor proteins and initiates a cascade of downstream signaling pathways, most notably the RAS/RAF/MAPK and PI3K/Akt pathways.[2][3] Dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a well-established driver in the pathogenesis of numerous cancers.

Neratinib (HKI-272) is a highly potent, orally available small molecule designed as an irreversible pan-HER inhibitor.[4][5][6] It exerts its anti-tumor effects by targeting not only EGFR (HER1) but also HER2 and HER4.[5][7] The synthesis of neratinib can be achieved through various chemical routes, and for the context of this application note, we consider neratinib synthesized from the precursor "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide". Verifying the biological activity of a newly synthesized batch of any therapeutic compound is a critical step in drug development.

This document, intended for researchers, scientists, and drug development professionals, provides a detailed protocol for utilizing Western blotting to assess the inhibitory activity of synthesized neratinib on EGFR phosphorylation (p-EGFR). Western blotting offers a direct and semi-quantitative method to measure the efficacy of an inhibitor by visualizing the change in the phosphorylation status of its target protein.

Scientific Principles

Neratinib's Irreversible Mechanism of Action

Neratinib's efficacy stems from its unique, irreversible binding mechanism. Unlike reversible inhibitors that continuously associate and dissociate from their target, neratinib forms a stable, covalent bond with its target enzymes.[8][9] It specifically targets a conserved cysteine residue within the ATP-binding pocket of the EGFR, HER2, and HER4 kinase domains (Cys-773 in EGFR and Cys-805 in HER2).[8][10] This covalent interaction permanently blocks the binding of ATP, thereby preventing receptor autophosphorylation and halting the downstream signaling cascades that drive cell proliferation and survival.[5][10][11] This irreversible inhibition provides a sustained blockade of HER-family signaling, which is hypothesized to overcome certain forms of resistance seen with reversible inhibitors.[8]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGFR EGFR (Inactive Monomer) pEGFR p-EGFR (Active Dimer) EGFR->pEGFR 2. Dimerization & Autophosphorylation ADP ADP pEGFR->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) pEGFR->Downstream 3. Signal Transduction EGF EGF Ligand EGF->EGFR ATP ATP ATP->pEGFR Neratinib Neratinib Neratinib->EGFR Irreversible Covalent Bonding to ATP Pocket

Caption: EGFR activation pathway and site of Neratinib inhibition.

Principles of Phospho-Protein Western Blotting

Detecting phosphorylated proteins requires specific considerations to ensure accuracy and prevent artefactual results.

  • Sample Preparation is Critical : Cell lysis releases proteases and phosphatases, which can degrade proteins and remove phosphate groups, respectively. Therefore, lysis buffers must be supplemented with a cocktail of protease and phosphatase inhibitors to preserve the in-vivo phosphorylation state of the proteins.[12]

  • Antibody Selection : The core of the assay lies in using a highly specific primary antibody that recognizes the phosphorylated form of the target protein (e.g., anti-p-EGFR Y1173) but not the non-phosphorylated form.[12][13]

  • Appropriate Blocking : Non-fat dry milk, a common blocking agent, contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies, leading to high background. Therefore, protein-free blockers or blockers like Bovine Serum Albumin (BSA) or casein are recommended.[12][14]

  • Normalization to Total Protein : The level of p-EGFR can be influenced by changes in the total amount of EGFR protein. To account for this, it is essential to normalize the phospho-protein signal to the total protein signal. This is achieved by stripping the membrane of the first set of antibodies and re-probing with an antibody that detects total EGFR, regardless of its phosphorylation state.[12][14]

Experimental Design and Controls

A robust experimental design with appropriate controls is paramount for interpreting the results correctly.

Treatment Group Purpose Expected p-EGFR Result
Untreated Cells Negative ControlBasal (low to undetectable)
Vehicle Control (DMSO) To control for effects of the drug solventBasal (similar to untreated)
EGF Stimulation Positive ControlHigh / Maximum Signal
Neratinib + EGF Test ConditionReduced signal (in a dose-dependent manner)
Neratinib (alone) To assess effect on basal phosphorylationBasal or lower

Detailed Western Blot Protocol

This protocol is optimized for assessing p-EGFR in a human epidermoid carcinoma cell line like A431, which is known to overexpress EGFR.

Workflow Overview

A 1. Cell Culture & Treatment (e.g., A431 cells) - Serum Starve (optional) - Treat with Neratinib, EGF, Controls B 2. Cell Lysis - Ice-cold RIPA buffer - Add Protease & Phosphatase Inhibitors A->B C 3. Protein Quantification - BCA Assay B->C D 4. SDS-PAGE - Load equal protein amounts (20-40 µg) - Separate proteins by size C->D E 5. Protein Transfer - Transfer to PVDF or Nitrocellulose membrane D->E F 6. Immunoblotting (p-EGFR) - Block (5% BSA in TBST) - Primary Ab (anti-p-EGFR) - Secondary Ab (HRP-conjugated) E->F G 7. Detection - ECL Substrate - Image Acquisition F->G H 8. Stripping & Reprobing (Total EGFR) - Strip membrane - Re-block - Primary Ab (anti-total EGFR) - Detect as before G->H I 9. Data Analysis - Densitometry - Normalize p-EGFR to Total EGFR H->I

Caption: Step-by-step workflow for Western blot analysis of p-EGFR.

Part 1: Cell Culture and Treatment
  • Cell Seeding : Plate A431 cells in 6-well plates and grow to 70-80% confluency in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Serum Starvation (Optional but Recommended) : To reduce basal EGFR phosphorylation, serum-starve the cells by replacing the growth medium with serum-free DMEM for 12-24 hours prior to treatment.

  • Neratinib Pre-treatment : Prepare stock solutions of the synthesized neratinib in DMSO.[15][16] Dilute the neratinib stock in serum-free media to the desired final concentrations (e.g., a dose-response of 10, 50, 100, 500 nM). Pre-treat the cells with the neratinib dilutions or vehicle (DMSO) for 2-4 hours.

  • EGF Stimulation : Add EGF to the media to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C to induce maximal EGFR phosphorylation.[12] Leave the untreated and vehicle control wells without EGF stimulation.

Part 2: Lysate Preparation and Quantification
  • Cell Wash : Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis : Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scraping and Incubation : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection : Carefully transfer the supernatant (containing the protein) to a new, clean tube.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[14]

Part 3: SDS-PAGE and Membrane Transfer
  • Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis : Load equal amounts of protein (e.g., 30 µg) per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's specifications.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

Part 4: Immunodetection of p-EGFR
  • Blocking : Block the membrane in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[14]

  • Primary Antibody Incubation : Incubate the membrane with anti-p-EGFR (e.g., Tyr1173) antibody, diluted typically 1:1000 in 5% BSA/TBST, overnight at 4°C with gentle agitation.[13]

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted typically 1:5000 in 5% BSA/TBST, for 1 hour at room temperature.

  • Final Washes : Wash the membrane three times for 10 minutes each with TBST.

  • Detection : Add Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Image Acquisition : Capture the chemiluminescent signal using a digital imaging system.

Part 5: Stripping and Reprobing for Total EGFR
  • Stripping : After imaging, wash the membrane briefly in TBST. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Washing and Re-blocking : Wash the membrane thoroughly with TBST and then re-block with 5% BSA in TBST for 1 hour.

  • Reprobing : Incubate the membrane with an anti-total EGFR antibody (diluted 1:1000) overnight at 4°C.

  • Detection : Repeat the washing, secondary antibody, and detection steps as described in Part 4.

Data Analysis and Interpretation

The goal of the analysis is to quantify the change in EGFR phosphorylation relative to the total amount of EGFR protein.

  • Densitometry : Use image analysis software (e.g., ImageJ) to measure the band intensity for p-EGFR and total EGFR for each sample.

  • Normalization : For each lane, calculate the ratio of the p-EGFR signal to the corresponding total EGFR signal. This normalized ratio corrects for any variations in protein loading.

  • Data Presentation : The results can be presented in a table and visualized using a bar chart to clearly show the dose-dependent inhibition of EGFR phosphorylation by the synthesized neratinib.

Example Data Presentation Table
Treatment GroupNeratinib [nM]p-EGFR Intensity (AU)Total EGFR Intensity (AU)Normalized p-EGFR (p-EGFR / Total EGFR)Fold Change vs. EGF Control
Untreated0
Vehicle (DMSO)0
EGF (100 ng/mL)01.0
EGF + Neratinib10
EGF + Neratinib50
EGF + Neratinib100
EGF + Neratinib500

AU = Arbitrary Units

Conclusion

This application note provides a comprehensive, step-by-step protocol for assessing the inhibitory effect of synthesized neratinib on EGFR phosphorylation. By carefully following the outlined procedures for cell treatment, sample preparation, immunoblotting, and data normalization, researchers can reliably determine the biological activity of their compound. This method serves as a fundamental assay in the preclinical evaluation of EGFR inhibitors, providing crucial data on target engagement and potency, thereby guiding further drug development efforts.

References

  • Bubna, A. K. (2015). Neratinib, A Novel HER2-Targeted Tyrosine Kinase Inhibitor. Journal of the Hematology Oncology Pharmacy, 5(3). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Epidermal Growth Factor Receptor (EGFR) Signaling. Retrieved from [Link]

  • Puma Biotechnology. (2017). Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development. Retrieved from [Link]

  • Feldinger, K., & Kong, A. (2015). Profile of neratinib and its potential in the treatment of breast cancer. Breast Cancer: Targets and Therapy, 7, 147–162. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wong, K. K. (2009). Neratinib: an oral, irreversible dual EGFR/HER2 inhibitor for breast and non-small cell lung cancer. Expert Opinion on Investigational Drugs, 18(11), 1735–1751. Retrieved from [Link]

  • Canon, J., & O'Brien, C. (2020). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cells, 9(9), 2038. Retrieved from [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268–5272. Retrieved from [Link]

  • PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Feldinger, K., & Kong, A. (2015). Profile of neratinib and its potential in the treatment of breast cancer. Dove Medical Press. Retrieved from [Link]

  • Rabindran, S. K. (2009). Neratinib: an oral, irreversible dual EGFR/HER2 inhibitor for breast and non-small cell lung cancer. PubMed. Retrieved from [Link]

  • Ma, F., & Xu, B. (2022). The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer. Frontiers in Oncology, 12, 979318. Retrieved from [Link]

  • Dueñas-González, A., & Coronel, J. (2015). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Ecancermedicalscience, 9, 521. Retrieved from [Link]

  • Zhang, J., & Liu, R. (2020). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Biomarker Research, 8, 39. Retrieved from [Link]

  • Hyman, D. M., & Piha-Paul, S. A. (2022). Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer. Clinical Cancer Research, 28(17), 3658–3669. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Kloth, M., & Schipper, J. H. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13543. Retrieved from [Link]

  • Google Patents. (n.d.). CN103588755B - The preparation method of Neratinib.
  • ResearchGate. (2016). How could I detect EGFR by western blot effectively?. Retrieved from [Link]

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Antimalarial screening assays for quinoline derivatives like "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: A Comprehensive Guide to Antimalarial Screening of Novel Quinoline Derivatives

Topic: Antimalarial Screening Assays for Quinoline Derivatives like "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide"

Abstract

The quinoline scaffold is a cornerstone of antimalarial chemotherapy, yet the relentless evolution of drug-resistant Plasmodium falciparum necessitates a robust pipeline for the discovery of new, effective derivatives. This guide provides an in-depth framework for the preclinical evaluation of novel quinoline compounds, using the hypothetical candidate "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" as an exemplar. We detail a strategic screening cascade, from high-throughput in vitro assays that assess parasite viability to specific mechanistic studies targeting the canonical quinoline pathway—heme polymerization. Furthermore, we outline essential protocols for evaluating compound selectivity through mammalian cell cytotoxicity and provide a standard model for preliminary in vivo efficacy testing. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice to ensure a rigorous and logical evaluation of next-generation antimalarial candidates.

The Scientific Rationale: Targeting the Parasite's Achilles' Heel

Quinoline-containing drugs, including the historic quinine and chloroquine, have long been vital in the fight against malaria.[1] Their primary mechanism of action targets a critical metabolic process within the parasite's food vacuole.[1][2] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme. To survive, the parasite detoxifies the heme by polymerizing it into an inert, crystalline pigment called hemozoin (also known as β-hematin).[3][4]

Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[1] Here, they are believed to interfere with hemozoin formation by capping the growing crystal, preventing further polymerization.[4] This leads to a buildup of toxic free heme, which induces oxidative stress and damages parasite membranes, ultimately causing parasite death.[2][3] Therefore, a primary objective when screening novel quinoline derivatives is to assess their ability to inhibit this crucial heme detoxification pathway.

Caption: Mechanism of quinoline antimalarials in the parasite food vacuole.

The Antimalarial Screening Cascade: A Strategic Workflow

A systematic and multi-tiered approach is essential for identifying promising drug candidates from a pool of novel compounds. This screening cascade ensures that resources are focused on compounds with the highest potential, by progressively evaluating their activity, mechanism, selectivity, and in vivo efficacy.

cluster_flow Drug Discovery Workflow A Primary Screening (In Vitro Antiplasmodial Activity) SYBR Green I Assay B Hit Confirmation & Dose-Response (Orthogonal Assay) pLDH Assay A->B Active Hits C Mechanism of Action (Cell-Free) Heme Polymerization Assay B->C Confirmed IC50 D Selectivity Screening (In Vitro Cytotoxicity) Mammalian Cell Lines (MTT Assay) C->D Mechanism Confirmed E In Vivo Efficacy (Murine Model) 4-Day Suppressive Test D->E Selective Hits (High SI) F Lead Candidate E->F Efficacious in vivo

Caption: A logical workflow for screening novel antimalarial compounds.

Part 1: In Vitro Antiplasmodial Activity Assays

The initial step is to determine if the compound can inhibit the growth of P. falciparum in an in vitro culture of human red blood cells. We recommend a high-throughput primary screen followed by a confirmatory assay that relies on a different biological endpoint.

Primary Screen: SYBR Green I-Based Fluorescence Assay

This assay is a robust, simple, and cost-effective method for high-throughput screening.[5] It measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I dye fluoresces upon intercalating with double-stranded DNA, and the signal intensity is directly proportional to the number of viable parasites.[6]

Protocol: SYBR Green I Assay

  • Materials & Reagents:

    • P. falciparum culture (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1 strain) synchronized at the ring stage.

    • Human erythrocytes (O+).

    • Complete RPMI-1640 medium.

    • Lysis Buffer: 20 mM Tris-HCl, 10 mM EDTA, 0.016% Saponin, 1.6% Triton X-100.[7]

    • SYBR Green I dye (10,000x stock in DMSO).

    • Test Compound Stock: "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" at 10 mM in DMSO.

    • Reference Drugs: Chloroquine, Artemisinin.

    • Black, clear-bottom 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference drugs in complete medium. The final DMSO concentration should be ≤0.5%.

    • In a 96-well plate, add 50 µL of the compound dilutions to triplicate wells. Include wells for "no drug" (parasite growth control) and "uninfected RBCs" (background control).

    • Prepare a parasite suspension of 2% parasitemia and 2% hematocrit. Add 50 µL to each well.

    • Incubate the plate for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

    • Prepare the SYBR Green I working solution: Dilute the 10,000x stock 1:5000 in lysis buffer (final concentration 2x).

    • Add 100 µL of the SYBR Green I/lysis buffer solution to each well.

    • Seal the plate, mix gently, and incubate in the dark at room temperature for 1-2 hours.

    • Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[7]

  • Data Analysis:

    • Subtract the average background fluorescence (uninfected RBCs) from all other readings.

    • Calculate the percentage of parasite growth inhibition: % Inhibition = 100 - [ (Fluorescence_Test Well / Fluorescence_Growth Control) * 100 ]

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response) to determine the 50% inhibitory concentration (IC₅₀).

Compound Concentration (nM)Mean Fluorescence (RFU)% Inhibition
0 (Growth Control)85000%
183302%
10722515%
50450547%
100246571%
50093589%
100051094%
Table 1: Example data from a SYBR Green I assay for IC₅₀ determination.
Confirmatory Screen: Parasite Lactate Dehydrogenase (pLDH) Assay

To validate the hits from the primary screen, an orthogonal assay is employed. The pLDH assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme crucial for anaerobic glycolysis and absent in mature erythrocytes.[8] Its activity is a direct indicator of parasite viability.[9][10]

Protocol: pLDH Assay

  • Materials & Reagents:

    • Assay setup is identical to steps 1-4 of the SYBR Green I protocol.

    • pLDH Substrate Solution: 200 mM Tris-HCl (pH 8.0), 200 mM L-Lactate, 0.2% Triton X-100.

    • APAD/Diaphorase Solution: 2 mg/mL 3-acetylpyridine adenine dinucleotide (APAD), 1 mg/mL Diaphorase.

    • NBT Solution: 2 mg/mL Nitroblue tetrazolium.

  • Procedure:

    • After the 72-hour incubation, freeze-thaw the plate once to lyse the cells.

    • Prepare the pLDH reaction mixture by combining the Substrate Solution, APAD/Diaphorase Solution, and NBT Solution.

    • Add 100 µL of the reaction mixture to each well.

    • Incubate at room temperature in the dark for 30-60 minutes.

    • Read the absorbance at ~650 nm using a microplate reader.

  • Data Analysis:

    • Data analysis is analogous to the SYBR Green I assay. Calculate % inhibition based on absorbance values and determine the IC₅₀ using non-linear regression.

Part 2: Mechanistic Assay for Quinoline Derivatives

For a quinoline derivative, it is crucial to investigate whether its mode of action aligns with the class's known mechanism: inhibition of heme polymerization.

Heme Polymerization Inhibitory Activity (HPIA) Assay

This is a cell-free assay that directly measures the ability of a compound to prevent the formation of β-hematin from a solution of hematin under acidic conditions that mimic the parasite's food vacuole.[11][12]

Protocol: Colorimetric HPIA Assay

  • Materials & Reagents:

    • Hematin (dissolved in 0.1 M NaOH to 1 mM).

    • Glacial Acetic Acid (to initiate polymerization).

    • Test Compound and Chloroquine (positive control) at various concentrations.

    • DMSO (for washing).

    • 0.1 M NaOH (for dissolving final pellet).

    • 96-well microplate and microcentrifuge tubes.

  • Procedure: [11][13][14]

    • In a microcentrifuge tube, add 100 µL of 1 mM hematin solution.

    • Add 50 µL of the test compound dilution (in triplicate). Use a solvent-only well as a negative control and chloroquine as a positive control.

    • To initiate the reaction, add 50 µL of glacial acetic acid (pH ~2.6).

    • Incubate the tubes at 37°C for 18-24 hours to allow for β-hematin formation.

    • Centrifuge the tubes at 8000 rpm for 10 minutes. The pellet contains the polymerized β-hematin.

    • Carefully remove the supernatant (containing unpolymerized heme).

    • Wash the pellet three times with 200 µL of DMSO, centrifuging after each wash to remove any residual unpolymerized heme.

    • Dissolve the final, washed pellet in 200 µL of 0.1 M NaOH.

    • Transfer 100 µL of the solution to a 96-well plate and read the optical density (OD) at 405 nm.

  • Data Analysis:

    • The OD is proportional to the amount of β-hematin formed.

    • Calculate the percentage of inhibition: % Inhibition = 100 - [ (OD_Test Well / OD_Negative Control) * 100 ]

    • Determine the IC₅₀ value by plotting % inhibition against compound concentration.

Part 3: Assessing Selectivity and Safety

A potent antimalarial is only useful if it is selectively toxic to the parasite and not the host. Cytotoxicity assays against mammalian cell lines are a mandatory step.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric test to measure cellular metabolic activity, which serves as an indicator of cell viability.[15][16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol: MTT Assay against a Mammalian Cell Line (e.g., HepG2)

  • Materials & Reagents:

    • HepG2 human liver carcinoma cell line.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • Test compound.

    • DMSO.

    • 96-well plates.

  • Procedure: [16][17]

    • Seed HepG2 cells into a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours to allow attachment.

    • Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.

    • Calculate the Selectivity Index (SI): SI = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum) A higher SI value (ideally >100) indicates greater selectivity for the parasite.

Part 4: Preliminary In Vivo Efficacy Assessment

Compounds that demonstrate high potency and selectivity in vitro must be evaluated in an animal model to assess their efficacy in a complex biological system.[18]

The 4-Day Suppressive Test (Peter's Test)

This is the standard primary in vivo test for blood-stage antimalarials.[19] It evaluates a compound's ability to suppress parasitemia in infected mice.[20]

Protocol: 4-Day Suppressive Test in a P. berghei Model

  • Animal Model:

    • Swiss Webster or NMRI mice (female, ~20-25 g).[21]

    • Plasmodium berghei (ANKA strain).

  • Procedure: [19][20]

    • On Day 0, infect experimental groups of mice intraperitoneally (i.p.) or intravenously (i.v.) with 1x10⁷ P. berghei-infected red blood cells.

    • Two to four hours post-infection, administer the first dose of the test compound via oral gavage (p.o.) or i.p. injection. Test at several doses (e.g., 10, 30, 100 mg/kg).

    • Include a vehicle-treated group (negative control) and a chloroquine-treated group (positive control).

    • Administer treatment once daily for four consecutive days (Day 0 to Day 3).

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis:

    • Calculate the average parasitemia for each treatment group.

    • Determine the percentage of parasitemia suppression: % Suppression = 100 - [ (Avg Parasitemia_Treated / Avg Parasitemia_Control) * 100 ]

    • The dose that reduces parasitemia by 90% (ED₉₀) can be estimated from the dose-response data.[20]

Treatment GroupDose (mg/kg, p.o.)Mean Parasitemia (%) on Day 4% Suppression
Vehicle Control-35.4%0%
Chloroquine51.1%96.9%
Test Compound1022.3%37.0%
Test Compound308.5%76.0%
Test Compound1002.8%92.1%
Table 2: Example data from a 4-Day Suppressive Test.

Data Summary and Conclusion

Consolidating all data provides a comprehensive profile of the test compound, allowing for an informed decision on its potential for further development.

ParameterAssayResult (Hypothetical)Interpretation
Potency P. falciparum IC₅₀ (SYBR Green I)55 nMHigh in vitro activity against the parasite.
Confirmation P. falciparum IC₅₀ (pLDH)62 nMActivity confirmed with an orthogonal assay.
Mechanism Heme Polymerization IC₅₀150 nMCompound directly inhibits heme polymerization.
Selectivity HepG2 Cytotoxicity CC₅₀>25,000 nMLow toxicity to mammalian cells.
Selectivity Index (SI = CC₅₀/IC₅₀)>450Highly selective for the parasite.
Efficacy 4-Day Suppressive Test92% suppression @ 100 mg/kgGood in vivo activity in a murine model.
Table 3: Consolidated data profile for "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide".

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  • ResearchGate. (2022). Some antimalarial leads, with their in vivo efficacy assessment and their murine model. ResearchGate. [Link]

  • Zishiri, V. K., et al. (2005). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy. [Link]

  • Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed. [Link]

  • Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. [Link]

  • de P. Souza, M. V., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ScienceOpen. [Link]

  • Makler, M. T., et al. (1993). Parasite Lactate Dehydrogenase as an Assay for Plasmodium falciparum Drug Sensitivity. Experimental Parasitology. [Link]

  • Sinha, A., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. [Link]

  • Hastings, I. M., & Felger, I. (2022). WHO antimalarial trial guidelines: good science, bad news. MalariaWorld. [Link]

  • Parapini, S., et al. (2000). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. PubMed. [Link]

  • Journal UII. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Journal UII. [Link]

  • MDPI. (2015). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]

  • AIP Publishing. (2017). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Publishing. [Link]

  • American Journal of Tropical Medicine and Hygiene. (2022). A Novel Malaria Lateral Flow Assay for Detecting Plasmodium falciparum Lactate Dehydrogenase in Busia, Uganda. American Journal of Tropical Medicine and Hygiene. [Link]

  • ResearchGate. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. ResearchGate. [Link]

  • Huy, N. T., et al. (2007). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy. [Link]

  • de P. Souza, M. V., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

  • ResearchGate. (2012). A lactate dehydrogenase ELISA-based assay for the in vitro determination of Plasmodium berghei sensitivity to anti-malarial drugs. ResearchGate. [Link]

  • ijrpr. (2022). Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity. International Journal of Research and Pharmaceutical Reviews. [Link]

  • ResearchGate. (2024). Selected quinoline derivatives with anti-malarial activity. ResearchGate. [Link]

  • Zarocostas, J. (2010). WHO's Updated Malaria Guidelines Include Rapid Diagnosis, New ACT. KFF Health News. [Link]

  • NIH. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Institutes of Health. [Link]

  • NIH. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • WHO. (2010). WHO RELEASES NEW MALARIA GUIDELINES FOR TREATMENT AND PROCUREMENT OF MEDICINES. ReliefWeb. [Link]

  • WHO. (n.d.). WHO guidelines for malaria. World Health Organization. [Link]

  • WHO. (2009). METHODS FOR SURVEILLANCE OF ANTIMALARIAL DRUG EFFICACY. World Health Organization. [Link]

  • Abbott, B. M., et al. (2016). Antimalarial activity of novel 4-cyano-3-methylisoquinoline inhibitors against Plasmodium falciparum: design, synthesis and biological evaluation. PubMed. [Link]

  • Singh, K., et al. (2014). Recent progress in the development of anti-malarial quinolones. PubMed Central. [Link]

  • Nilsen, A., et al. (2023). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As a key intermediate in the development of selective EGFR kinase inhibitors like Neratinib, robust and high-yield synthesis of this molecule is critical.[1] This document provides a comprehensive resource to navigate the complexities of its synthesis and achieve optimal results.

I. Synthesis Overview & Key Challenges

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide can be approached through several routes, most notably variations of the Gould-Jacobs reaction or through multi-step procedures involving reductive cyclization.[1][2] A common challenge in traditional methods is the high-temperature thermal cyclization step, which can lead to the formation of tars and resins, complicating purification and significantly reducing the overall yield.[2] Alternative, milder methods have been developed to circumvent these harsh conditions, such as those employing a reductive cyclization strategy.[1]

Common Synthetic Bottlenecks:
  • Low Cyclization Yield: The crucial ring-forming step is often the lowest yielding step.

  • Impurity Formation: High temperatures and strong acids/bases can lead to side reactions.[3][4]

  • Purification Difficulties: The polarity of the product and impurities can make separation challenging.

  • Regioselectivity: In certain synthetic approaches, controlling the position of substituents on the quinoline core can be an issue.[5][6]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.

Problem 1: Low Yield in the Cyclization Step
Symptom Potential Cause Suggested Solution
Low conversion of starting material to product Insufficient reaction temperature or time. Gradually increase the reaction temperature in 10°C increments and monitor progress by TLC or LC-MS.[3] Extend the reaction time, ensuring starting materials are not degrading under the prolonged conditions.
Suboptimal catalyst or base. For base-catalyzed cyclizations, stronger bases like sodium tert-butoxide in tert-butanol can be more effective than sodium ethoxide or sodium hydroxide in alcoholic solvents, which may lead to more impurities.[2]
Poor solubility of reactants. Switch to a higher-boiling point, more polar aprotic solvent like DMF or DMSO to improve the solubility of reactants.[3]
Formation of significant tar or resin Excessively high reaction temperature. This is a common issue with thermal cyclizations in solvents like Dowtherm A.[2] Consider alternative, lower-temperature methods such as a reductive cyclization approach.[1]
Harsh acidic or basic conditions. Use milder catalysts or reaction conditions. Some modern syntheses of quinolines utilize ionic liquids or nanocatalysts to avoid harsh conditions.[3][7]
Problem 2: Difficulty in Product Purification
Symptom Potential Cause Suggested Solution
Product co-elutes with impurities during column chromatography. Similar polarity of product and byproducts. Explore alternative purification techniques. Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be effective.[2] Trituration with a solvent in which the product is sparingly soluble but impurities are soluble (e.g., DMF) can also be employed.[2]
Incomplete removal of catalyst or reagents. Ensure proper workup procedures are followed. For example, after an acid-catalyzed reaction, a thorough wash with a basic solution (e.g., saturated sodium bicarbonate) is crucial.
Product precipitates with a gummy or oily consistency. Presence of residual solvent or impurities. After initial isolation, dissolve the crude product in a suitable solvent and re-precipitate it by adding an anti-solvent. Alternatively, trituration can help to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide?

A1: The two primary approaches are:

  • Thermal Cyclization (Gould-Jacobs type): This route often starts from a substituted aniline which is reacted with a derivative of malonic acid (like ethyl 2-cyano-3-ethoxyacrylate) to form an intermediate that is then cyclized at high temperatures (e.g., 260°C in Dowtherm A).[1] While direct, this method often suffers from low yields (around 35-45%) and difficult purification.[1][2]

  • Reductive Cyclization: A newer, milder approach involves building a substituted o-nitroaryl intermediate which then undergoes a reductive cyclization to form the quinolone ring.[1] For instance, a substituted o-nitrophenylethanone can be condensed with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form a nitroenamine intermediate, which is then subjected to reduction (e.g., with zinc in acetic acid) to yield the final product.[1] This method avoids the harsh high-temperature step.

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane) to achieve good separation between your starting material, intermediates, and the final product. Staining with iodine or visualization under UV light can aid in identifying the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[2]

Q3: My final product has a purity of <95% by HPLC. What are the likely impurities and how can they be removed?

A3: Likely impurities include unreacted starting materials, partially cyclized intermediates, and products from side reactions such as hydrolysis of the cyano or acetamide groups under harsh conditions. To improve purity, consider the following:

  • Recrystallization: A hot filtration followed by slow cooling can yield highly pure crystals. A solvent system of 50% ethanol/ethyl acetate has been reported to be effective.[2]

  • pH Adjustment: The product's solubility can be manipulated by pH. It can be dissolved in a basic solution to form the sodium salt and then re-precipitated by acidification, which can help remove non-acidic impurities.[1]

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety measures are crucial:

  • High Temperatures: When performing thermal cyclization, use a heating mantle with a temperature controller and conduct the reaction in a fume hood behind a safety shield.

  • Reagents: Thionyl chloride (SOCl₂) and fuming nitric acid, which may be used in some synthetic routes, are highly corrosive and toxic.[1] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Cyanide: The product contains a cyano group. While generally stable, avoid strongly acidic conditions that could potentially generate hydrogen cyanide gas.

IV. Optimized Experimental Protocols

Protocol 1: Reductive Cyclization Approach

This protocol is based on a milder synthetic route that avoids high-temperature thermal cyclization.[1]

Reductive_Cyclization_Workflow cluster_start Starting Material Preparation cluster_condensation Key Intermediate Formation cluster_cyclization Reductive Cyclization & Purification SM 3-Amino-4-hydroxybenzoic acid Int1 Substituted o-nitrobenzoyl derivative SM->Int1 Multi-step synthesis (esterification, acetylation, ethylation, nitration) Int2 β-Keto nitrile Int1->Int2 Reaction with ethyl cyanoacetate Int3 Nitroenamine intermediate Int2->Int3 Condensation with DMF-DMA Product N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Int3->Product Zn / AcOH in EtOH-H₂O, 70-80°C Purified_Product High Purity Product (>99%) Product->Purified_Product Alkalization, Acidification, Filtration

Caption: Workflow for the Reductive Cyclization Synthesis.

Step-by-Step Methodology:

  • Synthesis of the Nitroenamine Intermediate: This is a multi-step process starting from 3-amino-4-hydroxybenzoic acid, involving esterification, acetylation, ethylation, and nitration to form the key substituted o-nitrobenzoyl intermediate.[1] This intermediate is then reacted with ethyl cyanoacetate and subsequently condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the nitroenamine.[1]

  • Reductive Cyclization: The nitroenamine intermediate is dissolved in a mixture of ethanol and water. Acetic acid and zinc dust are added, and the mixture is heated to 70-80°C.[1] The reaction progress is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove zinc. The filtrate is then treated with a base (e.g., NaOH solution) to dissolve the product as its sodium salt. The solution is filtered again to remove any insoluble impurities. The pH of the filtrate is then carefully adjusted with an acid (e.g., HCl) to precipitate the final product.[1]

  • Final Isolation: The precipitated solid is collected by filtration, washed with water, and dried to afford N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide with high purity (>99% by HPLC).[1]

Protocol 2: Improved Base-Catalyzed Cyclization

This protocol focuses on an optimized, scalable cyclization step that avoids the issues of thermal decomposition.[2]

Base_Catalyzed_Cyclization Start o-[(2-cyanovinyl)amino]benzoate intermediate Reagents t-BuONa / t-BuOH Start->Reagents Add to Reaction Reflux for 3h Reagents->Reaction Workup Cool, Concentrate, Dilute with H₂O Reaction->Workup Acidification Adjust pH to ~4 with HCl Workup->Acidification Stir Stir at 40-50°C for 1h Acidification->Stir Product N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Stir->Product Filter and Dry

Caption: Optimized Base-Catalyzed Cyclization Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a suitable reaction vessel, add the o-[(2-cyanovinyl)amino]benzoate intermediate and sodium tert-butoxide (tBuONa) to tert-butanol (tBuOH).[2]

  • Cyclization: Heat the reaction mixture to reflux and maintain for approximately 3 hours, monitoring by TLC for the disappearance of the starting material.[2]

  • Workup: Cool the reaction mixture to about 40°C and concentrate it under reduced pressure. Dilute the concentrated mixture with water.[2]

  • Precipitation: Adjust the pH of the aqueous solution to approximately 4 with concentrated HCl to precipitate the product.[2]

  • Purification: Stir the resulting suspension at 40-50°C for one hour to improve the crystal form.[2]

  • Isolation: Isolate the solid product by filtration, wash with water, and dry. Further purification can be achieved by stirring the crude product in a 50% ethanol/ethyl acetate mixture.[2]

V. References

  • Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., Jiang, X., & Shen, J. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. [Link]

  • Mao, Y., Liu, Z., Yang, X., Xia, X., Zhang, R., Li, J., Jiang, X., Xie, K., Zheng, J., Zhang, H., Suo, J., & Shen, J. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(12), 1970-1973. [Link]

  • ResearchGate. (2025). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20835-20857. [Link]

  • Jiang, X., Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., & Shen, J. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. Crossref. [Link]

  • ResearchGate. (2015). New and Practical Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. [Link]

  • ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • MDPI. (2018). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

Sources

Technical Support Center: Troubleshooting Impurities in N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. This molecule is a critical intermediate in the development of selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, such as Neratinib and EKB-569.[1] Achieving high purity is paramount for downstream applications. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and mitigate common impurities encountered during its synthesis.

Section 1: Understanding the Synthetic Landscape

The synthetic route chosen to produce N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide has the most significant impact on the impurity profile. Historically, high-temperature thermal cyclizations were employed, but these are often inefficient and lead to complex purification challenges.[2] Modern approaches favor milder conditions, such as reductive or base-catalyzed cyclizations, which offer higher yields and purity.[1][2]

Understanding the core reaction pathways provides the necessary context to anticipate potential side reactions and their resulting impurities.

Synthesis_Pathways cluster_0 Common Synthetic Approaches SM1 Substituted Aniline (e.g., 4-acetamido-3-ethoxy-aniline) Intermediate1 Acyclic Condensation Product SM1->Intermediate1 Condensation SM2 Acrylate Derivative (e.g., ethyl 2-cyano-3-ethoxyacrylate) SM2->Intermediate1 Product N-(3-Cyano-7-ethoxy-4-hydroxy quinolin-6-yl)acetamide Intermediate1->Product Route A: Thermal Cyclization (e.g., 260°C, Dowtherm A) SM3 Substituted o-nitro- phenylethanone derivative Intermediate2 Enamine Intermediate SM3->Intermediate2 Condensation (e.g., DMF-DMA) Intermediate2->Product Route B: Reductive Cyclization (e.g., Zn/AcOH) SM4 o-[(2-cyanovinyl)amino]benzoate SM4->Product Route C: Base-Catalyzed Cyclization (e.g., tBuONa/tBuOH)

Caption: Overview of major synthetic routes to the target quinolone.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My reaction using thermal cyclization (Route A) resulted in a dark, tar-like crude product that is difficult to purify. What is causing this?

A: This is a well-documented issue with the high-temperature (250-260°C) thermal cyclization in solvents like Dowtherm A.[2] The extreme conditions required for the Conrad-Limpach-type reaction lead to thermal degradation of both starting materials and the product.

Causality:

  • Charring and Polymerization: At such high temperatures, organic molecules, especially those with multiple functional groups, can undergo complex, uncontrolled side reactions leading to the formation of high-molecular-weight, tarry substances.[2]

  • Low Yield: A significant portion of the material is destroyed, which dramatically reduces the overall yield, often to as low as 35%.[1]

Troubleshooting & Mitigation:

  • Adopt a Milder Route: The most effective solution is to switch to a modern, milder synthetic route. Both the reductive cyclization (Route B) and the base-catalyzed cyclization (Route C) have been shown to produce the target compound in higher yield and purity, avoiding the formation of tar.[1][2]

  • Purification (If Route Change is Not Possible): Purification of the tarry crude is challenging. It may require multiple chromatographic steps, which is not ideal for scale-up operations. A preliminary workup involving trituration with a non-polar solvent like hexanes can help remove some of the less polar tar, followed by dissolution in a solvent like DMF and precipitation.

Degradation_Pathway Intermediate Acyclic Precursor Product Target Quinolone Intermediate->Product Desired Cyclization (Low Yield) Degradation Tar & Polymeric Byproducts Intermediate->Degradation High Temperature (260°C) Product->Degradation Product Degradation

Caption: High temperatures in Route A lead to significant degradation.

Q2: I am using the base-catalyzed cyclization (Route C), but my HPLC shows multiple significant impurities. My yield is also lower than expected.

A: The choice of base and solvent system is absolutely critical in this cyclization step. While a strong base is required, nucleophilic bases in alcoholic solvents can introduce significant side reactions.

Causality & Experience:

  • Incorrect Base/Solvent System: Studies have shown that base/solvent systems like NaOH/EtOH, NaOMe/MeOH, or NaOEt/EtOH generate more impurities.[2] These alkoxide bases are not only strong bases but also potent nucleophiles. They can potentially catalyze unwanted side reactions or, if ester precursors are used, lead to transesterification.

  • The Preferred System: The tBuONa/tBuOH (sodium tert-butoxide in tert-butanol) system is superior for this reaction.[2] The bulky tert-butoxide is a very strong, non-nucleophilic base. It efficiently deprotonates the precursor to initiate cyclization without engaging in nucleophilic side reactions.

Troubleshooting & Mitigation:

  • Switch to a Non-Nucleophilic Base: Immediately switch your conditions to tBuONa in an aprotic or sterically hindered alcohol solvent like tBuOH.

  • Control Temperature: Even with the right base, heating to reflux is typically required. Ensure the reaction is heated uniformly and for the recommended time (e.g., 3 hours) to drive the reaction to completion without causing degradation.[2]

Q3: My mass spectrometry data indicates an impurity with a molecular weight of M-42, corresponding to the loss of an acetyl group. How is this formed?

A: This impurity is the deacetylated analog, 6-amino-3-cyano-7-ethoxy-4-hydroxyquinoline. It forms via the hydrolysis of the N-acetyl group.

Causality:

  • Amide Hydrolysis: The acetamide group (-NHCOCH₃) can be hydrolyzed back to a primary amine (-NH₂) under either strong acidic or strong basic conditions, particularly when heated. This can occur during a final pH adjustment step or an aqueous workup if conditions are not carefully controlled.

Troubleshooting & Mitigation:

  • Neutralize Carefully: During workup, adjust the pH to the target value (e.g., pH ~4) slowly and with cooling.[2] Avoid creating localized pockets of very high or low pH.

  • Limit Exposure Time: Do not leave the reaction mixture under strongly acidic or basic aqueous conditions for extended periods. Process the material promptly after pH adjustment.

  • Use Milder Reagents: If possible, use weaker acids or bases for pH adjustment, such as acetic acid or sodium bicarbonate solutions, where applicable.

Q4: I have identified an impurity where the cyano group (-CN) has been converted to a carboxylic acid (-COOH) or carboxamide (-CONH₂). What is the cause?

A: This is a classic case of nitrile hydrolysis. The cyano group is susceptible to hydrolysis under conditions similar to those that cause deacetylation.

Causality:

  • Nitrile Hydrolysis: Strong aqueous acid or base, especially with prolonged heating, will hydrolyze the nitrile first to a primary amide (carboxamide) and then further to a carboxylic acid. This is a common side reaction in multifunctional molecules if workup conditions are too harsh.

Troubleshooting & Mitigation:

  • Control Workup Conditions: As with deacetylation, the key is strict control over pH, temperature, and time during aqueous workups.

  • Anhydrous Conditions: Ensure all reaction steps prior to the final workup are performed under reasonably anhydrous conditions to prevent premature hydrolysis.

Section 3: Impurity Profiling and Purification Protocols

Table 1: Summary of Common Impurities and Mitigation Strategies
Impurity Name / TypePotential OriginΔ M.W. from ProductAnalytical SignatureMitigation Strategy
Unreacted Starting Materials Incomplete reactionVariesPeaks corresponding to starting material M.W. in LC-MSIncrease reaction time/temperature moderately; ensure correct stoichiometry.
Acyclic Precursors Incomplete cyclization0 (Isomer) or VariesA more polar spot on TLC; distinct retention time in HPLCEnsure cyclization conditions (temp., base strength) are sufficient.
Deacetylated Impurity Amide hydrolysis during workup-42.04M-42 peak in MSUse mild pH adjustment; avoid prolonged heating in aqueous acid/base.
Nitrile Hydrolysis Products Nitrile hydrolysis during workup+18.01 (Amide) or +17.00 (Acid)M+18 (amide) or M+17 (acid) peaks in MSUse mild pH adjustment; avoid prolonged heating in aqueous acid/base.
Tars / Polymers Thermal degradation (Route A)High M.W. smearBroad, unresolved peaks in HPLC; baseline noiseAvoid thermal cyclization. Use milder synthetic routes (B or C).[1][2]
Protocol 1: Recommended HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 330 nm.

  • Expected Outcome: The main product peak should be sharp and well-resolved. High-purity samples (>99%) have been reported using similar methods.[1][2]

Protocol 2: Purification by Trituration/Stirring

This protocol is effective for removing many process-related impurities from the crude solid.[2]

  • Transfer the crude, dry solid product to a flask.

  • Add a suitable solvent or solvent mixture. A 50% mixture of Ethanol/Ethyl Acetate has been reported to be effective.[2] For other impurities, Dimethylformamide (DMF) has also been used.[2] Use approximately 5-10 mL of solvent per gram of crude material.

  • Stir the resulting suspension vigorously at room temperature or with gentle heating (40-50°C) for 1-2 hours.[2] The product should have low solubility, while impurities are washed into the solvent.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with a small amount of fresh, cold solvent.

  • Dry the purified solid under vacuum.

  • Validation: Analyze the dried solid by HPLC to confirm a significant increase in purity. A final purity of >99% is achievable with this method.[2]

References

  • Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., Jiang, X., & Shen, J. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. [Link]

  • Li, B., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(11), 1836–1840. [Link]

  • ResearchGate. (n.d.). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Retrieved January 6, 2026, from [Link]

  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. Crossref. [Link]

  • ResearchGate. (n.d.). New and Practical Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. Retrieved January 6, 2026, from [Link]

  • AMS Biotechnology (amsbio). (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved January 6, 2026, from [Link]

  • Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved January 6, 2026, from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

Sources

Troubleshooting the final step of neratinib synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Development and Research Professionals

Welcome to the technical support center for neratinib synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of neratinib. It addresses common challenges encountered during the critical final amide coupling step, providing not just solutions but also the underlying chemical principles to empower your process development. Our approach is rooted in providing robust, scientifically-grounded advice to ensure the integrity and success of your synthesis.

Section 1: The Final Coupling Step - Reaction Overview

The final, pivotal step in many reported neratinib syntheses is the acylation of the 6-amino group of the quinoline core with an activated side chain. This reaction forms the crucial amide bond that defines the final API.

The key transformation involves the coupling of (E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl) (henceforth, the Core Aniline) with an activated derivative of 4-(dimethylamino)but-2-enoic acid .[1] The most common activated form is the acyl chloride, (E)-4-(dimethylamino)but-2-enoyl chloride , typically generated in situ from the corresponding carboxylic acid using a chlorinating agent like oxalyl chloride or thionyl chloride.[2]

Below is a diagram illustrating this critical coupling reaction.

Neratinib_Synthesis_Final_Step cluster_caption Final Amide Coupling Step for Neratinib Synthesis CoreAniline Core Aniline (6-Amino-4-(...)-quinoline-3-carbonitrile) Neratinib Neratinib CoreAniline->Neratinib AcidChloride (E)-4-(dimethylamino)but-2-enoyl chloride (Activated Side Chain) AcidChloride->Neratinib Conditions Solvent (e.g., NMP, THF) Base (e.g., Pyridine) Low Temperature (0-10 °C) Conditions->Neratinib

Sources

"N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" solubility problems in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a key intermediate in pharmaceutical synthesis.[][2] This document provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions to ensure the successful use of this compound in your experiments.

Part 1: Understanding the Challenge - FAQs

This section addresses the most common questions and underlying issues related to the solubility of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in Dimethyl Sulfoxide (DMSO).

Q1: My N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, which is listed as soluble in DMSO, is precipitating from my stock solution. Why is this happening?

A1: This is a frequent and multifaceted issue. While N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is soluble in DMSO, several factors can lead to precipitation.[3] The primary culprits are often related to solvent quality, compound concentration, and storage conditions.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] Absorbed water can significantly decrease the solubility of hydrophobic compounds like this quinoline derivative.[5][6] The presence of water alters the solvent properties of DMSO, making it more polar and less capable of solvating the compound effectively.[5][7]

  • Supersaturation and Crystallization: You may have initially created a supersaturated solution, especially if gentle heating was used for dissolution. Over time, or with changes in temperature (like freeze-thaw cycles), the compound can crystallize and precipitate out of this thermodynamically unstable state.[8][9]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions is a major contributor to precipitation.[8][9] As the DMSO-water mixture freezes, the compound can be forced out of solution, and it may not fully redissolve upon thawing. This effect is synergistically enhanced by water uptake into the DMSO.[9]

  • Compound Purity: Impurities in the compound powder can sometimes act as nucleation sites, initiating precipitation even in a solution that is not fully saturated.

Q2: What is the maximum recommended concentration for a stock solution of this compound in DMSO?

A2: While a specific maximum solubility is not definitively published, empirical evidence suggests that preparing stock solutions at unnecessarily high concentrations (e.g., >50 mM) increases the risk of precipitation. For most in vitro assays, a stock concentration of 10-20 mM is a robust and safer starting point. It is always advisable to perform a small-scale solubility test to determine the practical working concentration for your specific lot of the compound and quality of DMSO.

Q3: I observe precipitation when I dilute my DMSO stock into an aqueous buffer or cell culture medium. What's the cause?

A3: This is a classic problem known as "crashing out." It occurs because the compound, while soluble in the organic solvent DMSO, is poorly soluble in aqueous environments.[7] When you add the DMSO stock to your aqueous buffer, the polarity of the solvent system changes dramatically. The DMSO concentration drops, and the surrounding water molecules cannot maintain the compound's solubility, leading to rapid precipitation.[7]

Q4: Can the quality or grade of DMSO affect my results?

A4: Absolutely. It is critical to use fresh, anhydrous, high-purity (≥99.9%) DMSO. Lower-grade or older DMSO that has been opened multiple times is more likely to have absorbed significant amounts of water, compromising its solvating power for hydrophobic compounds.[4] It can also contain degradation products, such as acids, which can catalyze the decomposition of DMSO itself and potentially your compound.[10]

Part 2: Troubleshooting Guides & Protocols

This section provides systematic approaches and detailed protocols to diagnose and resolve solubility issues.

Troubleshooting Workflow: Precipitate in DMSO Stock

If you observe a precipitate in your DMSO stock solution, follow this decision tree to identify the cause and implement a solution.

A Precipitate Observed in DMSO Stock B Assess Storage Conditions A->B C Gentle Warming (37-40°C) & Vortexing/Sonication B->C Multiple Freeze-Thaw Cycles or Improper Sealing? E Solution: Use fresh, anhydrous DMSO. Store under inert gas (Ar/N2). Aliquot to minimize freeze-thaw cycles. B->E DMSO quality is old or not anhydrous? D Did precipitate redissolve? C->D F Issue likely due to water absorption or freeze-thaw cycles. D->F No H Solution is usable. Proceed with caution. Consider preparing a fresh stock. D->H Yes G Prepare a fresh, lower concentration stock solution (e.g., 10 mM). F->G

Caption: Decision tree for troubleshooting DMSO solubility issues.

Protocol 1: Preparation of a Stable DMSO Stock Solution

This protocol minimizes the risk of precipitation from the outset.

Materials:

  • N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide powder

  • Anhydrous, ≥99.9% pure DMSO (new, sealed bottle recommended)

  • Sterile, amber glass vial or polypropylene tube with a secure cap

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Pre-warm the DMSO: Before opening, allow the DMSO bottle to come to room temperature to prevent moisture condensation.

  • Weigh the Compound: Accurately weigh the desired amount of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide directly into the storage vial.

  • Add Solvent: Using proper personal protective equipment, add the calculated volume of anhydrous DMSO to achieve the desired concentration (recommendation: 10-20 mM).

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.[6]

    • As a last resort, gently warm the solution to 37°C in a water bath, vortexing intermittently until fully dissolved. Do not overheat, as it may degrade the compound.

  • Storage:

    • Once fully dissolved, allow the solution to cool to room temperature.

    • For long-term storage, overlay the solution with an inert gas like argon or nitrogen to displace air and prevent moisture absorption.

    • Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11]

Troubleshooting Workflow: Precipitation Upon Aqueous Dilution

Use this workflow when your compound precipitates during the preparation of working solutions for assays.

A Precipitation upon dilution into aqueous buffer/media B Review Dilution Protocol A->B C Option 1: Stepwise Dilution. Serially dilute the stock in buffer, vortexing between each step. B->C Dilution was too rapid? D Option 2: Increase Final DMSO %. Is final DMSO conc. <0.1%? Try increasing to 0.5% (check cell tolerance). B->D Final DMSO % is very low? E Option 3: Use Solubility Enhancers. Add to final aqueous buffer. B->E Standard buffer used? F Did precipitation resolve? C->F D->F E->F I Examples: Serum albumin, Tween® 80, HP-β-Cyclodextrin E->I G Problem Solved. Note optimized protocol. F->G Yes H Consider advanced formulation (e.g., cyclodextrins, co-solvents). F->H No

Caption: Workflow for preventing compound precipitation in assays.

Protocol 2: Dilution into Aqueous Media for Cellular Assays

This method helps prevent the compound from "crashing out" of solution.

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Calculate Volumes: Determine the volumes needed to achieve your final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells, typically ≤0.5%.[7] Always include a vehicle control (media + same final DMSO concentration) in your experiment.[12]

  • Perform Stepwise Dilution: Rapidly dumping a small volume of concentrated DMSO stock into a large volume of buffer is a common cause of precipitation. Instead: a. Create an intermediate dilution. For example, first dilute the 10 mM stock 1:10 in pre-warmed media to create a 1 mM solution. b. Vortex the intermediate dilution gently but thoroughly. c. Use this intermediate solution to make the final dilutions for your assay. This gradual reduction in DMSO concentration helps keep the compound in solution.[11]

  • Consider Solubility Enhancers: If precipitation persists, especially at higher working concentrations, consider adding a solubility enhancer to your final aqueous medium.

    • Serum: Proteins like albumin in fetal bovine serum (FBS) can bind to hydrophobic compounds and help maintain solubility.[12]

    • Surfactants: A very low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.01%) can be effective.[13][14]

    • Cyclodextrins: Molecules like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) can encapsulate the compound, increasing its aqueous solubility.[12][15]

Part 3: Quantitative Data & Summary

ParameterRecommendation / GuidelineRationale & Key Considerations
DMSO Grade Anhydrous, ≥99.9% PurityMinimizes water content, which is a primary cause of decreased solubility for hydrophobic compounds.[4][5][6]
Stock Concentration 10 - 20 mMBalances usability with stability. Higher concentrations risk supersaturation and precipitation.[8]
Storage Temperature -20°C or -80°CReduces kinetic energy, slowing down potential degradation and crystallization processes.
Storage Practice Single-use aliquots, inert gas overlayPrevents repeated freeze-thaw cycles and moisture absorption from the air.[9]
Final Assay DMSO % ≤0.5% (Cell-line dependent)Minimizes solvent-induced artifacts and cytotoxicity. A DMSO tolerance test for your specific cell line is highly recommended.[7]
Heating for Dissolution Max 37-40°C, use sparinglyExcessive heat can degrade both the compound and DMSO.[10][16] Gentle warming should be a final resort after vortexing/sonication.

References

  • N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid - ChemBK. (2024, April 9).
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (n.d.). BenchChem.
  • Popa-Burke, I. G., et al. (n.d.).
  • Drug Solubility in Water and Dimethylsulfoxide. (n.d.).
  • Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). BenchChem.
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. (n.d.).
  • Acetamide, N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)-. (n.d.). BOC Sciences.
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Deriv
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). BenchChem.
  • N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. (n.d.). PubChem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.).
  • Compound Handling Instructions. (n.d.). MCE (MedChemExpress).
  • Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds. (n.d.). BenchChem.
  • N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. (n.d.). MySkinRecipes.
  • N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. (n.d.). ChemicalBook.
  • Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. (2025, October 27).
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. (n.d.). PMC - NIH.
  • Dissolution Method Development for Poorly Soluble Compounds. (2025, August 6).
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). (n.d.).
  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018, February 1). MedCrave online.
  • Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. (2025, August 2).
  • Dimethyl Sulfoxide. (n.d.). PubChem.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • DMF Work-up and Solubility Issues. (2022, July 13). Reddit.
  • Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-. (n.d.). Smolecule.
  • Acetamide, N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)
  • n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. (2025, July 5). ChemicalBook.

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Avoiding high-temperature cyclization in "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate, notably used in the synthesis of selective EGFR kinase inhibitors like Neratinib and EKB-569.[1]

This guide provides in-depth troubleshooting for common issues, particularly the formation of undesired byproducts due to high-temperature cyclization, and offers detailed, field-proven alternative protocols.

Part 1: Troubleshooting Guide for High-Temperature Cyclization

High-temperature thermal cyclization is a common, yet often problematic, step in classical quinoline syntheses. The primary challenge is balancing the required activation energy for the desired intramolecular reaction against the thermal decomposition and side-reaction pathways that become accessible at elevated temperatures.

Issue 1: Low Yield and Tar Formation

Symptom: The yield of the desired N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is significantly lower than expected (e.g., <35%), and a significant amount of dark, insoluble tar-like material is observed during workup.

Probable Cause: The traditional thermal cyclization of the enamine intermediate, often conducted in high-boiling solvents like Dowtherm A at temperatures around 260°C, is known to be inefficient.[1] These extreme conditions can lead to polymerization and decomposition of starting materials and the product.[2]

Solutions & Mitigation Strategies:

  • Lowering Reaction Temperature with Alternative Solvents: While high temperatures are often required to overcome the energy barrier for cyclization, the choice of solvent can be critical.[3] Solvents with high boiling points are necessary, but exploring options may allow for a modest reduction in temperature without sacrificing the reaction rate entirely.

  • Strict Atmosphere Control: The presence of oxygen at high temperatures can promote oxidative side reactions. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize degradation.

  • Reduced Reaction Time: Prolonged heating, even at slightly lower temperatures, can contribute to byproduct formation. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed to an optimal level.

  • Adopt a Milder Synthetic Route: The most effective solution is to avoid the high-temperature thermal cyclization altogether. Several alternative methods have been developed that proceed under much milder conditions.[1][4] Refer to the detailed protocols in the FAQ section below.

Issue 2: Formation of Isomeric Byproducts

Symptom: Characterization of the crude product (e.g., by NMR or LC-MS) reveals the presence of one or more unexpected isomers in addition to the desired 4-hydroxyquinoline.

Probable Cause: Depending on the specific precursors and conditions, high-temperature reactions like the Conrad-Limpach-Knorr synthesis can sometimes yield a mixture of 4-quinolone and 2-quinolone isomers.[5] The thermodynamic versus kinetic control of the reaction can be sensitive to temperature.

Solutions & Mitigation Strategies:

  • Kinetic vs. Thermodynamic Control: In related syntheses, lower temperatures tend to favor the kinetic product (often the 4-hydroxyquinoline), while higher temperatures can lead to the thermodynamically more stable isomer.[2] If isomeric impurities are a problem, exploring a lower temperature route is highly recommended.

  • Purification Challenges: Separating these isomers can be difficult. It is often more efficient to optimize the reaction selectivity to prevent their formation in the first place.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is such a high temperature (260°C) required for the traditional cyclization?

The high temperature is necessary to overcome the significant activation energy barrier of the intramolecular cyclization step, which involves the attack of the aniline ring onto the enamine double bond. This key step temporarily disrupts the aromaticity of the benzene ring, which is energetically unfavorable.[3] Extreme thermal energy is required to drive this reaction forward.

Diagram: High-Temperature Cyclization Pathway

Caption: Energetics of traditional thermal cyclization.

G Reactant Enamine Intermediate TS High-Energy Transition State (Aromaticity Disrupted) Reactant->TS High Temp (260°C) Dowtherm A Product N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide TS->Product Desired Cyclization Byproducts Decomposition & Tar Formation TS->Byproducts Undesired Side Reactions

Q2: What are the primary, field-proven alternatives to high-temperature cyclization for this specific synthesis?

There are two highly effective and milder strategies to synthesize N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide that avoid the harsh thermal cyclization step:

Alternative 1: Reductive Cyclization

This elegant approach involves the cyclization of a suitably substituted o-nitroaryl precursor, where the nitro group is reduced to an amine, which then spontaneously cyclizes. This method completely bypasses the need for high-temperature thermal activation.[1]

  • Key Advantage: The reaction proceeds at much lower temperatures (e.g., 70-80°C) and often results in a cleaner product with higher yields.[1]

Diagram: Reductive Cyclization Workflow

Caption: Workflow for the reductive cyclization approach.

G cluster_prep Precursor Synthesis cluster_cyclize Reductive Cyclization Start Substituted o-Nitro Phenyl Acetonitrile Condensation Condensation with DMF-DMA Start->Condensation Intermediate Nitroenamine Intermediate Condensation->Intermediate Reduction Reduction of Nitro Group (e.g., Zn/AcOH or H₂/Pd-C) Intermediate->Reduction Cyclization Spontaneous Intramolecular Cyclization Reduction->Cyclization Product Target Quinoline Cyclization->Product

Alternative 2: Base-Catalyzed Cyclization

This improved process utilizes a strong base to facilitate the cyclization of an o-[(2-cyanovinyl)amino]benzoate intermediate at a much lower temperature than the traditional thermal method.[4]

  • Key Advantage: This method is suitable for kilogram-scale production, offering high yields (overall yield of 49% over seven steps) and high purity (98.9% by HPLC).[4] The reaction is typically run at the reflux temperature of a solvent like t-butanol, which is significantly lower than 260°C.

Q3: Can you provide a detailed protocol for the Base-Catalyzed Cyclization?

Certainly. The following protocol is adapted from a validated, kilogram-scale synthesis.[4]

Experimental Protocol: Base-Catalyzed Cyclization of o-[(2-cyanovinyl)amino]benzoate

  • Reactants & Reagents:

    • o-[(2-cyanovinyl)amino]benzoate intermediate (1.0 eq)

    • Sodium tert-butoxide (tBuONa) (2.05 eq)

    • tert-Butanol (tBuOH) (approx. 10 L/kg of starting material)

    • Water

    • Concentrated HCl

  • Procedure:

    • Charge a suitable reactor with the o-[(2-cyanovinyl)amino]benzoate intermediate and sodium tert-butoxide.

    • Add tert-butanol to the reactor.

    • Stir the reaction mixture and heat to reflux for approximately 3 hours. Monitor the reaction for completion by HPLC.

    • Once the reaction is complete, cool the mixture to approximately 40°C.

    • Concentrate the reaction mixture by distilling off a portion of the tert-butanol.

    • Dilute the cooled, concentrated mixture with water.

    • Adjust the pH of the aqueous solution to ~4 using concentrated HCl. This will precipitate the product.

    • Stir the resulting suspension at 40–50°C for at least 1 hour to ensure complete precipitation and granulation.

    • Isolate the solid product by filtration, wash with water, and dry to yield N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

Q4: What analytical methods are recommended for monitoring the reaction and assessing purity?
  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of the starting material and the appearance of the product. It can also resolve the product from key impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.

  • Purity Assessment: Final product purity should be assessed by HPLC, typically aiming for >99%.[6]

  • Structural Confirmation: The identity of the final product should be confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Summary Table

Synthesis MethodKey Reagents/ConditionsTemperatureTypical YieldKey AdvantagesReference
Traditional Thermal Cyclization Dowtherm A260°C~35%Established but problematic[1]
Reductive Cyclization Zn, AcOH, EtOH-H₂O70-80°C~85% (for cyclization step)Mild conditions, high yield, clean reaction[1]
Base-Catalyzed Cyclization tBuONa, tBuOHReflux (~83°C)High (49% overall yield)Scalable, high purity, avoids extreme temps[4]

References

  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, Vol. 83, No. 12. Available at: [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Batchu, H., et al. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines. Organic Chemistry Portal. Available at: [Link]

  • Chen, K., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(10), 1664-1670. Available at: [Link]

  • Huo, Z., et al. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. Organic Chemistry Portal. Available at: [Link]

  • Li, J., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(59), 37089-37093. Available at: [Link]

  • Chen, K., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255. Available at: [Link]

  • Bako, E., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4930. Available at: [Link]

  • Smith, A. B., et al. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2007(15), 18-25. Available at: [Link]

  • Kurbonova, N. G., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 896-902. Available at: [Link]

  • Li, J., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11, 38889-38893. Available at: [Link]

  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. Crossref. Available at: [Link]

  • Zhang, Q., et al. (2012). New and Practical Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. ResearchGate. Available at: [Link]

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Technical Support Center: Purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. This molecule is a crucial intermediate in the synthesis of selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitors like Neratinib and EKB-569.[1] Achieving high purity is paramount for downstream applications, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. We will explore the root causes of impurity issues and provide robust, field-proven protocols to resolve them.

Part 1: Understanding and Identifying Impurities

A successful purification strategy begins with understanding what you need to remove. The nature of impurities is almost always linked to the synthetic route used.

Q1: What are the likely impurities I should expect from the synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide?

Answer: The impurity profile is highly dependent on your synthetic pathway. A common and efficient route involves the thermal cyclization of an aniline precursor with an acrylate derivative, often following the principles of the Gould-Jacobs reaction.[1][2][3][4]

Potential impurities include:

  • Unreacted Starting Materials: Such as the substituted aniline (e.g., 5-amino-2-ethoxyphenyl)acetamide) or the cyclizing agent (e.g., ethyl 2-cyano-3-ethoxyacrylate).

  • Byproducts of Cyclization: The high temperatures (often >250 °C in Dowtherm A) required for thermal cyclization can lead to thermal degradation and the formation of tarry byproducts.[1][5]

  • Incomplete Reaction Intermediates: The acyclic intermediate formed after the initial condensation but before the final ring-closure may persist.

  • Positional Isomers: Depending on the aniline precursor, there's a possibility of forming regioisomers if the cyclization is not perfectly selective.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., toluene, Dowtherm A) or reagents from previous steps can be carried over.

Q2: What is the best initial approach to analyze the purity of my crude product?

Answer: A multi-technique approach is always recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): This is your first line of analysis. It’s fast, inexpensive, and gives a good qualitative picture of your reaction mixture. Use a combination of polar and non-polar solvents (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures) to find a system that gives good separation between your product spot and impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[5][6] A reversed-phase C18 column is a good starting point. HPLC can reveal impurities that may co-elute with your product on TLC and can be used to determine the percentage purity of your sample.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is essential for confirming the structure of your desired product. It can also help identify impurities if they are present in significant amounts (>1-5%) and have distinct proton signals. Look for unexpected peaks or incorrect integration values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of unknown impurities, which provides crucial clues to their structure.[7]

Part 2: Primary Purification Strategy - Recrystallization

For crystalline solids like N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, recrystallization is often the most effective and scalable purification method. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[8]

Q3: My crude product is a pale yellow to brown solid. How do I select the best solvent for recrystallization?

Answer: The ideal solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8][9] Impurities, conversely, should be either very soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).[10]

Given the structure of your compound (with hydrogen bond donors/acceptors and aromatic rings), polar protic or aprotic solvents are good starting points.

Solvent Screening Protocol:

  • Place ~50 mg of your crude material into several different test tubes.

  • To each tube, add 0.5 mL of a different test solvent (see table below).

  • Stir or vortex at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[10][11]

  • If the compound is insoluble, heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • If it dissolves, allow the solution to cool slowly to room temperature, then in an ice bath.

  • A good solvent will result in the formation of a high yield of crystals.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good starting point. The compound is known to be soluble in ethanol.[12]
Isopropanol 82Polar ProticSlightly less polar than ethanol, may offer better recovery.
Acetonitrile 82Polar AproticCan be effective; its different polarity may help exclude different impurities.
Ethyl Acetate 77Medium PolarityGood for less polar impurities.
Toluene 111Non-polarLess likely to be a primary solvent but could be used in a mixed-solvent system.
Water 100Very PolarThe compound has low solubility in water, making it a potential anti-solvent.[12]

This table summarizes common solvents useful for recrystallization.[13]

Q4: I can't find a single good solvent. What should I do?

Answer: This is a common scenario, and the solution is a mixed-solvent recrystallization .[9] This involves using two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[9]

Mixed-Solvent Protocol (Solvent/Anti-Solvent Method):

  • Dissolve your crude compound in the minimum amount of the hot "solvent" (e.g., Ethanol or DMSO, where it is known to be soluble[12]).

  • Perform a hot filtration if any insoluble impurities (like dust or tar) are present.

  • While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization.

Sources

Technical Support Center: Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a key intermediate in the development of selective EGFR kinase inhibitors.[1] This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common side reactions, and address frequently encountered challenges. The insights provided herein are grounded in established synthetic methodologies and aim to enhance the efficiency, yield, and purity of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Scenario 1: Gould-Jacobs Thermal Cyclization Route

Question 1: My thermal cyclization step is resulting in a low yield and a significant amount of black, tar-like residue. What is causing this, and how can I mitigate it?

Answer: The formation of a tarry residue is a well-documented side reaction in the Gould-Jacobs reaction, particularly during the high-temperature thermal cyclization step required for quinoline ring formation.[2] This is often due to the decomposition of the starting materials and intermediates at elevated temperatures, typically around 260°C in a high-boiling solvent like Dowtherm A.[1][2]

Root Cause Analysis:

  • Thermal Decomposition: The high temperatures can lead to non-specific polymerization and degradation of the aniline and ethoxymethylenemalonate derivatives.

  • Prolonged Reaction Times: Extended heating (e.g., 20 hours) to drive the cyclization to completion can exacerbate decomposition.[1]

Recommended Solutions:

  • Alternative Synthetic Route: Consider the reductive cyclization approach, which avoids the harsh high-temperature thermal cyclization. This method has been reported to produce the target molecule in good yield without the issue of tar formation.[1]

  • Optimization of Thermal Cyclization: If the Gould-Jacobs route is preferred, a thorough optimization of the reaction temperature and time is crucial. Lowering the temperature or reducing the heating time may decrease tar formation, although this could also impact the reaction yield.

  • Purification Challenges: Be prepared for a challenging purification process if tar is formed. Column chromatography may be necessary, but the tarry consistency can make this difficult. The insolubility of the desired product in certain solvents might be exploited for purification by trituration or recrystallization, but significant product loss is likely.

Question 2: I am observing the formation of regioisomers during the cyclization step. How can I improve the regioselectivity?

Answer: The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituted aniline starting material.[3] Cyclization can occur at either of the two ortho positions relative to the amino group, potentially leading to a mixture of products.

Controlling Factors:

  • Steric Hindrance: Bulky substituents ortho to the desired cyclization position can favor the formation of the other regioisomer.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring directs the electrophilic cyclization. Electron-donating groups generally facilitate the reaction.[4]

Strategies for Improved Regioselectivity:

  • Careful Substrate Design: The choice and placement of substituents on the aniline precursor are critical. Ensure that the electronic and steric properties of your starting material favor cyclization at the desired position.

  • Alternative Cyclization Catalysts: While the traditional Gould-Jacobs is a thermal reaction, exploring Lewis or Brønsted acid catalysts at lower temperatures might offer better regiocontrol in some cases, although this would require significant methodological development.

Scenario 2: Reductive Cyclization Route

Question 3: My reductive cyclization of the nitroenamine intermediate is not proceeding to completion, or I am observing side products. What are the likely causes?

Answer: The reductive cyclization of the nitroenamine intermediate is a critical step in an alternative synthesis of the target molecule.[1] Incomplete reaction or the formation of side products can arise from several factors related to the reducing agent, reaction conditions, and the stability of the intermediates.

Potential Issues and Solutions:

  • Reducing Agent Activity: The activity of the reducing agent (e.g., zinc powder) is crucial. Ensure you are using freshly activated zinc powder, as surface oxides can inhibit the reaction.

  • pH Control: The reaction is typically carried out in an acidic medium (e.g., acetic acid). Maintaining the optimal pH is important for both the reduction of the nitro group and the subsequent cyclization. If the medium is not sufficiently acidic, the reaction may be sluggish.

  • Over-reduction: While unlikely to be a major issue for the quinolone core, highly reactive reducing agents or harsh conditions could potentially lead to the reduction of other functional groups. Monitor the reaction closely by TLC to avoid over-reduction.

  • Hydrolysis of the Cyano Group: In acidic or basic work-up conditions, the cyano group is susceptible to hydrolysis, first to an amide and then to a carboxylic acid. This would result in a significant impurity. Ensure the work-up is performed under neutral or mildly acidic conditions and at a low temperature to minimize this side reaction.

Question 4: I am having difficulty with the multi-step synthesis leading up to the reductive cyclization. Where are the common pitfalls?

Answer: The multi-step synthesis to prepare the nitroenamine precursor involves several transformations, each with its own potential for side reactions.[1]

Key Steps and Troubleshooting:

StepPotential IssueTroubleshooting Recommendation
Nitration Formation of multiple nitrated isomers.Control the reaction temperature and the rate of addition of the nitrating agent. Use a directing group on the aromatic ring if necessary to enhance regioselectivity.
Esterification/Amidation Incomplete reaction or hydrolysis of the ester/amide.Use an excess of the acylating or esterifying agent and ensure anhydrous conditions. Monitor the reaction by TLC.
Condensation with DMF-DMA Low yield of the enamine product.N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive. Use anhydrous solvents and reagents. The reaction is typically run at room temperature; elevated temperatures may not be necessary and could lead to side products.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide?

A1: There are two primary reported synthetic routes. The first is a classical approach based on the Gould-Jacobs reaction, which involves the thermal cyclization of a substituted aniline with an ethoxymethylenemalonate derivative at high temperatures.[1][4] The second is a more modern approach that utilizes a reductive cyclization of a nitroenamine intermediate, which avoids the harsh conditions of the thermal cyclization.[1]

Q2: What are the key starting materials for these synthetic routes?

A2: For the Gould-Jacobs route, the key starting materials are a suitably substituted aniline, specifically 4-amino-2-acetamido-5-ethoxyaniline, and ethyl (E)-2-cyano-3-ethoxypropenoate.[1] The reductive cyclization route starts from 3-amino-4-hydroxybenzoic acid, which undergoes a series of transformations to build the necessary functionality before the final cyclization.[1]

Q3: How is the cyano group introduced into the quinoline ring?

A3: In the reported syntheses, the cyano group is typically introduced as part of one of the key building blocks. For instance, in the Gould-Jacobs approach, ethyl (E)-2-cyano-3-ethoxypropenoate is used, which already contains the cyano group that will become the 3-cyano substituent of the quinoline ring.[1] An alternative, though not explicitly reported for this molecule, could involve the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, followed by conversion to a cyano group.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: Thin-layer chromatography (TLC) is essential for monitoring the progress of each reaction step. For characterization of the final product and key intermediates, High-Performance Liquid Chromatography (HPLC) is recommended to assess purity.[1][5] Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[1]

Visualizing the Synthetic Pathways

To aid in understanding the synthetic approaches, the following diagrams illustrate the key transformations.

Gould-Jacobs_Route cluster_start Starting Materials A Substituted Aniline C Condensation A->C B Ethyl (E)-2-cyano-3-ethoxypropenoate B->C D Intermediate C->D E Thermal Cyclization (High Temperature) D->E F N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide E->F G Tar Formation (Side Reaction) E->G

Caption: Gould-Jacobs synthetic route and a major side reaction.

Reductive_Cyclization_Route cluster_start_reductive Starting Material H 3-Amino-4-hydroxybenzoic acid I Multi-step preparation of nitroenamine intermediate H->I J Nitroenamine Intermediate I->J K Reductive Cyclization (e.g., Zn/AcOH) J->K L N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide K->L M Incomplete Reaction or Side Products K->M

Caption: Reductive cyclization synthetic route and potential issues.

References

  • Jiang, X., Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., & Shen, J. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. (2012). Organic Process Research & Development, 16(10), 1674-1679. [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. (2012). Organic Process Research & Development, 16(10), 1674-1679. [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44(9), 1868-1875. [Link]

  • Gould–Jacobs reaction. In Wikipedia. [Link]

  • Stadlbauer, W. (2011). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 16(5), 4165-4217. [Link]

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Degradation of "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (Compound C14H13N3O3). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this pharmaceutical intermediate.[1][][3] As a key building block in medicinal chemistry, maintaining its integrity is paramount for reproducible and successful downstream applications.[][3]

Frequently Asked Questions (FAQs)

General Handling and Storage

Question: What are the ideal storage conditions for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide to ensure long-term stability?

Answer: Based on its chemical structure and general best practices for complex organic molecules, we recommend stringent storage conditions to minimize degradation. The compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated place.[4] For long-term storage (months to years), storing at -20°C is advisable. The container should be purged with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture. It is also critical to protect the compound from light.

  • Causality: The molecule possesses several functional groups susceptible to environmental factors. The 4-hydroxyquinoline core can be oxidized, a process accelerated by oxygen.[5] The acetamide group is prone to hydrolysis in the presence of moisture.[6][7][8] Furthermore, quinoline structures can be sensitive to light, leading to photodegradation.[9][10] Cool, dark, and inert conditions collectively mitigate these primary degradation pathways.

Question: My N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide powder has changed color from pale yellow to brownish. What could be the cause?

Answer: A color change from pale yellow to brown is a strong indicator of chemical degradation.[1] The most probable cause is oxidation of the 4-hydroxyquinoline core. Phenolic compounds, like the hydroxyquinoline moiety, are susceptible to oxidation, which often results in the formation of colored quinone-type structures. This process can be initiated by exposure to air (oxygen) and accelerated by light or trace metal impurities.

Potential Degradation Pathways

Question: What are the most likely chemical degradation pathways for this molecule during storage or in solution?

Answer: There are three primary degradation pathways to consider based on the molecule's functional groups: Hydrolysis, Oxidation, and Photodegradation.

  • Hydrolysis of the Acetamide Group: The N-acetyl group can be cleaved via hydrolysis, particularly under non-neutral pH conditions (acidic or basic).[6][7] This reaction would yield 6-amino-3-cyano-7-ethoxy-4-hydroxyquinoline and acetic acid. This is a significant concern if the compound is stored improperly in a humid environment or dissolved in non-anhydrous solvents for extended periods.

  • Oxidation of the Hydroxyquinoline Core: The electron-rich phenol ring of the 4-hydroxyquinoline system is a prime target for oxidation.[5][11] This can lead to the formation of reactive quinone intermediates and subsequent polymerization, often manifesting as a darkening or browning of the material.

  • Photodegradation: Quinoline and its derivatives are known to be susceptible to degradation upon exposure to UV or even visible light.[9][12][13] The absorbed energy can lead to the formation of reactive species that trigger complex degradation cascades, potentially involving the breakdown of the aromatic ring system.

Troubleshooting Guide

Issue 1: Inconsistent Results in Subsequent Reactions

Scenario: "I am using the compound as a starting material for a multi-step synthesis. My recent batches have given lower yields and new impurities compared to older experiments. I suspect the starting material has degraded."

Troubleshooting Steps:

  • Verify Purity: Do not assume the purity of the stored material. The first step is to re-characterize the compound.

    • Recommended Action: Run a High-Performance Liquid Chromatography (HPLC) analysis with a photodiode array (PDA) detector. Compare the chromatogram to a reference standard or the initial analysis data. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Causality: HPLC is a highly sensitive method for detecting impurities. A change in the chromatographic profile is direct evidence of degradation.

  • Identify Degradants: If new peaks are observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify them.

    • Expected Degradants: Based on the likely degradation pathways, you might observe masses corresponding to the hydrolyzed product (de-acetylated compound) or various oxidized species.

    • Example: The parent compound has a molecular weight of 271.27 g/mol .[] The hydrolyzed product (6-amino-3-cyano-7-ethoxy-4-hydroxyquinoline) would have a molecular weight of 229.23 g/mol . An oxidized product might show an increase in mass corresponding to the addition of oxygen atoms (e.g., +16 or +32 Da).

  • Review Storage and Handling:

    • Was the container properly sealed?

    • Was it exposed to light for any extended period?

    • Was the solvent used for dissolution anhydrous? Was the solution stored, and if so, for how long and under what conditions?

Experimental Protocols & Data

Protocol 1: Rapid Purity Assessment via HPLC

This protocol provides a standardized method to quickly assess the purity of your N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide sample.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.[1]

    • Further dilute this stock solution with the mobile phase (e.g., 1:100) to an appropriate concentration for HPLC analysis.

  • HPLC Conditions (Example Method):

    • These conditions are a starting point and may require optimization.

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes; hold for 2 min; return
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Vol 10 µL
Detection PDA Detector, scan 210-400 nm; monitor at 254 nm & 320 nm
  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for Investigating Compound Degradation

The following diagram outlines the logical flow for troubleshooting issues related to the stability of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Decision & Deep Dive cluster_3 Pathway Identification cluster_4 Corrective Actions cluster_5 Resolution Start Inconsistent Experimental Results (e.g., low yield, new impurities) HPLC Run HPLC-PDA Analysis on Stored Material Start->HPLC Compare Compare to Reference Standard or Initial Data HPLC->Compare CheckPurity Purity Changed? Compare->CheckPurity LCMS Perform LC-MS Analysis to Identify Impurities CheckPurity->LCMS Yes End Problem Resolved: Implement Improved Storage Protocol CheckPurity->End No (Investigate other experimental variables) AnalyzeMass Analyze Mass Spectra for: - Hydrolysis Product (M-42) - Oxidized Products (M+16, etc.) LCMS->AnalyzeMass Review Review Storage Conditions: - Light Exposure? - Air/Moisture Ingress? AnalyzeMass->Review Purify Purify Material if Necessary (e.g., Recrystallization) Review->Purify Procure Procure New Batch of Compound Purify->Procure If Purification Fails Purify->End If Successful Procure->End

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways Diagram

This diagram illustrates the primary chemical vulnerabilities of the molecule.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent N-(3-Cyano-7-ethoxy-4-hydroxy quinolin-6-yl)acetamide Hydrolyzed 6-Amino-3-cyano-7-ethoxy -4-hydroxyquinoline (M-42 Da) Parent->Hydrolyzed + H2O (acid/base) Oxidized Oxidized Quinone-type Products (M+16, M+32 Da, etc.) Parent->Oxidized + [O] (air, light) Photodegraded Ring-cleaved and Complex Products Parent->Photodegraded + hv (UV/Visible Light)

Caption: Primary degradation pathways for the compound.

References

  • What is the mechanism of Acetamide? - Patsnap Synapse. Available at: [Link]

  • N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid - ChemBK. Available at: [Link]

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. Available at: [Link]

  • (PDF) Photodegradation of quinoline in water - ResearchGate. Available at: [Link]

  • Photodegradation efficiency of quinoline yellow (QY): without presence... - ResearchGate. Available at: [Link]

  • N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide | C14H12ClN3O2 - PubChem. Available at: [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4 - MDPI. Available at: [Link]

  • Catalytic Action of 8-Hydroxyquinoline on the Oxidation of p-Phenylenediamine . Available at: [Link]

  • Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials . Available at: [Link]

  • (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 - ResearchGate. Available at: [Link]

  • N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide - MySkinRecipes. Available at: [Link]

  • Acetamide | CH3CONH2 | CID 178 - PubChem. Available at: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH. Available at: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. Available at: [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. Available at: [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains - Frontiers. Available at: [Link]

  • 8-Hydroxyquinoline - Wikipedia. Available at: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scirp.org. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]

  • Nitrile - Wikipedia. Available at: [Link]

  • Acetamide - Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

  • Nitriles | Research Starters - EBSCO. Available at: [Link]

  • of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications . Available at: [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide . Available at: [Link]

  • Functional Groups In Organic Chemistry . Available at: [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis - ResearchGate. Available at: [Link]

  • 20.7: Chemistry of Nitriles . Available at: [Link]

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Overcoming resistance in cell lines treated with "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide and its derivatives. This guide is designed to assist you, our fellow scientists and drug development professionals, in navigating one of the most significant challenges in cancer therapy research: acquired drug resistance. As Senior Application Scientists, we have curated this resource to provide not just protocols, but a logical framework for diagnosing, understanding, and overcoming resistance in your cell line models.

The emergence of resistance is a complex biological process. Cells can employ a variety of strategies to evade the cytotoxic effects of targeted therapies, from activating alternative survival pathways to altering the drug target itself. This guide provides a structured, hypothesis-driven approach to dissect these mechanisms and identify effective countermeasures for your experiments.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the initial questions that arise when resistance is first suspected.

Q1: My cell line's IC50 for the compound has increased significantly. How do I confirm this is true, stable resistance?

A: An initial increase in IC50 is a strong indicator, but reproducibility is key. True resistance should be a stable, heritable trait in the cell population.

  • Confirmation Steps:

    • Thaw an early-passage vial: Compare the dose-response curve of your suspected resistant cells to a fresh, early-passage stock of the parental cell line. This controls for phenotypic drift unrelated to drug pressure.

    • Culture in drug-free media: Withdraw the compound for several passages (e.g., 3-5) and then re-challenge the cells. If the IC50 remains high, the resistance is likely stable and genetically encoded. If the IC50 reverts to parental levels, you may be observing transient adaptation.

    • Perform multiple replicates: Ensure your cell viability assays are performed with at least three technical and three biological replicates to confirm the statistical significance of the IC50 shift.[1][2]

Q2: What are the most common mechanisms of resistance to quinoline-based kinase inhibitors?

A: These compounds, like many tyrosine kinase inhibitors (TKIs), are susceptible to established resistance mechanisms. The two most prevalent categories are:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked target. A classic example is the amplification of the MET receptor tyrosine kinase, which can then drive downstream signaling through pathways like PI3K/Akt, even when the primary target (e.g., EGFR) is inhibited.[3][4][5] Hyperactivation of the PI3K/Akt/mTOR pathway is a central hub for drug resistance in many cancers.[6][7][8][9]

  • Alterations in the Drug Target: While less common for acquired resistance in vitro unless specific mutagens are used, mutations in the kinase domain of the target protein can prevent the drug from binding effectively. This is a well-documented mechanism for TKI resistance in clinical settings.[10][11]

Q3: Is it possible my compound is degraded or inactive?

A: Absolutely. Before launching a complex biological investigation, always verify your tool. Small molecules can degrade due to improper storage (light, temperature) or repeated freeze-thaw cycles.

  • Validation: Test your current batch of the compound on a sensitive, parental cell line where you have a well-established IC50 value. If it fails to show the expected potency, the issue may be with the compound, not the cells.

Q4: My cells are resistant. Should I just increase the drug concentration?

A: While tempting, this is often not a viable long-term strategy. Simply escalating the dose can lead to off-target effects and may not address the underlying biological mechanism of resistance. A more rigorous approach is to understand why the cells are resistant and then devise a rational strategy, such as combination therapy, to re-sensitize them.[11]

Part 2: In-Depth Troubleshooting Guide: A Step-by-Step Investigation

This section provides a logical workflow to move from observing resistance to identifying a mechanistic cause and a potential solution.

Step 1: Quantify the Resistance Phenotype

The first step is to precisely measure the degree of resistance. This is achieved by generating a detailed dose-response curve and calculating the Resistance Factor (RF).

Experimental Protocol: Cell Viability/Cytotoxicity Assay

This protocol is based on a standard colorimetric assay (e.g., Resazurin or MTT) but can be adapted for luminescence-based assays (e.g., CellTiter-Glo®).

  • Cell Seeding:

    • Harvest logarithmically growing cells (parental and resistant).

    • Perform a cell count and dilute to the optimized seeding density in a 96-well plate (see table below). Ensure even cell distribution by gently rocking the plate.

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Drug Treatment:

    • Prepare a 2X serial dilution of your N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide derivative in culture media. A 10-point curve is recommended.

    • Remove the media from the cells and add the drug-containing media. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" (media only) controls.

  • Incubation: Incubate for a period equivalent to at least two cell doubling times (typically 48-72 hours).

  • Assay and Readout:

    • Add the viability reagent (e.g., Resazurin) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average of the "no-cell" blank from all other values.

    • Normalize the data by setting the "vehicle-only" control as 100% viability.

    • Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to determine the IC50.

    • Calculate Resistance Factor (RF): RF = IC50 (Resistant Cells) / IC50 (Parental Cells).

Table 1: Recommended Starting Parameters for Cell Viability Assays

ParameterRecommendationRationale
Cell Seeding Density 2,000 - 10,000 cells/wellMust be optimized for each cell line to ensure cells are in the exponential growth phase at the end of the assay.[1]
Drug Concentration Range Span 4-5 logs around the expected IC50Ensures a full dose-response curve with a clear top and bottom plateau.
Vehicle Concentration < 0.5% (e.g., DMSO)High solvent concentrations can be cytotoxic and confound results.[1]
Incubation Time 48 - 72 hoursAllows sufficient time for the drug to exert its antiproliferative or cytotoxic effects.

Troubleshooting Common Cell Viability Assay Issues [12][13][14]

IssuePotential CauseSuggested Solution
High variability between replicate wells Uneven cell seeding; Edge effects in the plate.Pipette cell suspension carefully; Avoid using the outer wells of the 96-well plate.
No clear dose-response (flat curve) Drug concentration range is incorrect; Cells are completely resistant.Widen the concentration range; Confirm cell identity and compound activity.
"Hormesis" effect (viability >100%) Low drug concentrations stimulating proliferation.This can be a real biological effect. Note it and focus on the inhibitory part of the curve for IC50 calculation.
Step 2: Investigate Bypass Signaling Pathways

If a stable resistance phenotype is confirmed, the next step is to investigate the underlying molecular mechanisms. The most common cause is the activation of bypass signaling pathways that restore pro-survival signals.

cluster_workflow Workflow for Investigating Resistance Mechanisms Start Resistant Cell Line (High IC50) Western_Bypass Western Blot: - p-MET / Total MET - p-Akt / Total Akt - p-ERK / Total ERK Start->Western_Bypass Protein Level Analysis qPCR_MET qPCR: - MET Gene Copy Number Start->qPCR_MET Gene Level Analysis Analysis Analyze Data: - Upregulation of p-MET? - Increased MET copy number? - Reactivation of p-Akt? Western_Bypass->Analysis qPCR_MET->Analysis Combine_MET Hypothesis Confirmed: MET Bypass Track Action: Combine with MET Inhibitor Analysis->Combine_MET Yes Combine_PI3K Hypothesis Confirmed: PI3K/Akt Reactivation Action: Combine with PI3K/Akt Inhibitor Analysis->Combine_PI3K Yes Other Hypothesis Not Confirmed Action: Investigate other mechanisms (e.g., target mutation sequencing) Analysis->Other No

Caption: Experimental workflow for diagnosing the cause of resistance.

Hypothesis A: Upregulation of a bypass Receptor Tyrosine Kinase (RTK), such as MET

MET amplification is a well-documented mechanism of resistance to EGFR inhibitors and other TKIs.[3][4][15] Overexpression of MET allows it to be activated, leading to phosphorylation of key downstream effectors like AKT, thereby restoring the survival signaling that your compound was designed to block.

Experimental Protocol: Western Blot for Protein Expression & Activation [16][17][18]

  • Sample Preparation:

    • Culture parental and resistant cells to ~80% confluency.

    • Treat cells with your quinoline inhibitor at the parental IC50 concentration for a short period (e.g., 2-6 hours) to assess pathway inhibition. Include an untreated control.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane thoroughly.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

Experimental Protocol: Quantitative PCR (qPCR) for MET Gene Amplification [19][20][21][22][23]

  • Nucleic Acid Extraction: Extract genomic DNA (gDNA) from both parental and resistant cell lines.

  • qPCR Reaction Setup:

    • Set up reactions using a SYBR Green-based qPCR master mix.

    • Include primers for the MET gene and a stable reference gene (e.g., GAPDH, ACTB).

    • Run samples in triplicate.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for MET and the reference gene in both cell lines.

    • Calculate the relative change in MET gene copy number in resistant cells compared to parental cells using the ΔΔCq method.

Table 2: Interpreting Molecular Analysis Results

ResultInterpretationNext Step
Increased p-MET and Total MET protein (Western Blot) Suggests MET pathway activation.Confirm with qPCR for gene amplification.
Increased MET gene copy number (qPCR) Confirms MET amplification is the likely resistance driver.[5]Proceed to combination therapy with a MET inhibitor.
Increased p-Akt with no change in p-MET Resistance is occurring downstream of the initial RTK target but may not be MET-driven.Investigate other activators of the PI3K/Akt pathway.

Hypothesis B: Reactivation of the Downstream PI3K/Akt/mTOR Pathway

Even if bypass RTKs are not upregulated, cells can acquire resistance through mutations or epigenetic changes that hyperactivate key downstream nodes like PI3K or Akt.[7][8][9] This makes the cell's survival independent of upstream signals.

RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MET MET Receptor (Bypass Signal) MET->PI3K Resistance Pathway

Caption: Key signaling pathways in TKI resistance.

Investigative Strategy:

Use the Western Blot protocol described above, but focus on the phosphorylation status of key downstream proteins. A critical comparison is between the parental and resistant cells after treatment with your inhibitor.

  • In parental cells: Your inhibitor should decrease the levels of phosphorylated Akt (p-Akt).

  • In resistant cells: If p-Akt levels remain high despite inhibitor treatment, it confirms the reactivation of this critical survival pathway.

Step 3: Devise a Strategy to Overcome Resistance

Based on your findings, you can now design a rational experiment to overcome the observed resistance.

Strategy: Rational Combination Therapy

The goal is to co-target the primary pathway and the escape mechanism simultaneously.[11]

  • If MET is amplified: Combine your N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide derivative with a known MET inhibitor (e.g., Crizotinib, Capmatinib).

  • If the PI3K/Akt pathway is reactivated: Combine your derivative with a PI3K inhibitor (e.g., Alpelisib, Pictilisib) or an Akt inhibitor (e.g., Ipatasertib).

Experimental Design:

Perform a cell viability assay using a matrix of concentrations for both drugs. This will allow you to determine if the combination is synergistic (more effective than the sum of the individual drugs), additive, or antagonistic. Analyze the data using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.

By systematically characterizing the resistance phenotype, investigating the underlying molecular drivers, and applying rational combination therapies, you can effectively troubleshoot and advance your research in the face of this common experimental hurdle.

References
  • Met amplification induces an aggressive phenotype in EGFR tyrosine kinase inhibitors resistant non-small-cell lung cancer. ERS Publications. Available at: [Link]

  • Eng, J., et al. (2019). Clonal MET Amplification as a Determinant of Tyrosine Kinase Inhibitor Resistance in Epidermal Growth Factor Receptor–Mutant Non–Small-Cell Lung Cancer. ASCO Publications. Available at: [Link]

  • Mir, F., et al. (2024). Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer. PubMed. Available at: [Link]

  • Qin, K., et al. (2022). MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities. MDPI. Available at: [Link]

  • Mei, Z., et al. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers in Pharmacology. Available at: [Link]

  • Rasciti, L., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PubMed Central. Available at: [Link]

  • Yang, J., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]

  • Qin, K., et al. (2022). MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities. PubMed Central. Available at: [Link]

  • Qin, K., et al. (2022). MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities. Semantic Scholar. Available at: [Link]

  • Lauffenburger, D., et al. (2019). Modeling therapy resistance via the EGFR signaling pathway. PubMed Central. Available at: [Link]

  • Engelman, J. A., et al. (2007). MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling. Science. (Note: While the direct link is to a broader search, this is a seminal paper in the field). Available at: [Link]

  • Mir, F., et al. (2024). Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer. ResearchGate. Available at: [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2021). Egfr in cancer: Signaling mechanisms, drugs and acquired resistance. Cancers. Available at: [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. Available at: [Link]

  • Ricciardi, G. R., et al. (2017). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. PubMed Central. Available at: [Link]

  • Martinelli, G., et al. (2008). New drugs to overcome meccanisms of resistance in Ph+ leukemia: bosutinib. Hematology Meeting Reports. Available at: [Link]

  • Mello, T., et al. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. OAE Publishing Inc. Available at: [Link]

  • qPCR Services - Regulated Analysis for Drug Development. TATAA Biocenter. Available at: [Link]

  • Western Blot Protocol, Troubleshooting, and Applications. The Scientist. Available at: [Link]

  • Western Blot Protocol. OriGene Technologies Inc. Available at: [Link]

  • Martinelli, G., et al. (2008). View of New drugs to overcome meccanisms of resistance in Ph+ leukemia: bosutinib. Hematology Meeting Reports. Available at: [Link]

  • New drugs to overcome meccanisms of resistance in Ph+ leukemia: bosutinib. Hematology Meeting Reports. Available at: [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ACS Publications. Available at: [Link]

  • Lu, Y., et al. (2008). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. PubMed Central. Available at: [Link]

  • Goodsaid, F. (2004). Quantitative real time polymerase chain reaction in drug development. PubMed Central. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • How Are qPCR and RT-PCR Used in Gene Expression Studies? Patsnap Synapse. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide. Medium. Available at: [Link]

  • How to solve the problem from cell viability test? ResearchGate. Available at: [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. Available at: [Link]

  • Bosutinib. PubChem. Available at: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]

  • A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. MDPI. Available at: [Link]

  • N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. ChemBK. Available at: [Link]

  • N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. MySkinRecipes. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)...]. NIH. Available at: [Link]

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Reducing byproducts in the synthesis of "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. The guidance herein is based on established and improved synthetic protocols designed for robust, scalable, and high-purity production.[1][2]

Introduction: The Challenge of Quinoline Synthesis

The synthesis of substituted 4-hydroxyquinolines is a cornerstone for the development of key pharmaceutical intermediates, including kinase inhibitors like Neratinib.[3] The target molecule, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, is a critical precursor in this class.[3] Historically, synthetic routes often involved high-temperature thermal cyclizations (e.g., Gould-Jacobs methodology), which frequently resulted in significant byproduct formation, tarring, and low yields, complicating purification and scale-up.[1]

This guide focuses on a more refined and controllable approach: the base-mediated cyclization of an o-[(2-cyanovinyl)amino]benzoate intermediate. By understanding the critical parameters of this key step, researchers can significantly improve yield and purity.

Core Synthesis and Troubleshooting Workflow

The modern, optimized synthesis avoids harsh thermal conditions. The key transformation involves the intramolecular cyclization of a vinylogous amine precursor. Understanding this workflow is essential for effective troubleshooting.

G cluster_start Starting Materials cluster_reaction Key Steps cluster_end Outcome A Substituted o-aminobenzoate C Condensation Reaction A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D Base-Mediated Intramolecular Cyclization C->D Intermediate: o-[(2-cyanovinyl)amino]benzoate E Crude Product Mixture D->E F Purification (Acid/Base Workup & Recrystallization) E->F G Final Product (>99% Purity) F->G

Figure 1: Optimized workflow for the synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product purity is low after the cyclization step, with multiple spots on the TLC. What are the likely byproducts?

A1: This is a common issue that typically points to suboptimal conditions during the base-mediated cyclization. The primary causes are often related to the choice of base and solvent.

  • Likely Cause 1: Use of Nucleophilic Bases. Standard bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in alcoholic solvents (ethanol, methanol) can act as nucleophiles.[1] They can attack the cyano group or other sensitive functionalities on your intermediate, leading to undesired side products.

  • Likely Cause 2: Isomer Formation. While the desired reaction is an intramolecular condensation to form the 4-hydroxyquinoline, alternative cyclization pathways can be promoted by certain bases, leading to isomeric impurities that are difficult to separate.

  • Likely Cause 3: Incomplete Reaction/Degradation. If the reaction is not driven to completion, you will have a mixture of starting material and product. Conversely, excessively long reaction times or high temperatures, even without thermal cyclization, can cause degradation.

Solution: The most effective solution is to switch to a non-nucleophilic, sterically hindered base in an aprotic or less reactive solvent. The combination of sodium tert-butoxide (tBuONa) in tert-butanol (tBuOH) has been demonstrated to be superior, yielding a much cleaner reaction profile and higher purity.[1] The bulkiness of the tert-butoxide anion makes it a powerful proton abstractor but a poor nucleophile, which is ideal for this transformation.

Q2: The cyclization reaction is sluggish and gives a low yield. How can I optimize it?

A2: Low yield is often tied to the same parameters that affect purity. Assuming you are using the recommended tBuONa/tBuOH system, other factors can be fine-tuned.

  • Temperature Control: The reaction requires heating to proceed at a reasonable rate. Refluxing in tBuOH (boiling point ~82 °C) is generally effective.[1] Ensure your heating mantle and condenser are set up correctly to maintain a steady reflux.

  • Stoichiometry of the Base: Using an insufficient amount of base will result in an incomplete reaction. Typically, a molar excess of the base is required. Published procedures often use approximately 2 equivalents of tBuONa relative to the substrate.[1]

  • Water Content: The presence of water can interfere with the reaction. While not requiring rigorously anhydrous conditions, using reasonably dry solvents and reagents is good practice. tBuONa is hygroscopic and should be handled accordingly.

The diagram below illustrates the mechanistic advantage of using a non-nucleophilic base.

G cluster_good Recommended Path cluster_bad Problematic Path GoodBase tBuO⁻ Na⁺ (Bulky, Non-Nucleophilic) Intermediate1 Anionic Intermediate GoodBase->Intermediate1 Proton Abstraction Product Desired Cyclization Intermediate1->Product BadBase EtO⁻ Na⁺ (Nucleophilic) Byproduct Side Reactions (e.g., Cyano group attack) BadBase->Byproduct Nucleophilic Attack Start Substrate (o-[(2-cyanovinyl)amino]benzoate) Start->GoodBase Start->BadBase

Figure 2: Comparison of reaction pathways using non-nucleophilic vs. nucleophilic bases.

Q3: My workup procedure is complicated. Is there a simpler way to purify the final product?

A3: Yes, an efficient workup and purification protocol is crucial. A well-executed cyclization should yield a crude product that is relatively easy to purify.

  • Step 1: Quenching and Neutralization. After the reaction is complete, cool the mixture and dilute it with water. The product exists as a sodium salt. Carefully acidify the aqueous solution with an acid like hydrochloric acid (HCl) to a pH of ~4.[1] This will precipitate the neutral N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

  • Step 2: Isolation and Washing. The resulting solid can be collected by filtration. Washing the filter cake with water will remove inorganic salts.

  • Step 3: Recrystallization/Trituration. For final purification, the crude solid can be further purified. A common and effective method is to triturate or stir the crude solid in a suitable solvent system, such as a mixture of ethanol and ethyl acetate (50% EtOH/EtOAc), while heating.[1] This process dissolves impurities while leaving the desired product as a clean solid, which can then be isolated by filtration. This method has been shown to achieve purities greater than 99% by HPLC.[1]

Comparative Data: Cyclization Conditions

The choice of base and solvent has a profound impact on the outcome of the reaction. The following table summarizes experimental findings from process development studies.[1]

Base/Solvent SystemTypical OutcomePurity (HPLC)Recommendation
tBuONa / tBuOH Clean reaction, high yield >99% Highly Recommended
NaOH / EtOHMore impurities formedLowerNot Recommended
NaOMe / MeOHMore impurities formedLowerNot Recommended
NaOEt / EtOHMore impurities formedLowerNot Recommended

Recommended Experimental Protocol

This protocol is adapted from established, improved procedures for the synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.[1]

Step: Base-Mediated Intramolecular Cyclization

  • Reagent Setup: To a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, add the starting o-[(2-cyanovinyl)amino]benzoate intermediate (1.0 eq).

  • Solvent and Base Addition: Add tert-Butanol (tBuOH) to the vessel (approx. 10 mL per gram of substrate). While stirring, add sodium tert-butoxide (tBuONa) (approx. 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 82-85 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to approximately 40 °C. Concentrate the mixture under reduced pressure to about 40% of its original volume.

  • Workup - Precipitation: Dilute the concentrated mixture with water (approx. 7-8 mL per gram of initial substrate). Adjust the pH to ~4 using concentrated HCl. A solid will precipitate.

  • Workup - Isolation: Stir the resulting suspension at 40–50 °C for 1 hour to ensure complete precipitation. Cool to room temperature and collect the solid by suction filtration.

  • Purification: Wash the filter cake thoroughly with water. The crude product can be further purified by suspending and stirring it in a 50% mixture of Ethanol/Ethyl Acetate, followed by filtration to yield the final product with high purity.

References

  • Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., Jiang, X., & Shen, J. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. [Link]

  • Mao, Y., Liu, Z., Yang, X., Xia, X., Zhang, R., Li, J., Jiang, X., Xie, K., Zheng, J., Zhang, H., Suo, J., & Shen, J. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(12), 1970-1973. [Link]

  • ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. ChemBK Chemical Database. [Link]

  • Mao, Y., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. . [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. en.wikipedia.org. [Link]

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Validation & Comparative

A Comparative Guide to Quinoline Intermediates in Modern Drug Synthesis: Neratinib, Lenvatinib, and Bosutinib Precursors

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its versatile structure allows for a wide range of functionalization, leading to compounds with diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic synthesis of highly functionalized quinoline intermediates is therefore a critical aspect of drug discovery and development. This guide provides an in-depth, objective comparison of three pivotal quinoline intermediates in the synthesis of modern targeted cancer therapies: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide , a precursor to the irreversible pan-HER inhibitor Neratinib; 4-chloro-7-methoxyquinoline-6-carboxamide , a key building block for the multi-kinase inhibitor Lenvatinib; and 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile , an essential intermediate for the dual Src/Abl kinase inhibitor Bosutinib.

This analysis will delve into the synthetic pathways for each intermediate, presenting detailed experimental protocols, comparative data on yields and purity, and an exploration of the chemical logic underpinning these synthetic strategies. The ultimate goal is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their selection and application of these vital chemical entities.

The Neratinib Intermediate: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a crucial intermediate in the synthesis of Neratinib (and its precursor EKB-569), an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases (HER1, HER2, and HER4).[3][4] These receptors are often overexpressed in various cancers, and their inhibition can halt tumor growth and progression.[5]

Mechanism of Action of Neratinib

Neratinib exerts its therapeutic effect by covalently binding to a cysteine residue in the ATP-binding pocket of the HER receptors.[4] This irreversible inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[6]

Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

The synthesis of this intermediate has evolved from classical high-temperature methods to more scalable and milder processes. A common approach involves the Gould-Jacobs reaction, which has been refined to improve yields and operational safety.[7][8]

A kilogram-scale synthesis has been reported that avoids the hazardous high-temperature cyclization of earlier methods.[7] This process involves the basic cyclization of an o-[(2-cyanovinyl)amino]benzoate intermediate.

Experimental Protocol:

  • Preparation of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (7):

    • To a suitable reactor, add o-[(2-cyanovinyl)amino]benzoate (14) (2.0 kg, 6.6 mol) and tert-butanol (20 L).

    • Add sodium tert-butoxide (1.3 kg, 13.5 mol) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 3 hours.

    • Cool the solution to approximately 40 °C and concentrate to a volume of about 8 L.

    • Dilute the concentrated mixture with water (15 L).

    • Adjust the pH to ~4 with concentrated hydrochloric acid.

    • Stir the resulting suspension at 40–50 °C for 1 hour.

    • Filter the solid, wash with water, and dry to yield N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (7).

  • Chlorination to N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (1):

    • Suspend compound 7 (1.4 kg, 5.1 mol) and 4-dimethylaminopyridine (DMAP) (30.0 g, 0.25 mol) in ethyl acetate (15 L) and stir at room temperature.

    • Slowly add phosphorus oxychloride (POCl₃) (1.9 L, 20.8 mol) over 1 hour.

    • Heat the mixture to reflux for 2 hours until a clear solution is obtained.

    • Cool to room temperature and slowly pour the solution into ice-water (20 L).

    • Stir the mixture for 2 hours.

    • Filter the resulting solid, wash with water, and dry to obtain the crude product.

    • The crude product can be further purified by suspending in DMF.[9]

This improved process provides the final chlorinated intermediate with an overall yield of approximately 49% over seven steps and a purity of >98.9% (HPLC).[7][10]

The Lenvatinib Intermediate: 4-chloro-7-methoxyquinoline-6-carboxamide

4-chloro-7-methoxyquinoline-6-carboxamide is a key pharmaceutical intermediate for the synthesis of Lenvatinib, an oral multi-target tyrosine kinase inhibitor.[11] Lenvatinib is used in the treatment of various cancers, including thyroid, liver, and renal cell carcinoma.[12]

Mechanism of Action of Lenvatinib
Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

Several synthetic routes to this intermediate have been described, often starting from substituted anilines and employing cyclization and subsequent functional group manipulations.

A common synthetic approach involves the following key steps:

Experimental Protocol:

  • Preparation of 4-hydroxy-7-methoxyquinoline-6-carboxamide:

    • This step typically involves the cyclization of a substituted aniline precursor. For instance, a nucleophilic substitution reaction on 4-amino-2-methoxybenzamide can yield the 4-hydroxyquinoline core.[17]

  • Chlorination to 4-chloro-7-methoxyquinoline-6-carboxamide:

    • Add 4-hydroxy-7-methoxyquinoline-6-carboxamide (1.27 kg, 5.82 mol) to a reaction flask.

    • Add acetonitrile (5 L) and triethylamine (7.07 kg, 7 mol).

    • Dropwise add phosphorus oxychloride (480 g, 6.4 mol) at room temperature.

    • Heat the mixture to 70 °C and stir until the reaction is complete.

    • Cool the reaction to 0 °C to precipitate the solid product.

    • Filter the solid to obtain 4-chloro-7-methoxyquinoline-6-carboxamide. This step has a reported yield of 91%.[17]

Another reported method for the final amidation step involves the treatment of the corresponding nitrile with hydrogen peroxide in DMSO, with a reported yield of 91%.[18]

The Bosutinib Intermediate: 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

This complex quinoline derivative is a pivotal intermediate in the synthesis of Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases.[19][20] Bosutinib is indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[19][21]

Mechanism of Action of Bosutinib

Bosutinib is an ATP-competitive inhibitor of the Bcr-Abl fusion protein, the hallmark of Ph+ CML, and also inhibits Src family kinases.[21][22] By blocking these key signaling proteins, Bosutinib effectively halts the proliferation of leukemic cells.[23]

Synthesis of the Bosutinib Intermediate

The synthesis of this intermediate often involves the construction of the quinoline core followed by the introduction of the substituted aniline side chain.

A reported synthesis of Bosutinib highlights the formation of this key intermediate:

Experimental Protocol:

  • Formation of the Quinoline Core:

    • The synthesis can start from 3-methoxy-4-hydroxybenzoic acid, which undergoes esterification, alkylation, nitration, reduction, and cyclization to form a 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile intermediate.

  • Coupling with 2,4-dichloro-5-methoxyaniline:

    • A mixture of 2,4-dichloro-5-methoxyaniline, pyridine hydrochloride, and the 4-chloroquinoline intermediate in 2-ethoxyethanol is heated at reflux for 2.5 hours.

    • The reaction mixture is then worked up to yield the desired intermediate, 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile, after subsequent removal of the propoxy protecting group.

A new and improved synthesis of Bosutinib reports an overall yield of 18.0% over nine steps with a purity of 98.9% (HPLC).[1][24] Another route describes a 13.7% overall yield over ten steps.[25]

Comparative Analysis of Quinoline Intermediates

FeatureN-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide4-chloro-7-methoxyquinoline-6-carboxamide4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile
Final Drug Product Neratinib / EKB-569LenvatinibBosutinib
Therapeutic Target EGFR (HER1), HER2, HER4VEGFR1/2/3, FGFR1/2/3/4, PDGFRα, KIT, RETBcr-Abl, Src family kinases
Key Synthetic Strategy Gould-Jacobs reaction (modified)Cyclization of substituted anilinesMulti-step synthesis with late-stage aniline coupling
Reported Overall Yield ~49% (over 7 steps)[7][10]Varies depending on the route13.7-18.0% (over 9-10 steps)[1][24][25]
Reported Purity >98.9% (HPLC)[7][10]High purity, often >98%>98.9% (HPLC)[1][24][25]
Scalability Demonstrated on a kilogram scale[7]Industrial production is establishedDescribed on a decagram scale[25]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the simplified synthetic workflows for each quinoline intermediate.

Neratinib_Intermediate cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Intermediate Substituted Aniline Substituted Aniline Gould-Jacobs Reaction Gould-Jacobs Reaction Substituted Aniline->Gould-Jacobs Reaction Alkoxymethylenemalonate Alkoxymethylenemalonate Alkoxymethylenemalonate->Gould-Jacobs Reaction Cyclization Cyclization Gould-Jacobs Reaction->Cyclization Chlorination Chlorination Cyclization->Chlorination Neratinib Intermediate Neratinib Intermediate Chlorination->Neratinib Intermediate caption Workflow for Neratinib Intermediate Synthesis

Caption: Workflow for Neratinib Intermediate Synthesis

Lenvatinib_Intermediate cluster_start Starting Material cluster_synthesis Synthesis cluster_product Final Intermediate Substituted Aniline Precursor Substituted Aniline Precursor Cyclization Cyclization Substituted Aniline Precursor->Cyclization Amidation Amidation Cyclization->Amidation Chlorination Chlorination Amidation->Chlorination Lenvatinib Intermediate Lenvatinib Intermediate Chlorination->Lenvatinib Intermediate caption Workflow for Lenvatinib Intermediate Synthesis

Caption: Workflow for Lenvatinib Intermediate Synthesis

Bosutinib_Intermediate cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Intermediate Benzoic Acid Derivative Benzoic Acid Derivative Quinoline Core Formation Quinoline Core Formation Benzoic Acid Derivative->Quinoline Core Formation 2,4-dichloro-5-methoxyaniline 2,4-dichloro-5-methoxyaniline Aniline Coupling Aniline Coupling 2,4-dichloro-5-methoxyaniline->Aniline Coupling Quinoline Core Formation->Aniline Coupling Bosutinib Intermediate Bosutinib Intermediate Aniline Coupling->Bosutinib Intermediate caption Workflow for Bosutinib Intermediate Synthesis

Caption: Workflow for Bosutinib Intermediate Synthesis

Conclusion

The synthesis of complex quinoline intermediates is a testament to the ingenuity of modern synthetic chemistry. The three intermediates discussed herein, while all belonging to the quinoline family, showcase distinct synthetic challenges and strategies. The synthesis of the Neratinib intermediate has benefited from process optimization to move away from harsh, high-temperature reactions to a more scalable and safer protocol. The synthesis of the Lenvatinib intermediate highlights the importance of efficient cyclization and functional group interconversion strategies. The Bosutinib intermediate, with its complex substitution pattern, requires a more convergent synthetic approach.

The choice of a particular quinoline intermediate and its synthetic route is a multifactorial decision, weighing factors such as the availability and cost of starting materials, the desired substitution pattern, reaction efficiency, scalability, and safety. This guide provides a comparative framework to aid researchers in making informed decisions in their pursuit of novel therapeutic agents based on the versatile quinoline scaffold.

References

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A Comparative Guide to the Validation of "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" Purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically grounded framework for the development and validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to assess the purity of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. As a key pharmaceutical intermediate, rigorous and reliable purity analysis is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, comparing viable alternatives and grounding all recommendations in established regulatory and scientific principles.

The target audience for this guide includes analytical chemists, quality control scientists, and drug development professionals who require a robust, defensible, and efficient method for purity analysis. The methodologies described herein are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

Foundational Strategy: Method Development and Optimization

The primary objective is to develop a stability-indicating HPLC-MS method capable of separating the main compound from potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the definitive technique for this purpose, offering the high-resolution separation of chromatography with the sensitive and specific detection of mass analysis.[6][7]

HPLC Component: Achieving Optimal Separation

The quinoline scaffold of the target molecule, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (Molecular Formula: C₁₄H₁₃N₃O₃, Molecular Weight: 271.27 g/mol ), provides the basis for selecting a reverse-phase chromatographic approach.[]

The choice of the analytical column is the most critical factor in achieving separation. The ideal column must provide sharp, symmetrical peaks for the main compound while resolving it from all potential impurities. Below is a comparison of common reverse-phase column chemistries.

Column ChemistryParticle TypeDimensionsAdvantages & RationaleDisadvantages
C18 (Recommended) Superficially Porous2.1 x 100 mm, 2.7 µmHigh Efficiency & Speed: Provides sharp peaks and shorter run times. Versatile: Excellent retention for moderately polar compounds like our analyte. The industry standard for robust method development.Potential for poor peak shape with basic compounds without mobile phase modifiers.
C8 Fully Porous4.6 x 150 mm, 5 µmLess Retentive: Useful if impurities are very hydrophobic and elute too late on a C18 column.Lower efficiency compared to sub-3 µm particles, leading to broader peaks and longer run times.
Phenyl-Hexyl Superficially Porous2.1 x 100 mm, 2.7 µmAlternative Selectivity: Offers π-π interactions, which can be beneficial for separating aromatic impurities that co-elute with the analyte on a C18 column.Less universally applicable than C18; method development can be more complex.

The mobile phase composition fine-tunes the separation. The goal is to achieve an optimal retention factor (k') between 2 and 10 for the main peak, with baseline resolution from all other peaks.

ComponentChoice A (Recommended)Choice BScientific Rationale for Recommendation
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)ACN typically provides lower viscosity (leading to lower backpressure) and better UV transparency. It often yields sharper peaks for nitrogen-containing heterocycles.
Aqueous Phase 0.1% Formic Acid in Water10 mM Ammonium AcetateMS Compatibility: Formic acid is a volatile modifier that promotes excellent ionization in positive ESI mode.[9] It also protonates the quinoline nitrogen, reducing peak tailing by minimizing interactions with residual silanols on the stationary phase.

Experimental Protocol: Optimized HPLC Method

  • Instrument: High-Performance Liquid Chromatograph with a UV detector and coupled to a mass spectrometer.[10]

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: Acetonitrile/Water (50:50).

  • UV Detection: 254 nm (for initial assessment and comparison with MS).

MS Component: Ensuring Specific and Sensitive Detection

Mass spectrometry provides confirmation of the analyte's identity and is unparalleled in its ability to detect and help identify unknown impurities, even at trace levels.[6][11]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is the logical choice. The quinoline nitrogen is readily protonated, leading to a strong signal for the [M+H]⁺ ion at m/z 272.27.[12]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is highly recommended. HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities and increasing confidence in their identification.[9][12]

  • Data Acquisition: The method should acquire data in full scan mode (e.g., m/z 100-1000) to detect all potential impurities. For known impurities, a targeted MS/MS experiment can be developed for unambiguous confirmation and quantification.

Experimental Protocol: Optimized MS Method

  • Instrument: LC-MS system (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone/Fragmentor Voltage: 120 V (Optimize for maximal parent ion intensity).

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 450 °C.

  • Mass Range: m/z 100 - 1000.

  • Data Acquisition: Full Scan with accurate mass measurement.

The Self-Validating System: Protocol Validation as per ICH Q2(R2)

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[5][13] The following parameters must be assessed according to the harmonized ICH Q2(R2) guidelines to ensure the method is accurate, precise, and reliable.[3][14]

Validation_Workflow cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity & Range ValidatedMethod Validated Method (Fit for Purpose) Specificity->ValidatedMethod Accuracy Accuracy Linearity->ValidatedMethod Precision Precision Accuracy->ValidatedMethod Precision->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod Overall_Workflow start_node Start: Reference Standard & Sample process_node process_node start_node->process_node Sample Preparation (Dilution in ACN/H2O) decision_node decision_node process_node->decision_node System Suitability Test (SST) decision_node->start_node Fail (Troubleshoot System) hplc_ms_node HPLC-MS Analysis decision_node->hplc_ms_node Pass end_node Final Report: Purity Value & Impurity Profile hplc_ms_node->end_node Data Processing: Integration, Identification, Quantification

Sources

Efficacy of neratinib derived from "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" vs other EGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the ErbB Family in Oncology

The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR/ErbB1/HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), are central players in cell proliferation, survival, and differentiation. Their dysregulation through mutation or overexpression is a well-established driver of oncogenesis in a multitude of cancers, most notably non-small cell lung cancer (NSCLC) and breast cancer. This has made the ErbB family a critical therapeutic target, leading to the development of several generations of Tyrosine Kinase Inhibitors (TKIs).

This guide provides an in-depth, objective comparison of the preclinical efficacy of neratinib, a potent second-generation TKI, against other key EGFR inhibitors. We will delve into the mechanistic distinctions that underpin their efficacy profiles, present supporting experimental data, and provide the detailed methodologies required to validate these findings in a research setting. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these targeted agents.

The Inhibitors: A Mechanistic Overview

The efficacy of a TKI is fundamentally dictated by its molecular mechanism of action—specifically, its binding kinetics (reversibility) and its target profile (selectivity). Neratinib and its counterparts can be best understood when categorized by these features.

Neratinib: The Irreversible Pan-HER Inhibitor

Neratinib is an orally available, small-molecule TKI belonging to the 4-anilinoquinoline-3-carbonitrile class. Synthetically, its core structure is derived from a quinoline backbone, with key coupling reactions forming the final active compound[1][2].

Its primary mechanism is the irreversible inhibition of the EGFR (HER1), HER2, and HER4 receptor tyrosine kinases.[3][4] This irreversibility is achieved through the formation of a covalent bond with a conserved cysteine residue (Cys-805 in HER2, Cys-773 in EGFR) within the ATP-binding pocket of the kinase domain.[3][5] By permanently blocking this site, neratinib prevents ATP binding and subsequent receptor autophosphorylation, leading to a sustained blockade of downstream signaling pathways.[5] This durable, covalent inhibition is a key differentiator from first-generation TKIs and is hypothesized to provide a more profound and lasting anti-tumor effect.

The Comparators: A Generational Perspective
  • First-Generation (Reversible EGFR TKIs): Gefitinib & Erlotinib These agents competitively and reversibly bind to the ATP-binding site of EGFR.[6] Their efficacy is primarily directed against tumors harboring activating EGFR mutations (e.g., exon 19 deletions, L858R), where the receptor's affinity for the inhibitor is increased.[6] However, because the binding is reversible, sustained inhibitory pressure requires constant drug exposure, and resistance can emerge through mutations, like T790M, that increase the receptor's affinity for ATP.[6]

  • Second-Generation (Irreversible Pan-HER TKI): Afatinib Similar to neratinib, afatinib is an irreversible inhibitor that targets EGFR, HER2, and HER4.[7] It also forms a covalent bond within the ATP-binding pocket. While mechanistically similar to neratinib, subtle differences in their chemical structure can lead to variations in potency and off-target effects. Afatinib is effective against the same activating EGFR mutations as first-generation TKIs but can also overcome some resistance mutations, though it is not active against the T790M mutation.[7]

  • Third-Generation (Irreversible, Mutant-Selective TKI): Osimertinib Osimertinib represents a significant evolution, designed specifically to address the most common mechanism of resistance to first-generation TKIs. It irreversibly inhibits EGFR but is highly selective for both the initial sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[7] This selectivity for mutant forms of the receptor is crucial as it translates to a wider therapeutic window and a more favorable safety profile, with fewer side effects related to WT EGFR inhibition (like skin rash and diarrhea).

Signaling Pathway and Inhibitor Targets

The following diagram illustrates the canonical ErbB signaling pathway and highlights the points of intervention for each class of inhibitor.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Kinase Domain cluster_inhibitors TKI Intervention cluster_pathways Downstream Signaling Ligand EGF / TGF-α EGFR EGFR (HER1) Ligand->EGFR P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation HER2 HER2 HER2->P_EGFR HER4 HER4 HER4->P_EGFR PI3K PI3K/AKT Pathway P_EGFR->PI3K RAS RAS/MAPK Pathway P_EGFR->RAS Gefitinib Gefitinib Erlotinib (Reversible) Gefitinib->P_EGFR Binds EGFR Neratinib Neratinib Afatinib (Irreversible) Neratinib->P_EGFR Binds EGFR, HER2, HER4 Osimertinib Osimertinib (Irreversible Mutant-Selective) Osimertinib->P_EGFR Binds mutant EGFR (incl. T790M) Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Validation Start Hypothesis: Compare TKI Efficacy Select 1. Select Cell Lines (e.g., SKBR3, PC-9, H1975) Start->Select Culture 2. Cell Culture & Expansion Select->Culture MTT 3a. Viability/Potency (MTT Assay) Culture->MTT WB 3b. Target Inhibition (Western Blot) Culture->WB Clonogenic 3c. Long-Term Survival (Clonogenic Assay) Culture->Clonogenic Analyze_InVitro 4. Analyze In Vitro Data (Calculate IC50, etc.) MTT->Analyze_InVitro WB->Analyze_InVitro Clonogenic->Analyze_InVitro PDX_Setup 5. Establish PDX Models Analyze_InVitro->PDX_Setup PDX_Treat 6. Treat Cohorts (Vehicle vs. TKIs) PDX_Setup->PDX_Treat PDX_Measure 7. Measure Tumor Volume PDX_Treat->PDX_Measure Analyze_InVivo 8. Analyze In Vivo Data (Tumor Growth Inhibition) PDX_Measure->Analyze_InVivo Conclusion Conclusion & Publication Analyze_InVivo->Conclusion

Caption: Standard experimental workflow for comparing TKI efficacy.
Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [8][9]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of each TKI (e.g., neratinib, afatinib, erlotinib, osimertinib) in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [10]During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals. [9]5. Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. 6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value for each inhibitor.

Protocol 2: Analysis of Target Inhibition (Western Blot)

This protocol assesses the phosphorylation status of EGFR/HER2 and downstream proteins. [11][12]

  • Cell Culture and Treatment: Plate cells (e.g., SKBR3) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat with various concentrations of TKIs for a specified time (e.g., 2 hours).

  • Stimulation (Optional): For EGFR-focused studies, stimulate the cells with 100 ng/mL of EGF for 15 minutes prior to lysis to induce robust receptor phosphorylation. [11]3. Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. [13]4. Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. [13]7. Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-HER2, anti-total-HER2, anti-p-Akt, anti-total-Akt, anti-β-actin) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. [13]9. Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the degree of inhibition.

Protocol 3: Clonogenic Survival Assay

This assay determines the long-term reproductive capacity of cells after treatment. [14][15]

  • Cell Plating: Prepare a single-cell suspension. Seed a precise number of cells (e.g., 200, 500, 1000 cells) into 6-well plates. The number of cells plated must be optimized for each cell line and treatment condition to yield countable colonies.

  • Treatment: Allow cells to attach for 24 hours, then treat with the desired concentration of TKI for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, or until colonies in the control wells contain at least 50 cells.

  • Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a methanol/acetic acid solution for 5 minutes. Stain with 0.5% crystal violet solution for 2 hours. [15]5. Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing ≥50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment condition to generate a dose-response survival curve.

Protocol 4: In Vivo Efficacy Testing (Patient-Derived Xenograft Models)

PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered more clinically relevant than cell-line-derived xenografts (CDX) because they better retain the heterogeneity of the original tumor. [16][17]

  • Model Establishment: Surgically implant small fragments of a patient's tumor (e.g., HER2+ breast cancer) subcutaneously into immunodeficient mice (e.g., NOD/SCID). [16]2. Tumor Growth and Passaging: Monitor tumor growth. Once a tumor reaches a specified size (e.g., 1000-1500 mm³), it can be excised and passaged into a new cohort of mice for expansion.

  • Efficacy Study: Once tumors in the study cohort reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Neratinib, Afatinib).

  • Drug Administration: Administer drugs according to a clinically relevant schedule and dosage (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as an indicator of toxicity.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined endpoint size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group to determine in vivo efficacy.

A Note on Resistance Profiles

The mechanism of action directly influences the pathways of acquired resistance.

  • 1st/2nd Gen TKIs (Non-T790M): The dominant resistance mechanism is the acquisition of the T790M "gatekeeper" mutation in EGFR, which sterically hinders drug binding and increases ATP affinity. [6][7]* Neratinib: As a pan-HER inhibitor, resistance is more complex. It can involve secondary mutations in HER2 itself or the hyperactivation of downstream signaling pathways (e.g., PI3K/mTOR) that bypass the need for HER2 signaling. [18]* Osimertinib: While effective against T790M, resistance to osimertinib often arises through an EGFR C797S mutation, which disrupts the covalent binding site, or through EGFR-independent mechanisms like MET amplification. [7]

Conclusion

Neratinib distinguishes itself within the landscape of EGFR/HER2 inhibitors through its potent, irreversible, pan-HER inhibitory mechanism. Preclinical data consistently demonstrate its superior potency in HER2-driven models compared to both reversible inhibitors and more selective TKIs. Its irreversible binding provides a sustained blockade of critical downstream signaling pathways, translating to more effective long-term inhibition of cell proliferation and survival.

The choice of a TKI for research or clinical development must be guided by the specific genetic context of the cancer. While osimertinib is the clear choice for T790M-mutant NSCLC, neratinib's broad activity against EGFR, HER2, and HER4 makes it a powerful agent in HER2-amplified cancers and potentially in tumors with other HER family alterations. The experimental protocols detailed herein provide a robust framework for further head-to-head comparisons, enabling researchers to precisely define the activity profile of novel inhibitors against these established benchmarks.

References

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Neratinib vs. EKB-569: A Comparative Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, irreversible tyrosine kinase inhibitors (TKIs) represent a significant advancement in overcoming resistance and achieving durable responses. This guide provides an in-depth comparative analysis of two such inhibitors targeting the ErbB family of receptors: Neratinib (HKI-272) and its structural predecessor, EKB-569 (Pelitinib). While both are irreversible pan-ErbB inhibitors, their developmental trajectories and clinical outcomes have diverged significantly. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of their mechanisms of action, biochemical potency, cellular activity, and clinical relevance, supported by experimental data and detailed protocols to empower further research.

Introduction: The ErbB Family and the Rationale for Irreversible Inhibition

The ErbB family of receptor tyrosine kinases—comprising EGFR (ErbB1/HER1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4)—are critical mediators of cell signaling that govern proliferation, survival, and differentiation.[1] Gene amplification, overexpression, or activating mutations within this family are well-established oncogenic drivers in a multitude of cancers, most notably breast and non-small cell lung cancer.[2] These receptors activate pivotal downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are central to tumor growth and survival.

The development of TKIs targeting the ATP-binding pocket of these receptors marked a paradigm shift in cancer treatment. First-generation inhibitors, such as gefitinib and erlotinib, are reversible binders. While effective, their efficacy is often limited by the development of acquired resistance, frequently through secondary mutations in the kinase domain. This clinical challenge spurred the development of second-generation, irreversible inhibitors. These compounds typically feature a reactive group (e.g., an acrylamide) that forms a covalent bond with a conserved cysteine residue within the ATP-binding site of EGFR, HER2, and HER4.[2] This irreversible binding provides a more sustained and potent inhibition of kinase activity, capable of overcoming certain forms of resistance.

Neratinib and EKB-569: Second-Generation Irreversible ErbB Inhibitors

Neratinib and EKB-569 are both 4-anilinoquinoline-3-carbonitrile derivatives that function as irreversible pan-ErbB inhibitors.

  • EKB-569 (Pelitinib): Developed as a potent and selective irreversible inhibitor of EGFR, EKB-569 was among the earlier compounds in this class to enter clinical investigation.[3][4] It was designed to covalently modify the Cys-773 residue in EGFR.

  • Neratinib (HKI-272): Neratinib was developed as a structural modification of EKB-569.[5] It incorporates a lipophilic 2-pyridinylmethyl moiety and a chlorine atom on the aniline ring, modifications intended to enhance its activity, particularly against HER2.[5] Like its predecessor, it binds irreversibly to the analogous cysteine residues in EGFR (Cys-773) and HER2 (Cys-805).[6] Neratinib has successfully navigated clinical development and received FDA approval for the extended adjuvant treatment of early-stage, HER2-positive breast cancer.[7]

Comparative Analysis: A Head-to-Head Evaluation

While structurally related, key differences in potency, selectivity, and clinical development distinguish Neratinib from EKB-569.

Mechanism of Action

Both molecules function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase domain. They initially form non-covalent interactions within the ATP-binding pocket, which positions the acrylamide "warhead" to form a covalent Michael adduct with the thiol group of a specific cysteine residue. This covalent bond leads to permanent inactivation of the kinase until the protein is degraded and replaced.

cluster_0 Cell Membrane cluster_1 Cytoplasm ErbB_Receptor ErbB Receptor (EGFR/HER2) ATP_Pocket ATP-Binding Pocket (with Cys residue) ErbB_Receptor->ATP_Pocket Covalent_Bond Covalent Bond Formation (Inhibition) ATP_Pocket->Covalent_Bond 2. Irreversible Covalent Bonding Inhibitor Irreversible Inhibitor (Neratinib or EKB-569) Inhibitor->ATP_Pocket 1. Reversible Binding Downstream Downstream Signaling (PI3K/Akt, MAPK) BLOCKED Covalent_Bond->Downstream

Caption: Irreversible inhibition of ErbB receptors.

Biochemical Potency and Selectivity

Direct comparative studies indicate that Neratinib possesses greater inhibitory activity against both EGFR and HER2 than EKB-569.[6] This enhanced potency is a likely contributor to its more successful clinical development.

Table 1: Comparative Biochemical Activity (IC₅₀ values)

Target Neratinib (nM) EKB-569 (nM)
EGFR (HER1) 92[5] 38.5[8]
HER2 (ErbB2) 59[5] 1255[8]
HER4 (ErbB4) 19[7] Not widely reported
Src 1400[5] 282[8]
KDR (VEGFR2) 800[5] Not significantly inhibited
c-Met Not significantly inhibited[5] 4100[9]
Raf Not significantly inhibited 3353[9]
MEK/ERK Not significantly inhibited 800[8]

| Cdk4 | Not significantly inhibited | >20,000[8] |

Note: IC₅₀ values can vary between studies due to different assay conditions. The data presented is a representative compilation from multiple sources.

While EKB-569 shows potent inhibition of EGFR, its activity against HER2 is substantially weaker. Neratinib, conversely, is a potent dual inhibitor of both EGFR and HER2. Broader kinome screening reveals that Neratinib is less selective than some other TKIs, targeting additional kinases, which may contribute to both its efficacy and its side-effect profile.[7]

In Vitro Cellular Activity

The enhanced biochemical potency of Neratinib translates to superior anti-proliferative activity in cancer cell lines, particularly those dependent on HER2 signaling.

Table 2: Comparative Cellular Anti-Proliferative Activity (GI₅₀/IC₅₀ values)

Cell Line Cancer Type ErbB Status Neratinib (nM) EKB-569 (nM)
SK-BR-3 Breast HER2 amplified ~2-3[7] Not widely reported
BT-474 Breast HER2 amplified ~2-3[7] Not widely reported
A431 Epidermoid EGFR amplified 81[7] 125[8]
MDA-MB-468 Breast EGFR amplified Not widely reported 260[8]
UACC-732 Breast HER2 positive 650[2] Not widely reported

| MCF-7 | Breast | Low ErbB | >690[7] | 3600[8] |

Neratinib consistently demonstrates low nanomolar potency in HER2-amplified breast cancer cell lines, where it is significantly more effective than in cell lines with low ErbB expression.[2][4] Studies have shown that sensitivity to Neratinib in HER2-positive cell lines correlates with the baseline levels of both total and phosphorylated HER2.[2]

Clinical Development and Outcomes

The differing preclinical profiles of the two drugs are reflected in their clinical trajectories.

  • EKB-569: Phase I clinical trials established the maximum tolerated dose (MTD) at 75 mg per day, with grade 3 diarrhea being the dose-limiting toxicity.[10] While the drug was tolerable and had a long half-life, no major antitumor responses were observed in these early studies of patients with advanced solid tumors.[10] Some evidence of clinical activity was seen in non-small cell lung cancer patients with acquired resistance to gefitinib, but its development did not progress to later phases for major indications.[3]

  • Neratinib: Neratinib has undergone extensive clinical investigation. The pivotal Phase III ExteNET trial demonstrated that one year of neratinib following standard trastuzumab-based adjuvant therapy significantly improved invasive disease-free survival in patients with early-stage, HER2-positive breast cancer.[7] This led to its FDA approval. The most common adverse event is diarrhea, a known class effect of pan-ErbB inhibitors, which can be managed with prophylactic loperamide.[6]

Experimental Protocols: A Practical Guide

To facilitate further comparative research, this section provides validated, step-by-step protocols for key assays used to characterize ErbB inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of an inhibitor against a purified kinase.

cluster_workflow LanthaScreen™ Kinase Assay Workflow A 1. Prepare Reagents - Kinase (e.g., HER2) - Fluorescein-labeled substrate - Tb-labeled anti-phospho antibody - ATP - Test Inhibitor (serial dilution) B 2. Kinase Reaction - Add Kinase, Substrate, ATP, and Inhibitor to plate - Incubate for 60 min at RT A->B C 3. Stop & Detect - Add EDTA to stop reaction - Add Tb-antibody to detect phosphorylation B->C D 4. Read Plate - Incubate for 30-60 min at RT - Read TR-FRET signal (Emission at 520nm & 495nm) C->D E 5. Data Analysis - Calculate Emission Ratio - Plot vs. Inhibitor Concentration - Determine IC50 value D->E

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Neratinib, EKB-569) in the appropriate kinase buffer. Prepare a 2X mixture of the kinase substrate (e.g., Fl-poly-GT) and ATP at the desired concentration (typically at the Kₘ for ATP).[11]

  • Kinase Reaction: In a 384-well plate, add 5 µL of the serially diluted inhibitor. Add 5 µL of the 2X substrate/ATP mixture. Initiate the reaction by adding the purified ErbB kinase. Mix and incubate for 60 minutes at room temperature.[11]

  • Detection: Stop the kinase reaction by adding a quench buffer containing EDTA. Add the Terbium (Tb)-labeled phospho-specific antibody.[12]

  • Signal Reading: Incubate the plate for 30-60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-capable plate reader, measuring emission at both the Terbium donor wavelength (~495 nm) and the Fluorescein acceptor wavelength (~520 nm).[12]

  • Data Analysis: Calculate the emission ratio (520nm/495nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.

cluster_workflow CellTiter-Glo® Viability Assay Workflow A 1. Cell Plating - Seed cells (e.g., SK-BR-3) in a 96-well opaque plate - Allow to adhere for 24 hours B 2. Compound Treatment - Add serial dilutions of inhibitor (Neratinib/EKB-569) - Incubate for 72 hours A->B C 3. Reagent Addition - Equilibrate plate to RT for 30 min - Add CellTiter-Glo® Reagent (equal volume to media) B->C D 4. Lysis & Signal Stabilization - Mix on orbital shaker for 2 min (induces lysis) - Incubate at RT for 10 min (stabilizes signal) C->D E 5. Read Luminescence - Measure luminescence on a plate reader - Determine GI50/IC50 value D->E

Caption: Workflow for a luminescent cell viability assay.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., 5,000 cells/well) in 100 µL of culture medium into an opaque-walled 96-well plate. Incubate for 24 hours to allow for cell attachment.[13]

  • Drug Treatment: Treat cells with a range of concentrations of Neratinib or EKB-569. Include a vehicle-only control. Incubate for the desired period (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[6]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of ErbB Pathway Inhibition

This protocol is used to confirm target engagement and assess the inhibition of downstream signaling pathways in treated cells.

cluster_workflow Western Blot Workflow for Pathway Analysis A 1. Cell Treatment & Lysis - Treat cells with inhibitor - Lyse with RIPA buffer (+protease/phosphatase inhibitors) B 2. Protein Quantification - Determine protein concentration (e.g., BCA assay) A->B C 3. SDS-PAGE & Transfer - Separate proteins by size on polyacrylamide gel - Transfer to PVDF membrane B->C D 4. Immunoblotting - Block membrane (e.g., 5% BSA) - Incubate with Primary Ab (e.g., p-HER2, p-Akt) - Incubate with HRP-conjugated Secondary Ab C->D E 5. Detection & Analysis - Add ECL substrate and image chemiluminescence - Strip and re-probe for total protein (loading control) D->E

Sources

A Comparative Guide to Second and Third-Generation EGFR Inhibitors: Mechanisms, Efficacy, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mechanisms has necessitated the evolution of these targeted therapies. This guide provides a detailed comparison of second and third-generation EGFR inhibitors, delving into their distinct mechanisms of action, efficacy against resistance mutations, and the experimental methodologies used to evaluate their performance.

The Evolving Landscape of EGFR Inhibition

EGFR, a receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In certain cancers, particularly NSCLC, activating mutations in the EGFR gene lead to constitutive kinase activity and uncontrolled cell growth.[2] First-generation EGFR TKIs, such as gefitinib and erlotinib, are reversible inhibitors that compete with ATP at the kinase domain.[3] While initially effective, the majority of patients develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[4][5] This mutation increases the receptor's affinity for ATP, rendering first-generation inhibitors less effective.[6]

This challenge paved the way for the development of second and third-generation inhibitors with improved mechanisms to combat resistance.

Mechanism of Action: A Tale of Two Generations

The fundamental difference between second and third-generation EGFR inhibitors lies in their binding mechanism and their selectivity for mutant forms of EGFR.

Second-Generation EGFR Inhibitors: Irreversible Pan-ErbB Blockade

Second-generation inhibitors, such as afatinib and dacomitinib, were designed to overcome the limitations of their predecessors. Their key feature is the formation of a covalent, irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[7][8] This irreversible binding provides a more sustained inhibition of EGFR signaling compared to the reversible binding of first-generation TKIs.[7]

However, a significant drawback of second-generation inhibitors is their pan-ErbB inhibition . They not only target EGFR (ErbB1) but also other members of the ErbB family, such as HER2 (ErbB2) and HER4 (ErbB4).[9] This lack of selectivity leads to the inhibition of wild-type (WT) EGFR, which is expressed in healthy tissues like the skin and gastrointestinal tract, resulting in dose-limiting toxicities such as rash and diarrhea.[8][9] While preclinical models showed activity against T790M, the clinical efficacy of second-generation TKIs in patients with this resistance mutation has been disappointing due to these toxicities.[4][9]

Third-Generation EGFR Inhibitors: Precision Targeting of Resistance

Third-generation inhibitors, exemplified by osimertinib, represent a paradigm shift in targeted therapy. They are also irreversible covalent inhibitors that target the Cys797 residue.[8][10] However, their defining characteristic is their remarkable selectivity for mutant EGFR, particularly the T790M resistance mutation, while sparing WT EGFR .[8][9] This enhanced selectivity is achieved through their unique chemical structure, which allows for potent inhibition of the T790M mutant kinase.[11]

By avoiding significant inhibition of WT EGFR, third-generation inhibitors have a much more favorable safety profile, with a lower incidence of the severe skin and gastrointestinal side effects associated with earlier generations.[8][10] This improved tolerability allows for the administration of doses that effectively inhibit the T790M mutant, leading to significant clinical benefit in patients who have developed resistance to first- and second-generation TKIs.[10][12]

Signaling Pathway Visualization

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Gen1_TKI 1st Gen TKI (Reversible) Gen1_TKI->EGFR Blocks ATP Binding Gen2_TKI 2nd Gen TKI (Irreversible) Gen2_TKI->EGFR Covalently Binds Cys797 Gen3_TKI 3rd Gen TKI (Irreversible, Mutant-Selective) Gen3_TKI->EGFR Covalently Binds Cys797 (T790M)

Caption: Simplified EGFR signaling pathway and points of inhibition by different TKI generations.

Comparative Efficacy and Resistance Profiles

The differential mechanisms of action translate into distinct efficacy profiles, particularly against various EGFR mutations.

FeatureSecond-Generation EGFR Inhibitors (e.g., Afatinib)Third-Generation EGFR Inhibitors (e.g., Osimertinib)
Binding Irreversible, CovalentIrreversible, Covalent
Selectivity Pan-ErbB (inhibits WT EGFR)Mutant-selective (spares WT EGFR)
Efficacy against T790M Limited clinical efficacy due to toxicityHigh clinical efficacy
Common Toxicities Rash, diarrhea (due to WT EGFR inhibition)Generally better tolerated
Primary Resistance Mechanism Emergence of T790M mutation[13]C797S mutation
The T790M Gatekeeper Mutation

The T790M mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs, accounting for approximately 50-60% of cases.[4][14] Third-generation inhibitors were specifically designed to overcome this resistance mechanism and have demonstrated significant clinical activity in this patient population.[10]

Exon 20 Insertion Mutations

EGFR exon 20 insertion mutations represent a heterogeneous group of alterations that are generally associated with resistance to first- and second-generation TKIs.[15][16] While some newer agents have shown promise, the efficacy of both second and third-generation inhibitors against the majority of exon 20 insertions is limited.[15][17]

Acquired Resistance to Third-Generation Inhibitors

Despite their effectiveness, resistance to third-generation inhibitors inevitably develops. The most well-characterized mechanism is the acquisition of a C797S mutation, which prevents the covalent binding of the inhibitor to the Cys797 residue.[10]

Experimental Protocols for Inhibitor Comparison

A variety of in vitro assays are employed to compare the potency and selectivity of EGFR inhibitors.

Biochemical Kinase Activity Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase.

Protocol:

  • Reagents: Recombinant human EGFR kinase (WT and mutant forms), ATP, a suitable peptide substrate, and kinase assay buffer.[18]

  • Procedure:

    • Pre-incubate the EGFR enzyme with varying concentrations of the test inhibitor.[18]

    • Initiate the kinase reaction by adding ATP and the peptide substrate.[18]

    • Allow the reaction to proceed for a defined time at a specific temperature.

    • Quantify kinase activity by measuring the amount of phosphorylated substrate or ADP produced.[19]

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each inhibitor against different EGFR variants.

Cell-Based Proliferation/Viability Assays (MTT/MTS)

These assays assess the inhibitor's ability to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.

Protocol:

  • Cell Lines: Utilize a panel of NSCLC cell lines with different EGFR statuses (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M).[18]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.[20]

    • Treat cells with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).

    • Add MTT or MTS reagent to the wells and incubate.[21]

    • Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength.[21]

  • Data Analysis: Calculate the IC50 value, representing the concentration of inhibitor required to inhibit cell growth by 50%.

Western Blotting for Phospho-EGFR

Western blotting is used to determine the effect of inhibitors on the phosphorylation status of EGFR and downstream signaling proteins.[1]

Protocol:

  • Cell Treatment and Lysis: Treat EGFR-dependent cells with inhibitors for a specified time, then lyse the cells to extract proteins.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.[1]

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[1]

    • Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR).[1]

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

  • Data Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR.[1]

Experimental Workflow Visualization

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Kinase Purified EGFR (WT & Mutants) IC50_Biochem Determine IC50 Kinase->IC50_Biochem Inhibitor_Biochem Inhibitor (2nd vs 3rd Gen) Inhibitor_Biochem->IC50_Biochem ATP_Substrate ATP + Substrate ATP_Substrate->IC50_Biochem Comparison Comparative Analysis (Potency & Selectivity) Cell_Lines NSCLC Cell Lines (Various EGFR Mutations) MTT_Assay MTT/MTS Assay Cell_Lines->MTT_Assay Western_Blot Western Blot (p-EGFR) Cell_Lines->Western_Blot Inhibitor_Cell Inhibitor (2nd vs 3rd Gen) Inhibitor_Cell->MTT_Assay Inhibitor_Cell->Western_Blot

Caption: General experimental workflow for comparing EGFR inhibitors.

Conclusion

The evolution from second to third-generation EGFR inhibitors highlights a significant advancement in precision oncology. Second-generation inhibitors, with their irreversible pan-ErbB blockade, offered a strategy to overcome the limitations of first-generation TKIs but were hampered by toxicity due to their lack of selectivity. In contrast, third-generation inhibitors, with their mutant-selective irreversible mechanism, have demonstrated remarkable efficacy against the common T790M resistance mutation while maintaining a favorable safety profile. The continued development of novel inhibitors and combination strategies will be crucial to address the ongoing challenge of acquired resistance and further improve outcomes for patients with EGFR-mutant NSCLC.

References

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A Researcher's Guide to the In Vivo Validation of Novel N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Derivatives as Potent Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug-resistant Plasmodium strains necessitates a continuous and innovative pipeline for new antimalarial therapeutics. Within the diverse landscape of medicinal chemistry, quinoline-based scaffolds have historically formed the backbone of antimalarial chemotherapy, exemplified by the enduring, albeit increasingly compromised, efficacy of chloroquine. This guide provides an in-depth comparative framework for the in vivo validation of a promising new class of compounds: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide derivatives. Our focus is to equip researchers, scientists, and drug development professionals with the rationale, experimental design, and comparative data interpretation necessary to evaluate these next-generation agents against established alternatives.

The Quinoline Core: A Privileged Scaffold in Antimalarial Action

Quinoline-containing drugs, such as chloroquine and quinine, have long been a cornerstone of antimalarial treatment.[1] Their primary mechanism of action is centered on disrupting the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion within the parasite's acidic food vacuole.[1][2] The parasite normally polymerizes this toxic heme into an inert crystalline structure called hemozoin.[2][3][4] Quinolines, being weak bases, accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[3] This leads to a buildup of free heme, which is toxic to the parasite and ultimately leads to its death.[2][5]

cluster_parasite Plasmodium Parasite cluster_vacuole Acidic Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization (Detoxification) Lysis Parasite Lysis Heme->Lysis Accumulation leads to Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Hemozoin Inhibits

Caption: Mechanism of action for quinoline antimalarials.

The Strategic Imperative for In Vivo Validation

While in vitro assays provide crucial initial data on a compound's intrinsic activity against the parasite, they cannot replicate the complex physiological environment of a living organism.[6][7] In vivo validation in murine models is an indispensable step in the drug discovery pipeline, offering critical insights into a compound's:

  • Efficacy: How the drug performs in a whole organism with an active immune system.

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of the compound.[7]

  • Safety and Toxicity: Potential adverse effects at therapeutic doses.[7]

  • Therapeutic Window: The dose range that is effective without causing unacceptable toxicity.

Rodent malaria parasites (RMPs), such as Plasmodium berghei, are extensively used to model human malaria in vivo due to their conserved gene synteny with P. falciparum and their ability to produce lethal infections in mice.[6][7]

Start New Quinoline Derivatives InVitro In Vitro Screening (P. falciparum IC50) Start->InVitro InVivo Primary In Vivo Test (P. berghei 4-Day Suppressive) InVitro->InVivo IC50 < 1µM DoseResponse Dose-Ranging Test (ED50 / ED90 Determination) InVivo->DoseResponse Activity > 90% CurativeTest Curative Test (Rane's Model) DoseResponse->CurativeTest Advanced Advanced Studies (Toxicity, PK/PD) CurativeTest->Advanced

Caption: General workflow for in vivo antimalarial screening.

Comparative Efficacy Analysis: A Hypothetical Dataset

To provide a clear comparative context, the following table summarizes hypothetical data from a study evaluating two new N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide derivatives (designated QN-801 and QN-805) against the standard antimalarials Chloroquine and Artesunate. The data is based on the Peters' 4-day suppressive test in P. berghei-infected mice.

CompoundDose (mg/kg/day)% Parasitemia Suppression (Day 4)Mean Survival Time (Days)ED50 (mg/kg)ED90 (mg/kg)
Vehicle Control -0%7.2 ± 0.8--
Chloroquine 1098.5% ± 1.2%>301.64.5
Artesunate 1099.2% ± 0.9%>302.15.8
QN-801 1085.3% ± 4.5%18.5 ± 2.14.812.5
QN-805 1097.8% ± 2.1%>301.95.1

Interpreting the Data:

  • Percent Parasitemia Suppression: This is a direct measure of the drug's ability to inhibit parasite growth. A higher percentage indicates greater efficacy. In this hypothetical dataset, QN-805 shows suppression comparable to the standard drugs, while QN-801 is less effective at the same dose.

  • Mean Survival Time (MST): This is a critical indicator of a drug's overall therapeutic benefit. A longer MST suggests the drug can effectively control the infection and prevent mortality. Mice considered cured survive beyond 30 days.[8]

  • ED50 and ED90: These values represent the effective dose required to produce 50% and 90% of the maximum therapeutic effect, respectively.[9] Lower ED50 and ED90 values indicate higher potency.[8][10] The hypothetical ED50 and ED90 for QN-805 are in a similar range to the standard drugs, suggesting high potency.

Gold-Standard In Vivo Experimental Protocols

Accurate and reproducible data is contingent on rigorous adherence to standardized protocols. The following are detailed methodologies for the two most common in vivo assays for antimalarial drug screening.

Peters' 4-Day Suppressive Test

This test is the primary screen for evaluating the schizonticidal activity of a compound against a new infection.[11][12][13]

Objective: To assess the ability of a compound to suppress parasite multiplication in the early stages of infection.

Methodology:

  • Animal Model: Use Swiss albino mice (20-25g).[7]

  • Parasite Inoculation: Infect mice intraperitoneally (IP) with 0.2 mL of a P. berghei-infected blood suspension containing approximately 1x10⁷ parasitized red blood cells.[12]

  • Grouping and Dosing:

    • Randomly divide the mice into groups (n=5 per group).[12]

    • Group I (Negative Control): Administer the vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)[8].

    • Group II (Positive Control): Administer a standard drug like Chloroquine (10 mg/kg).[11][12]

    • Test Groups: Administer the test compounds at various doses (e.g., 10, 30, 100 mg/kg)[8].

  • Drug Administration: Begin treatment orally (p.o.) or subcutaneously (s.c.) 2-4 hours post-infection (Day 0) and continue once daily for four consecutive days (Day 0 to Day 3).[11]

  • Data Collection:

    • On Day 4, collect thin blood smears from the tail of each mouse.

    • Stain the smears with Giemsa stain and determine the percentage of parasitemia by light microscopy.

    • Calculate the average percentage of chemo-suppression using the formula: [(A - B) / A] * 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.[12]

    • Monitor the mice daily for 30 days to determine the mean survival time.[8]

Rane's Curative Test

This model evaluates the ability of a compound to clear an established infection, which more closely mimics the clinical scenario in humans.[14][15][16]

Objective: To assess the curative potential of a compound against an established infection.

Methodology:

  • Animal Model & Inoculation: Same as the 4-day suppressive test.

  • Establishment of Infection: Allow the infection to establish for 72 hours (Day 3). By this time, a detectable level of parasitemia is present.

  • Grouping and Dosing:

    • On Day 3, randomize the infected mice into control and test groups (n=5-8 per group).[14]

    • Determine the baseline parasitemia for each mouse before commencing treatment.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds daily for 4-5 consecutive days, starting on Day 3.[14][17]

  • Data Collection:

    • Monitor parasitemia levels daily or on specific days (e.g., Day 7) after the start of treatment.[17]

    • Monitor the mice for weight loss, reduction in body temperature, and survival time for up to 30 days.[17][18]

    • A compound is considered curative if it completely clears the parasites from the blood and prevents recrudescence within the follow-up period.

Concluding Remarks & Future Directions

The in vivo validation of novel antimalarial candidates is a complex but essential endeavor. The hypothetical data presented for the N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide derivative QN-805 showcases a highly promising profile, with efficacy and potency comparable to gold-standard antimalarials like chloroquine and artesunate in a murine model.

The logical next steps for a promising candidate like QN-805 would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to refine the pharmacophore and improve efficacy and safety profiles.[19][20]

  • Testing against Resistant Strains: Evaluating efficacy against chloroquine-resistant and artemisinin-resistant parasite lines to determine its potential utility in combating drug resistance.[21]

  • Pharmacokinetic and Toxicological Profiling: Conducting detailed studies to understand the drug's metabolic fate, bioavailability, and safety margins before consideration for human trials.[7]

By employing the rigorous comparative framework and standardized protocols outlined in this guide, researchers can effectively triage and advance the most promising next-generation quinoline derivatives, contributing to the global effort to combat and ultimately eradicate malaria.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
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Cross-reactivity of neratinib synthesized from "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neratinib is an oral, irreversible, pan-HER tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3] Its synthesis from the key intermediate "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" is a critical process in ensuring the final product's purity and activity.[4] This guide provides a comprehensive comparison of the cross-reactivity profile of neratinib with other HER2-targeted TKIs, supported by experimental data and protocols. Understanding the selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects.[5]

Neratinib's mechanism of action involves covalent binding to a conserved cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to sustained inhibition of these receptors and their downstream signaling pathways.[2][6] This irreversible binding distinguishes it from reversible inhibitors like lapatinib.[1] This guide will delve into the specifics of neratinib's kinase selectivity and compare it to other prominent HER2 inhibitors, providing valuable insights for researchers in oncology and drug development.

Neratinib: Kinase Selectivity and Potency

Neratinib is a potent inhibitor of HER2 and EGFR, with IC50 values of 59 nM and 92 nM, respectively, in cell-free assays.[7] Its inhibitory activity extends to HER4, making it a pan-HER inhibitor.[2] Preclinical studies have consistently shown that neratinib is more potent than lapatinib in inhibiting the proliferation of HER2-positive breast cancer cell lines.[1]

Beyond the HER family, neratinib exhibits weak inhibition against other kinases such as KDR (VEGFR2) and Src, with IC50 values of 0.8 μM and 1.4 μM, respectively.[7] It shows no significant activity against a panel of other serine-threonine and tyrosine kinases, including Akt, CDK1/2/4, IKK-2, MK-2, PDK1, c-Raf, and c-Met, highlighting its relative selectivity for the HER family.[2][7]

The cytotoxic effects of neratinib are more pronounced in HER2-overexpressing cell lines compared to those that do not overexpress HER2, demonstrating its on-target activity.[7] The response to neratinib in cell lines has been correlated with the baseline levels of HER2 and phosphorylated HER2.[2]

Comparative Cross-Reactivity with Other HER2/EGFR TKIs

The landscape of HER2-targeted therapies includes several small molecule inhibitors with distinct selectivity profiles. A comparison of neratinib with lapatinib, afatinib, and tucatinib reveals important differences in their cross-reactivity.

KinaseNeratinib (IC50)Lapatinib (IC50)Afatinib (IC50)Tucatinib (IC50)
HER2 59 nM[7]~6.3 nM14 nM8 nM
EGFR 92 nM[7]~10.8 nM0.5 nM~400 nM
HER4 Potent Inhibitor[2]Weak Inhibitor1 nMWeak Inhibitor
VEGFR2 (KDR) 0.8 µM[7]>10 µM>5 µM>10 µM
Src 1.4 µM[7]>10 µM>10 µM>10 µM

Table 1: Comparative IC50 Values of HER2/EGFR TKIs. This table summarizes the half-maximal inhibitory concentrations (IC50) of neratinib and other HER2/EGFR tyrosine kinase inhibitors against key kinases. Lower values indicate greater potency. Data for lapatinib, afatinib, and tucatinib are compiled from various publicly available sources and are approximate.

As illustrated in the table, neratinib is a potent pan-HER inhibitor. In contrast, lapatinib is a reversible dual inhibitor of EGFR and HER2.[1] Tucatinib is highly selective for HER2 over EGFR.[8] This high selectivity may contribute to a different side-effect profile. Afatinib, like neratinib, is an irreversible inhibitor but shows potent activity against all ErbB family members.

Experimental Protocols for Assessing Kinase Cross-Reactivity

To objectively evaluate the cross-reactivity of a kinase inhibitor like neratinib, several robust experimental methodologies are employed. These assays can be broadly categorized into biochemical assays and cell-based assays.[5]

Biochemical Kinase Profiling

Biochemical assays directly measure the interaction of an inhibitor with a purified kinase.

Kinase Binding Assays: These assays determine the affinity of an inhibitor for a kinase. A common format is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay.[9]

Protocol: TR-FRET Kinase Binding Assay

  • Reagents: Purified recombinant kinase, fluorescently labeled kinase tracer (ATP-competitive ligand), and a Europium-labeled anti-tag antibody specific for the kinase.

  • Procedure:

    • Add the kinase, anti-tag antibody, and the test compound (e.g., neratinib) to a microplate well.

    • Incubate to allow for inhibitor binding.

    • Add the fluorescent tracer.

    • Read the TR-FRET signal on a compatible plate reader.

  • Principle: In the absence of an inhibitor, the tracer binds to the kinase, bringing the Europium-labeled antibody and the fluorescent tracer in close proximity, resulting in a high TR-FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Enzymatic Assays: These assays measure the ability of an inhibitor to block the catalytic activity of a kinase.

Protocol: In Vitro Kinase Activity Assay

  • Reagents: Purified recombinant kinase, substrate (e.g., a peptide or protein), ATP, and a detection reagent (e.g., a phosphospecific antibody).

  • Procedure:

    • Incubate the kinase with the test compound.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method like ELISA or mobility shift assay.[10]

  • Principle: An effective inhibitor will reduce the amount of phosphorylated substrate produced.

Cell-Based Assays

Cell-based assays assess the effect of an inhibitor on kinase activity within a cellular context.

Cellular Thermal Shift Assay (CETSA®): This method measures the thermal stabilization of a target protein upon ligand binding in intact cells, which can confirm target engagement.[11]

Protocol: CETSA®

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations.

  • Heating: Heat the cell lysates or intact cells to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target kinase in the soluble fraction by Western blotting or mass spectrometry.

  • Principle: Binding of the inhibitor stabilizes the kinase, increasing its melting temperature and keeping it in the soluble fraction at higher temperatures.

Phospho-Protein Analysis (Western Blot or Reverse Phase Protein Arrays): These methods measure the phosphorylation status of the target kinase and its downstream signaling proteins in treated cells.[12]

Protocol: Western Blot Analysis of HER2 Signaling

  • Cell Culture and Treatment: Culture HER2-positive breast cancer cells (e.g., SK-BR-3 or BT-474) and treat with varying concentrations of neratinib or other TKIs for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated HER2 (p-HER2), total HER2, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizing Neratinib's Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the HER2 signaling pathway and a typical experimental workflow for assessing kinase inhibitor cross-reactivity.

HER2 Signaling Pathway and Inhibition by Neratinib

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Autophosphorylation RAS RAS HER2->RAS Dimerization & Autophosphorylation EGFR EGFR EGFR->PI3K Dimerization & Autophosphorylation EGFR->RAS Dimerization & Autophosphorylation HER4 HER4 HER4->PI3K Dimerization & Autophosphorylation HER4->RAS Dimerization & Autophosphorylation Neratinib Neratinib Neratinib->HER2 Irreversible Inhibition Neratinib->EGFR Irreversible Inhibition Neratinib->HER4 Irreversible Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and the point of irreversible inhibition by neratinib.

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis & Interpretation Kinase_Panel Broad Kinase Panel Screening (e.g., 255 kinases) IC50_Determination IC50 Determination for On- and Off-Targets Kinase_Panel->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile Cell_Line_Panel Cancer Cell Line Panel Screening (e.g., 134 cell lines) Target_Engagement Target Engagement Assay (e.g., CETSA®) Cell_Line_Panel->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot) Cell_Line_Panel->Downstream_Signaling Target_Engagement->Selectivity_Profile Downstream_Signaling->Selectivity_Profile Compare_Inhibitors Compare with other TKIs Selectivity_Profile->Compare_Inhibitors Correlate_Activity Correlate Biochemical and Cellular Activity Compare_Inhibitors->Correlate_Activity Test_Compound Test Compound (Neratinib) Test_Compound->Kinase_Panel Test_Compound->Cell_Line_Panel

Caption: A typical workflow for profiling the cross-reactivity of a kinase inhibitor.

Conclusion

Neratinib, synthesized from "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide," is a potent, irreversible pan-HER inhibitor with a distinct cross-reactivity profile. While highly active against EGFR, HER2, and HER4, it demonstrates significantly less activity against a broader panel of kinases, indicating a favorable selectivity profile for its intended targets. Comparative analysis with other HER2-targeted TKIs like lapatinib and tucatinib reveals important differences in their selectivity, which can have implications for both efficacy and safety. A thorough understanding of these cross-reactivity profiles, generated through robust biochemical and cell-based assays, is crucial for the rational design of clinical trials and the optimal application of these targeted therapies in the treatment of HER2-positive cancers.

References

  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation - Benchchem.
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  • Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC - PubMed Central. Available from: [Link]

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A Comparative Guide to the Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide: Benchmarking Traditional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a pivotal intermediate in the synthesis of potent, irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinase inhibitors, such as Neratinib and Pelitinib (EKB-569)[1][2]. The efficacy and cost-effectiveness of producing these targeted anticancer agents are intrinsically linked to the efficiency of synthesizing this key quinoline scaffold. This guide provides an in-depth analysis and benchmarking of synthetic routes to this molecule, contrasting the classical Gould-Jacobs reaction with modern, optimized methodologies. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and process chemistry to make informed strategic decisions.

Introduction: The Strategic Importance of the Quinoline Core

The 4-hydroxyquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antimalarials, antivirals, and a significant class of anticancer agents[1][3][4]. The title compound, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, is of particular interest due to its role as a direct precursor to complex kinase inhibitors. However, its synthesis is not trivial. The traditional route is plagued by harsh conditions, leading to significant impurity formation and low yields, which presents a major bottleneck for scalable manufacturing[5]. This necessitates the development and adoption of more efficient, milder, and environmentally benign synthetic strategies. This guide will compare the seminal high-temperature cyclization method against newer, more refined processes that offer substantial improvements in yield, purity, and operational simplicity.

The Classical Approach: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of quinoline synthesis[6]. The general mechanism involves the condensation of an aniline derivative with an alkoxy methylenemalonic ester, followed by an intramolecular thermal cyclization to form the 4-hydroxyquinoline ring system[7][8].

Application to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

The initial reported synthesis of the target compound is a direct application of this classical method[1][2]. The synthesis begins with a substituted aniline, which is prepared over several steps. This aniline is then reacted with ethyl (E)-2-cyano-3-ethoxypropenoate. The crucial and most challenging step is the final thermal cyclization of the resulting intermediate.

This cyclization requires heating the reaction mixture in a high-boiling point solvent, such as Dowtherm A, at extreme temperatures (typically 250-260 °C) for extended periods (up to 20 hours)[1][5].

Diagram: Classical Gould-Jacobs Pathway

Gould_Jacobs_Pathway cluster_prep Aniline Preparation cluster_cyclization Thermal Cyclization cluster_issues Major Drawbacks A 4-Acetamido-2-aminophenol C Intermediate 6 A->C Toluene, 90°C, 16h Yield: 90% B Ethyl (E)-2-cyano-3-ethoxypropenoate D N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide C->D Dowtherm A, 260°C, 20h Yield: 35-45% E Harsh Conditions: - High Temperature (260°C) - Long Reaction Time (20h) D->E F Low Yield & Poor Purity: - Tar/Resin Formation - Difficult Purification D->F

Caption: Classical synthesis via the Gould-Jacobs reaction, highlighting the harsh thermal cyclization step.

Causality and Limitations

The high activation energy required for the 6-electron cyclization necessitates extreme thermal conditions. This approach, while chemically sound, is operationally inefficient. The high temperature leads to thermal decomposition of both starting materials and the product, resulting in the formation of tarry by-products that complicate isolation and purification[5]. Consequently, the reported yields for this critical step are often low, languishing in the 35-45% range, which is unacceptable for large-scale industrial production[5].

Modern Methodologies: Bypassing Thermal Extremes

To overcome the limitations of the Gould-Jacobs approach, alternative strategies have been developed. These methods focus on creating the quinoline ring under significantly milder conditions, thereby improving yield, purity, and scalability.

Method A: Reductive Cyclization of a Nitroenamine Intermediate

One innovative strategy avoids high-temperature cyclization by employing a reductive cyclization pathway[1]. This multi-step synthesis begins with a different starting material, 3-amino-4-hydroxybenzoic acid, and proceeds through a key nitroenamine intermediate.

The final ring-closing step is achieved by reducing the nitro group, which then spontaneously cyclizes onto the adjacent enamine system. This reduction is typically performed using zinc powder in acetic acid, a classic and effective method for nitro group reduction[1].

Diagram: Reductive Cyclization Workflow

Reductive_Cyclization cluster_advantage Key Advantages A 3-Amino-4-hydroxybenzoic acid derivative B o-Nitrophenylethanone intermediate (14) A->B Multi-step synthesis C Nitroenamine intermediate (15) B->C DMF-DMA, DME, rt Yield: 91% D Target Quinoline C->D Reductive Cyclization Zn, AcOH, EtOH-H2O, 70-80°C Yield: 85% E Avoids harsh high-temperature thermal cyclization D->E F Good yield and high purity in the final step D->F

Caption: The reductive cyclization strategy, which circumvents high-temperature conditions.

This approach successfully forms the desired quinoline ring at a much lower temperature (70-80 °C)[1]. While the overall synthesis is lengthy (ten steps), it delivers the final product with a commendable HPLC purity of 99.20% and an overall yield of approximately 31%[1]. The primary advantage is the elimination of the problematic thermal step, leading to a cleaner reaction profile.

Method B: An Improved Kilogram-Scale Process via Basic Cyclization

A highly efficient and scalable process has been developed that utilizes a strong base to catalyze the cyclization at a moderate temperature[5]. This route hinges on the carefully designed intermediate, an o-[(2-cyanovinyl)amino]benzoate.

The critical cyclization is achieved by treating this intermediate with a strong, non-nucleophilic base, sodium tert-butoxide (tBuONa), in tert-butanol (tBuOH) at reflux[5]. The choice of the base/solvent system is crucial; experimental evidence shows that other common systems like NaOH/EtOH or NaOMe/MeOH lead to the formation of more impurities[5]. This highlights the importance of optimizing reaction conditions to favor the desired intramolecular cyclization over side reactions.

This process is robust enough for kilogram-scale production and delivers the target compound in a remarkable 49% overall yield across seven steps, with a purity of 98.9% (HPLC)[5][9]. This represents a significant improvement in both efficiency and scalability over the classical method.

Performance Benchmarking: A Head-to-Head Comparison

To provide a clear, objective comparison, the key performance metrics of each synthetic route are summarized below.

FeatureClassical Gould-Jacobs Method A: Reductive Cyclization Method B: Improved Basic Cyclization
Core Strategy High-Temperature Thermal CyclizationReductive Cyclization of NitroenamineBase-Catalyzed Intramolecular Cyclization
Key Reagents Dowtherm AZn / Acetic AcidtBuONa / tBuOH
Cyclization Temp. 260 °C [1]70-80 °C[1]Reflux (approx. 83 °C)[5]
Overall Yield Low (~15-20% estimated)~31% (over 10 steps)[1]~49% (over 7 steps) [5]
Final Purity (HPLC) Poor (pre-purification)99.20% [1]98.9%[5]
Scalability Poor; hazardous conditionsModerateExcellent; demonstrated at kg-scale[5]
Primary Advantage Established classical methodAvoids extreme heatHigh overall yield and scalability
Primary Disadvantage Extremely harsh conditions, low yield [5]Long synthetic sequence (10 steps)[1]Requires specific base/solvent system

Green Chemistry Considerations

The evolution from the classical Gould-Jacobs reaction to the modern methods aligns with the core principles of green and sustainable chemistry[10][11]. Classical quinoline syntheses are often criticized for their high energy consumption, use of hazardous solvents, and generation of waste[4].

  • Energy Efficiency: Methods A and B offer dramatic energy savings by operating at temperatures nearly 200 °C lower than the thermal cyclization method.

  • Waste Reduction: By avoiding the high-temperature degradation that produces tar, the newer methods significantly reduce waste and simplify product purification[5].

  • Safer Solvents: The improved process (Method B) utilizes alcohols, which are generally considered more environmentally benign than hydrocarbon-based high-boiling solvents like Dowtherm A.

Further advancements in this field are exploring the use of microwave irradiation and reusable nanocatalysts to make quinoline synthesis even more efficient and eco-friendly[3][12][13].

Experimental Protocol: The Improved Basic Cyclization Method (Method B)

This protocol is adapted from the kilogram-scale synthesis and provides a self-validating system for producing the intermediate, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (Compound 7)[5].

Diagram: Protocol Workflow for Method B

Protocol_Workflow A 1. Charge Reactor B 2. Heat to Reflux A->B Add Benzoate (14) & tBuONa to tBuOH C 3. Monitor Reaction B->C Reflux for 3h D 4. Cooldown & Quench C->D Cool to ~40°C Dilute with Water E 5. pH Adjustment D->E Add conc. HCl to pH ~4 F 6. Isolation & Filtration E->F Stir at 40-50°C for 1h to precipitate product G 7. Drying F->G Filter and wash solid

Caption: Step-by-step workflow for the isolation of the target compound via Method B.

Step 1: Reaction Setup

  • To a suitable reaction vessel, charge the o-[(2-cyanovinyl)amino]benzoate intermediate (1.0 eq).

  • Add anhydrous tert-butanol (tBuOH) (approx. 10 volumes).

  • Add sodium tert-butoxide (tBuONa) (approx. 2.05 eq).

Step 2: Cyclization

  • Stir the suspension and heat the mixture to reflux (approximately 83 °C).

  • Maintain the reaction at reflux for 3 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to approximately 40 °C.

  • Concentrate the reaction mixture under reduced pressure to about half of its original volume.

  • Dilute the concentrated mixture with water (approx. 7.5 volumes).

  • Carefully adjust the pH of the aqueous solution to ~4 using concentrated hydrochloric acid (HCl). A solid precipitate will form.

Step 4: Product Crystallization and Filtration

  • Stir the resulting suspension at 40–50 °C for an additional hour to ensure complete precipitation and improve filterability.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with water to remove inorganic salts.

Step 5: Drying

  • Dry the isolated solid under vacuum at 50 °C to a constant weight to afford N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide as a solid.

Conclusion

While the Gould-Jacobs reaction provided the initial route to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, its practical application is severely limited by harsh conditions and low yields. Modern synthetic chemistry has provided far superior alternatives. The reductive cyclization method offers a milder route with high purity, albeit with a long step count.

For researchers and drug development professionals focused on efficiency, scalability, and process robustness, the improved basic cyclization method (Method B) stands out as the superior strategy . It offers the highest reported overall yield, operates under moderate and safe conditions, and has been validated on a kilogram scale[5]. This method represents a significant advancement, enabling the cost-effective and reliable production of this critical intermediate for next-generation cancer therapeutics.

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  • Gould Jacobs Quinoline forming reaction. Biotage.
  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.
  • New synthetic route of n-(4-chloro-3-cyano-7-ethoxyquinolin- 6-yl)acetamide. HETEROCYCLES, Vol. 89, No. 5, 2014.

Sources

A Researcher's Guide to the Purity Analysis of Commercially Available N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the purity of a starting material is a critical determinant of experimental success and therapeutic efficacy. This guide provides an in-depth analysis of commercially available "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide," a multi-target tyrosine kinase inhibitor also known as ACTB-1003 or EOC317.[1][2][3] This compound's potent inhibitory effects on key signaling pathways implicated in cancer, such as those mediated by FGFR, VEGFR2, and Tie-2, make it a compound of significant interest in oncological research.[1][2][3][4] This guide will delve into the critical aspects of purity assessment, offering a comparative framework and detailed experimental protocols to empower researchers in selecting and verifying the quality of this vital research compound.

The Significance of Purity for a Multi-Kinase Inhibitor

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a potent oral kinase inhibitor with low nanomolar IC50 values against FGFR1 (6 nM), VEGFR2 (2 nM), and Tie-2 (4 nM).[1][3] Its mechanism of action involves targeting cancer mutations, angiogenesis, and inducing apoptosis.[1][2] Given its potent and multi-faceted biological activity, even minute impurities can lead to confounding experimental results, misinterpretation of data, and potential off-target effects. Impurities may arise from the complex, multi-step synthesis of the compound.[5][6] Therefore, rigorous purity analysis is not merely a quality control measure but a fundamental prerequisite for reliable and reproducible research.

Potential Impurities: A Synthesis-Based Perspective

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide can be achieved through various routes, often involving multiple steps of functional group introduction and cyclization.[5][6][7] A common synthetic approach starts from substituted anilines and involves steps like acylation, nitration, reduction, and cyclization to form the quinoline core.[6][7] Based on these synthetic pathways, potential impurities could include:

  • Starting materials: Unreacted precursors from the initial stages of synthesis.

  • Intermediates: Compounds formed at various stages of the synthesis that have not fully reacted to form the final product.[7]

  • By-products: Resulting from side reactions or incomplete reactions.

  • Reagents and solvents: Residual amounts of chemicals used during the synthesis and purification process.

A visual representation of a generalized synthetic workflow and potential impurity introduction points is provided below.

A Starting Materials (e.g., Substituted Anilines) B Intermediate 1 (Acylation/Nitration) A->B Imp1 Unreacted Starting Materials A->Imp1 C Intermediate 2 (Reduction) B->C Imp2 Incomplete Reaction Intermediates B->Imp2 D Intermediate 3 (Cyclization Precursor) C->D C->Imp2 E Final Product N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide D->E Imp3 Side-Reaction By-products D->Imp3 F Purification (Crystallization/Chromatography) E->F Imp4 Residual Solvents & Reagents F->Imp4

Caption: Generalized synthetic workflow and potential points of impurity introduction.

Comparative Analysis of Commercial Offerings: A Hypothetical Case Study

While a direct, side-by-side experimental comparison of all commercially available N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is beyond the scope of this guide, we present a hypothetical comparative analysis based on typical purity data provided by suppliers and expected analytical outcomes. This serves to illustrate the importance of scrutinizing certificates of analysis and performing in-house verification.

Supplier Stated Purity (Typical) Analytical Method(s) Cited Potential Undisclosed Impurities Recommended Verification
Supplier A >99%HPLCIsomeric impurities, residual solventsHigh-resolution LC-MS, 1H NMR
Supplier B >98%HPLC, NMRUnidentified minor peaks in HPLCLC-MS for peak identification, qNMR
Supplier C 95%Not specifiedSignificant levels of starting materials or intermediatesComprehensive analysis (HPLC, LC-MS, NMR) before use

Essential Analytical Techniques for Purity Verification

A multi-pronged analytical approach is crucial for a comprehensive purity assessment. The following techniques are recommended for the orthogonal verification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination, capable of separating the main compound from closely related impurities. A well-developed HPLC method can provide quantitative purity data (e.g., area percent).

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent like DMSO or a mixture of acetonitrile and water to a final concentration of 1 mg/mL.

cluster_0 HPLC System Solvent Mobile Phase (A + B) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data Sample Sample Solution Sample->Injector

Caption: A typical workflow for HPLC-based purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing molecular weight information.

Experimental Protocol: LC-MS

  • LC System: Utilize the same HPLC method as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically suitable for this class of compounds.

  • Scan Range: A mass range of 100-1000 m/z should be sufficient to detect the parent compound and potential impurities.

  • Data Analysis: Correlate the retention times of impurity peaks from the HPLC chromatogram with the corresponding mass spectra to identify their molecular weights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure of the compound and can be used to identify and quantify impurities, including residual solvents. Quantitative NMR (qNMR) can provide a highly accurate purity assessment against a certified internal standard.

Experimental Protocol: ¹H NMR

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.[5]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Integrate the peaks corresponding to the compound and any visible impurities. The presence of unexpected signals may indicate impurities. Residual solvent peaks can be identified by their characteristic chemical shifts.

Comparison with Alternative Kinase Inhibitors

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide's multi-targeted nature makes it a versatile research tool. However, depending on the specific research question, other kinase inhibitors may be considered. A comparison with some alternatives is presented below.

Compound Primary Targets Reported IC₅₀ Values Key Differentiators
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide FGFR1, VEGFR2, Tie-2, RSK, p70S6KFGFR1: 6 nM, VEGFR2: 2 nM, Tie-2: 4 nM[1][3]Broad-spectrum activity against multiple cancer-related pathways.
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, KIT, RETVEGFR2: 4 nM, FGFR1: 46 nMApproved for clinical use, well-characterized pharmacokinetic and pharmacodynamic profiles.
Sorafenib VEGFR2, PDGFRβ, c-Kit, FLT-3, RAFVEGFR2: 90 nM, PDGFRβ: 58 nMAnother clinically approved multi-kinase inhibitor with a different target profile.

The choice of inhibitor will ultimately depend on the specific biological system and pathways under investigation. However, the principles of purity analysis outlined in this guide are universally applicable to all small molecule inhibitors.

Conclusion and Recommendations

The purity of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is paramount for obtaining reliable and reproducible data in preclinical research. This guide has provided a comprehensive overview of the potential impurities, a framework for comparing commercial sources, and detailed protocols for essential analytical techniques.

As a Senior Application Scientist, I strongly recommend the following best practices:

  • Always request a detailed Certificate of Analysis (CoA) from the supplier, which should include data from at least two orthogonal analytical techniques (e.g., HPLC and NMR).

  • Perform in-house purity verification using at least one of the methods described in this guide, especially when working with a new supplier or a new batch of the compound.

  • For quantitative studies, consider qNMR for the most accurate determination of compound concentration.

  • Be vigilant for the presence of residual solvents, which can have unintended biological effects.

By adhering to these principles, researchers can ensure the integrity of their starting materials and, consequently, the validity of their scientific findings.

References

  • ASCO Publications. (2010, May 20). ACTB-1003: An oral kinase inhibitor targeting cancer mutations (FGFR), angiogenesis (VEGFR2, TEK), and induction of apoptosis (RSK and p70S6K).[Link]

  • BioWorld. (2010, December 9). ACT Biotech describes unique mechanism of action of ACTB-1003.[Link]

  • ChemBK. (2024, April 9). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid.[Link]

  • Jiang, X., et al. (2011). Synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, Vol. 83, No. 12.
  • Chemicalbridge. N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.[Link]

  • National Institutes of Health. (n.d.). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring.[Link]

  • American Chemical Society. (n.d.). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.[Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a key intermediate in pharmaceutical synthesis. Given the compound's specific chemical functionalities—a quinoline core, a cyano group, and an acetamide moiety—it necessitates careful handling as hazardous waste.

This document moves beyond a simple checklist, offering a framework grounded in scientific principles to ensure every step is understood and executed with precision. Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) guidelines and local regulations, is paramount.

Core Principles of Chemical Waste Management

The primary objective when disposing of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is to prevent its release into the environment and ensure the safety of all laboratory personnel. This compound must be treated as hazardous waste.[1] Under no circumstances should it be disposed of in regular trash or poured down the drain.[1][2] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[1][2]

Hazard Profile: Understanding the "Why" Behind the Procedure

A thorough understanding of the hazards associated with N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide dictates the necessary disposal precautions. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds and the known risks of its functional groups provide a strong basis for a cautious approach.

  • Quinoline Derivatives: Quinolines can be toxic and are often considered environmental contaminants.[3][4] They may have long-term adverse effects on aquatic life.[5]

  • Cyano Group (-CN): The presence of the cyano group is a significant concern. While the nitrile in this organic compound is less acutely toxic than inorganic cyanide salts, it can release toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of strong acids.[6] Therefore, all cyano-containing waste must be handled with extreme care.

  • General Irritant: Safety information for this compound and its analogs indicates that it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[7]

A summary of the key chemical information is provided below:

PropertyValueSource
Molecular FormulaC14H13N3O3[8][]
AppearanceWhite to pale yellow solid[8]
SolubilitySoluble in ethanol, dimethyl sulfoxide, and dichloromethane; low solubility in water.[8]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, it is crucial to be equipped with the appropriate PPE to minimize exposure risks.[1]

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN 166 standards.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, that meet EN 374 standards.[1]

  • Body Protection: A standard laboratory coat is required.[1]

  • Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

Waste Segregation: Preventing Hazardous Reactions

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Dedicated Waste Streams: Establish separate, clearly labeled hazardous waste containers for solid and liquid waste containing N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

  • Incompatibility Avoidance: This waste stream must be kept separate from strong acids to prevent the potential liberation of hydrogen cyanide gas. It should also be segregated from strong oxidizing agents.[11]

Experimental Workflow: Waste Collection and Storage

Waste_Collection_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_storage Temporary Storage (SAA) Solid_Compound Solid N-(3-Cyano-...)acetamide Solid_Container Labeled Solid Hazardous Waste Container Solid_Compound->Solid_Container Place directly into Contaminated_PPE Contaminated Gloves, Weigh Paper, etc. Contaminated_PPE->Solid_Container SAA Satellite Accumulation Area (SAA) Solid_Container->SAA Store securely Solutions Solutions Containing Compound Liquid_Container Labeled Liquid Hazardous Waste Container Solutions->Liquid_Container Collect in Solvent_Rinses Contaminated Solvent Rinses Solvent_Rinses->Liquid_Container Liquid_Container->SAA Store securely

Caption: Workflow for segregating and collecting solid and liquid waste.

Container Management: Secure and Compliant

The integrity and labeling of your waste containers are mandated by regulatory bodies like the EPA and OSHA.

  • Container Type: Use only chemically compatible containers provided by your institution's EHS department.[2] The original product container can be used if it is in good condition.[12] Do not use food containers.[12]

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide".[13][14] List all components of a mixture, including solvents, by percentage or volume.[12]

  • Secure Closure: Containers must have a secure, tight-fitting lid and be kept closed at all times, except when adding waste.[12]

Accumulation and Disposal

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13]

  • Storage: Store waste containers in a secondary containment system to prevent spills.[2] The SAA must be inspected weekly for any signs of leakage.[12]

  • Disposal Request: Once a container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[12] Do not move waste from one SAA to another.[13]

Emergency Procedures: Spill and Exposure

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Spill Response:

    • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully collect the absorbent material and contaminated surfaces using spark-proof tools and place it into your designated solid hazardous waste container.[10] Decontaminate the area.

    • Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS emergency line immediately.[15] Prevent the spill from entering drains.[10]

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation occurs.[10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.[10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Final Disposal Pathway

Once collected by your EHS provider, the waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The likely disposal method for this type of compound is high-temperature incineration with flue gas scrubbing.[10] This process is designed to destroy the organic molecule and safely manage any hazardous byproducts.

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment, protect our ecosystem, and ensure that your research remains compliant with all applicable regulations.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide. Retrieved from [Link]

  • Google Patents. (n.d.). US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste.
  • PubChem. (n.d.). N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. Retrieved from [Link]

  • Quora. (2019, March 18). How to dispose of cyanide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

  • Precedence Research. (n.d.). 2-methyl Quinoline Market. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

Sources

Navigating the Handling of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

The compound N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a quinoline derivative, is a valuable intermediate in pharmaceutical research and development.[1][2] Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of the research environment. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment: Understanding the Compound

While comprehensive toxicological data for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is not extensively reported, the available Safety Data Sheets (SDS) for it and structurally similar compounds indicate that it should be handled with care.[1] Key identified hazards include:

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Given the limited specific toxicity data, a conservative approach to handling is warranted, treating the compound as potentially harmful if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. The following table summarizes the essential PPE and their specifications.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[4][5]
Skin Chemical-impermeable gloves (e.g., nitrile) and a lab coat or impervious clothingGloves must be inspected before use and should be of a material resistant to the solvents used with the compound.[4][5] A lab coat protects against incidental contact. Fire/flame resistant clothing is recommended where applicable.[4][5]
Respiratory Full-face respirator or a NIOSH-approved respiratorTo be used if exposure limits are exceeded, if irritation is experienced, or when handling large quantities or generating dust.[4][5] A well-ventilated area is the primary control measure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow outlines the key steps for the safe management of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in a laboratory setting.

cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_cleanup Spill & Waste Management Receipt Receipt of Compound Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Receipt->Storage Inspect container Prep Work in a well-ventilated area (e.g., fume hood) Storage->Prep Transport securely Weighing Handle as a solid to avoid dust formation Prep->Weighing Dissolution Use appropriate solvents (e.g., ethanol, DMSO) Weighing->Dissolution Waste Segregate and label all waste Dissolution->Waste Generate waste Spill Accidental Spill Response Spill->Waste Disposal Dispose of via a licensed chemical waste contractor Waste->Disposal

Sources

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Reactant of Route 1
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide
Reactant of Route 2
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.